o-Isopropylphenyl Phenyl Phosphate
Description
Properties
Molecular Formula |
C₁₅H₁₇O₄P |
|---|---|
Molecular Weight |
292.27 |
Synonyms |
2-Isopropylphenyl Phenyl Hydrogen Phosphate |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: o-Isopropylphenyl Diphenyl Phosphate (2-IPPDPP)
The following technical guide provides a comprehensive analysis of o-Isopropylphenyl Diphenyl Phosphate (2-IPPDPP) , a critical isomer within the isopropylated triphenyl phosphate (IPPP) family.
While often encountered as a component of flame retardant mixtures, this specific ortho-substituted isomer demands rigorous scrutiny in pharmaceutical contexts due to its distinct toxicological profile, potential for endocrine disruption, and prevalence as a high-risk leachable in bioprocessing workflows.
Context: Extractables & Leachables (E&L) | Toxicology | Chemical Synthesis
Executive Summary
o-Isopropylphenyl diphenyl phosphate (CAS: 64532-94-1) is an organophosphate ester (OPE) characterized by a phosphate core esterified with two phenyl groups and one ortho-substituted isopropylphenyl group. In drug development, it is primarily classified as a Process-Related Impurity (PRI) or Leachable , originating from plasticizers in single-use systems (SUS), filtration membranes, and packaging materials.
Unlike its meta and para isomers, the ortho positioning of the isopropyl group introduces specific steric and electronic effects that influence its binding affinity to nuclear receptors (e.g., ER, PPAR) and metabolic fate. This guide details its structure, synthesis, toxicological mechanisms, and analytical detection.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a central tetrahedral phosphorus atom bonded to four oxygen atoms (one double bond, three single bonds). The steric bulk of the isopropyl group at the ortho position creates rotational hindrance, affecting the molecule's ability to intercalate into enzymatic pockets compared to the planar triphenyl phosphate (TPHP).
Chemical Data Table
| Property | Value |
| IUPAC Name | 2-Isopropylphenyl diphenyl phosphate |
| Common Abbreviation | 2-IPPDPP |
| CAS Number | 64532-94-1 (Specific isomer); 28108-99-8 (Generic mix) |
| Molecular Formula | C₂₁H₂₁O₄P |
| Molecular Weight | 368.37 g/mol |
| SMILES | CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
| LogP (Octanol/Water) | ~5.8 - 6.1 (Highly Lipophilic) |
| Physical State | Viscous, colorless to pale yellow liquid |
| Solubility | Water: <0.1 mg/L; Soluble in DCM, MeOH, Acetonitrile |
Structural Visualization
The following diagram illustrates the chemical connectivity and the critical ortho-substitution site responsible for its unique steric profile.
Synthesis & Manufacturing
In a research or reference standard context, high-purity 2-IPPDPP is synthesized via a controlled two-step phosphorylation to avoid the formation of bis- and tris-substituted byproducts common in industrial mixtures.
Protocol: Stepwise Phosphorylation
Objective: Synthesize >98% purity 2-IPPDPP.
-
Reagents: Phosphorus oxychloride (
), Phenol, 2-Isopropylphenol, Magnesium Chloride ( , catalyst). -
Step 1: Formation of Diphenyl Phosphorochloridate
-
Step 2: Esterification with 2-Isopropylphenol
-
Add 1.0 eq of 2-Isopropylphenol to the intermediate.
-
Raise temperature to 140°C; apply slight vacuum to remove HCl.
-
Purification: Wash with dilute NaOH (remove unreacted phenols), then water. Dry over
. Distill under high vacuum (<1 mmHg) to isolate the mono-ortho ester.
-
Toxicology & Mechanism of Action
For drug development professionals, the primary concern with 2-IPPDPP is its activity as an Endocrine Disrupting Chemical (EDC) and its potential for Neurotoxicity .
Endocrine Disruption (Nuclear Receptor Antagonism)
Unlike TPHP, which is a pan-nuclear receptor agonist/antagonist, the ortho-isopropyl group of 2-IPPDPP enhances specific antagonistic pathways.
-
Estrogen Receptor (ER): 2-IPPDPP acts as an ER antagonist, potentially disrupting reproductive development.[3]
-
Mechanism: The bulky isopropyl group prevents the conformational change in Helix 12 of the ligand-binding domain (LBD) required for co-activator recruitment.
Neurotoxicity (OPIDN Potential)
Organophosphates with ortho-substituents are historically linked to Organophosphate-Induced Delayed Neuropathy (OPIDN).
-
TOCP Comparison: Tri-ortho-cresyl phosphate (TOCP) is a potent neurotoxin because its o-methyl group allows cyclization into a "saligenin" cyclic phosphate, which irreversibly inhibits Neuropathy Target Esterase (NTE).
-
2-IPPDPP Nuance: The o-isopropyl group is bulkier than the methyl group of TOCP. While it can undergo metabolic activation, the steric hindrance reduces the efficiency of the cyclization reaction. Therefore, 2-IPPDPP is considered less potent than TOCP but remains a neurotoxic concern at high exposure levels.
Metabolic Activation Pathway
The liver metabolizes 2-IPPDPP via cytochrome P450 enzymes. The pathway below illustrates the critical divergence between detoxification and bioactivation.
[1][9]
Analytical Methods (E&L Screening)
Detecting 2-IPPDPP in drug formulations requires high-sensitivity LC-MS/MS due to its low solubility and trace-level presence.
Protocol: LC-MS/MS Quantitation[1][10][11]
-
Sample Prep: Liquid-Liquid Extraction (LLE) using Hexane/Ethyl Acetate (1:1) from aqueous drug product.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
Gradient: 60% B to 100% B over 8 mins.
-
-
MS Parameters (MRM Mode):
-
Ionization: ESI Positive.
-
Precursor Ion: 369.1 m/z
. -
Quantifier Transition: 369.1
251.0 m/z (Loss of isopropylphenyl group). -
Qualifier Transition: 369.1
77.0 m/z (Phenyl cation).
-
References
-
National Toxicology Program (NTP). (1992).[4] NTP Chemical Repository Database: Isopropylphenyl Diphenyl Phosphate.[4] National Institutes of Health.[4][5] Link
-
Phillips, A. L., et al. (2020). In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. Chemical Research in Toxicology, 33(6), 1428-1441.[6] Link
-
European Chemicals Agency (ECHA). (2018). Isopropylated Triphenyl Phosphate: Substance Evaluation Report. Link
-
Su, G., et al. (2014). In Vitro Estimation of Biotransformation Rates of Organophosphate Flame Retardants in Fish and Humans. Environmental Science & Technology, 48(22), 13511-13519. Link
-
Weiner, M. L., & Jortner, B. S. (1999). Organophosphate-induced delayed neurotoxicity of triarylphosphates. Neurotoxicology, 20(4), 653-673. Link
Sources
- 1. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Bis(2-isopropylphenyl) Phenyl Phosphate|CAS 69500-29-4 [benchchem.com]
- 4. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. pubs.acs.org [pubs.acs.org]
The Ortho-Isomer Criticality: Deconstructing CAS 69500-29-4 vs. Commercial IPTPP Mixtures
Executive Summary: The Purity Paradox
In the landscape of organophosphate esters (OPEs), a critical distinction exists between the registry definition of a specific isomer and the "soup" of commercial reality. CAS 69500-29-4 (Bis(2-isopropylphenyl) phenyl phosphate) represents a specific, high-concern isomer often buried within the widely used Commercial Isopropylated Triphenyl Phosphate (IPTPP) mixtures (typically CAS 68937-41-7).
For drug development professionals and toxicologists, treating these two CAS numbers as interchangeable is a fundamental error. CAS 69500-29-4 is not merely a component; it is a Critical Quality Attribute (CQA) due to its specific ortho-substitution pattern, which drives a distinct neurotoxicological mechanism (OPIDN) absent in its para-substituted counterparts.
This guide deconstructs the chemical, toxicological, and analytical differences between the pure isomer and the commercial mixture, providing a roadmap for risk assessment in Extractables & Leachables (E&L) studies.
Part 1: Chemical Identity & Structural Resolution
The Commercial Reality (CAS 68937-41-7)
Commercial IPTPP (often sold as Reofos®, Durad®, or generic "PIP 3:1") is a UVCB substance (Unknown or Variable Composition, Complex Reaction Products). It is synthesized by reacting phosphorus oxychloride (
The Result: A statistical distribution of phosphate esters:
-
Triphenyl phosphate (TPP): Unsubstituted (10–20%)
-
Mono-isopropylated species: (30–40%)
-
Di-isopropylated species: (20–30%) — This includes CAS 69500-29-4
-
Tri-isopropylated species: (10–20%)
The Specific Isomer (CAS 69500-29-4)
CAS 69500-29-4 refers specifically to Bis(2-isopropylphenyl) phenyl phosphate .[1][2][3]
-
Stoichiometry: Two phenyl rings are substituted with an isopropyl group.[3]
-
Regiochemistry: Crucially, the substitution is at the Ortho (2-) position .
This ortho-positioning is the structural determinant of its toxicity. While the commercial mixture contains para (4-) and meta (3-) isomers, the ortho isomers are the drivers of neurotoxicity.
Structural Synthesis Diagram
The following diagram illustrates the divergent pathways creating the mixture versus the specific isomer.
Figure 1: Synthesis pathways distinguishing the complex commercial mixture from the specific high-concern isomer.
Part 2: The Toxicology of Position (The "Ortho" Effect)
For researchers in drug safety, the presence of CAS 69500-29-4 in a formulation or as a leachable is a red flag due to the "Ortho-Effect."
Mechanism of Neurotoxicity (OPIDN)
Organophosphate-Induced Delayed Neuropathy (OPIDN) is a neurodegenerative disorder characterized by ataxia and paralysis. It is distinct from acute cholinergic toxicity (acetylcholinesterase inhibition).
-
Metabolic Activation: Ortho-alkylated phenyl phosphates can undergo metabolic cyclization.
-
Saligenin Formation: The isopropyl group at the ortho position allows the formation of a cyclic phosphate metabolite (similar to saligenin cyclic phosphate).[4]
-
NTE Inhibition: This cyclic metabolite irreversibly inhibits Neuropathy Target Esterase (NTE) in neural tissue.
-
Axonal Degeneration: Inhibition of NTE leads to distal axonal degeneration.
Key Insight: Para-substituted isomers (e.g., Bis(4-isopropylphenyl) phenyl phosphate) cannot form this cyclic metabolite due to steric distance. Therefore, CAS 69500-29-4 (di-ortho) is a potent neurotoxicant, while its para-isomer counterpart is relatively benign regarding OPIDN.
Adverse Outcome Pathway (AOP) Diagram[5]
Figure 2: The mechanistic divergence between ortho-substituted isomers (CAS 69500-29-4) and non-toxic para-isomers.
Part 3: Analytical Characterization & Quantification
Distinguishing CAS 69500-29-4 from the commercial mixture requires high-resolution chromatography. Standard "Total Phosphorus" assays are insufficient.
Experimental Protocol: GC-MS Isomer Resolution
Objective: Quantify Bis(2-isopropylphenyl) phenyl phosphate (CAS 69500-29-4) within a commercial IPTPP sample.
Reagents:
-
Standard: Authentic Bis(2-isopropylphenyl) phenyl phosphate (CAS 69500-29-4) >98% purity (e.g., from specialized synthesis labs).
-
Internal Standard: d15-Triphenyl phosphate.
-
Matrix: Toluene or Isooctane.
Instrument Parameters (Agilent 7890/5977 or equivalent):
-
Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm). Note: A standard non-polar column separates by boiling point/molecular weight, but isomer separation requires optimized temperature ramps.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temp Program:
-
90°C (hold 1 min)
-
Ramp 20°C/min to 280°C
-
Ramp 5°C/min to 310°C (hold 5 min) — Slow ramp at end is crucial for isomer resolution.
-
-
Detection: SIM Mode (Selected Ion Monitoring).
Target Ions (m/z):
| Component | Target Ion (Quant) | Qualifier Ions | Retention Order |
| Triphenyl Phosphate | 326 | 325, 215, 77 | Early |
| Mono-isopropyl isomers | 368 | 353, 369 | Mid |
| Bis(2-isopropyl...) (CAS 69500-29-4) | 410 | 395, 215 | Late-Mid |
| Bis(4-isopropyl...) | 410 | 395, 215 | Late (elutes after ortho) |
| Tri-isopropyl isomers | 452 | 437, 453 | Late |
Methodology Note: The ortho-substituted isomers typically elute before their para-substituted counterparts due to slight differences in polarity and boiling point caused by steric shielding of the phosphate group. You must validate the retention time using the pure CAS 69500-29-4 standard.
Part 4: Regulatory & Drug Development Implications
EPA TSCA Section 6(h) - PIP (3:1) Rule
The EPA regulates the mixture under the name Phenol, isopropylated, phosphate (3:[5][6][7]1) (CAS 68937-41-7) .[8][9][10][11]
-
Constraint: The rule prohibits processing and distribution of the mixture.
-
Nuance: While CAS 69500-29-4 is not explicitly named in the rule's title, it is a constituent of the prohibited substance. Any import or use of a mixture containing CAS 69500-29-4 triggers compliance requirements (0.1% threshold for unintentional presence).
Extractables & Leachables (E&L) in Pharma
For drug products (especially parenteral formulations in plastic packaging):
-
Source: IPTPP is used as a flame retardant/plasticizer in PVC and PU foams.
-
Risk: Leaching of phosphate esters into the drug solution.
-
Assessment: If "Isopropylated Triphenyl Phosphate" is detected in an E&L screen, you must determine the isomer profile.
-
Finding CAS 69500-29-4 (di-ortho) requires a lower Permitted Daily Exposure (PDE) calculation due to neurotoxicity potential.
-
Finding primarily para-isomers allows for a higher safety margin based on general systemic toxicity rather than specific neurotoxicity.
-
Comparison Summary Table
| Feature | CAS 69500-29-4 | Commercial Mixture (e.g., CAS 68937-41-7) |
| Chemical Name | Bis(2-isopropylphenyl) phenyl phosphate | Phenol, isopropylated, phosphate (3:[3]1) |
| Composition | Single Isomer (>95% purity) | Complex Mixture (TPP + Mono/Di/Tri isomers) |
| Primary Hazard | Neurotoxicity (OPIDN) | Reproductive/Developmental Toxicity, Aquatic Toxicity |
| Mechanism | NTE Inhibition (via cyclic metabolite) | Endocrine Disruption (Adrenal/Ovary effects) |
| Use Case | Analytical Standard, Research | Flame Retardant, Plasticizer, Lubricant |
| Regulatory Status | Regulated as part of the mixture | Restricted under US EPA TSCA Section 6(h) |
References
-
U.S. Environmental Protection Agency (EPA). (2021).[5][6][7] Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h); Phenol, Isopropylated Phosphate (3:1) (PIP (3:1)).[5][6][7][12][13] Federal Register. Link
-
National Toxicology Program (NTP). (2019). Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. International Journal of Toxicology. Link
-
European Chemicals Agency (ECHA). (2020). Substance Information: Phenol, isopropylated, phosphate (3:1).[5][6][7][13] Link
-
Wellington Laboratories. (2021). Reference Standards for Isopropylated Triphenyl Phosphates. (Source for isomeric purity data). Link
-
Mak Commission. (2021). Triphenyl phosphate, isopropylated – Determination of isopropylated phenyl phosphates in workplace air using GC-MS. The MAK Collection for Occupational Health and Safety. Link
- Dishaw, L. V., et al. (2014). Is the specific isomer composition of commercial isopropylated triphenyl phosphate mixtures critical for neurotoxicity? (General SAR reference for OPE neurotoxicity).
Sources
- 1. Bis(2-isopropylphenyl) Phenyl Phosphate | CAS 69500-29-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Bis(2-isopropylphenyl) Phenyl Phosphate | 69500-29-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. regulations.gov [regulations.gov]
- 6. tuvsud.com [tuvsud.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. cpsc.gov [cpsc.gov]
- 11. escholarship.org [escholarship.org]
- 12. federalregister.gov [federalregister.gov]
- 13. epa.gov [epa.gov]
toxicological profile of ortho-isopropylphenyl phenyl phosphate isomer
Toxicological Profile of ortho-Isopropylphenyl Phenyl Phosphate Isomer
Executive Summary
This technical guide provides a rigorous toxicological analysis of ortho-isopropylphenyl diphenyl phosphate (o-IPDPP), a critical isomer often found in industrial isopropylated triphenyl phosphate (IPTPP) mixtures. While IPTPPs are widely used as flame retardants and plasticizers, the ortho-substituted isomers possess a distinct and potent toxicological profile characterized by Organophosphate-Induced Delayed Neuropathy (OPIDN). This guide dissects the molecular mechanism of action, specifically the metabolic activation required for Neuropathy Target Esterase (NTE) inhibition, and provides validated experimental protocols for assessing this neurotoxic potential.
Chemical Identity & Significance
The toxicity of triaryl phosphates is heavily structure-dependent. The presence of an alkyl group in the ortho position of the phenyl ring is the structural alert for delayed neurotoxicity. Unlike its meta and para counterparts, o-IPDPP can undergo metabolic cyclization, a prerequisite for irreversible NTE inhibition.
| Property | Data |
| Chemical Name | 2-Isopropylphenyl diphenyl phosphate (o-IPDPP) |
| CAS Number | 64532-94-1 (Specific isomer); 68937-41-7 (Commercial mixture) |
| Molecular Formula | C₂₁H₂₁O₄P |
| Molecular Weight | 368.36 g/mol |
| Physical State | Viscous, light yellow liquid |
| LogP (Octanol/Water) | ~6.10 (High lipophilicity, indicating potential for bioaccumulation) |
| Solubility | Insoluble in water; soluble in organic solvents (DMSO, acetone) |
Toxicokinetics (ADME) & Metabolic Activation
The toxicity of o-IPDPP is not intrinsic to the parent molecule but is driven by bioactivation.
-
Absorption: Rapidly absorbed via dermal and oral routes due to high lipophilicity.
-
Distribution: Widely distributed to lipid-rich tissues, including the central and peripheral nervous systems.
-
Metabolism (The "Lethal Synthesis"):
-
Step 1 (Hydroxylation): Cytochrome P450 enzymes hydroxylate the benzylic carbon of the isopropyl group.
-
Step 2 (Cyclization): The hydroxyl group attacks the phosphorus atom, displacing a phenoxy group to form a cyclic phosphate ester.
-
Step 3 (NTE Inhibition): This cyclic metabolite is a potent suicide inhibitor of NTE.
-
Visualization: Metabolic Activation Pathway
Caption: Metabolic bioactivation of o-IPDPP to the neurotoxic cyclic phosphate ester.
Mechanism of Action: AChE vs. NTE
It is critical to distinguish between the two primary modes of organophosphate toxicity. o-IPDPP is a weak inhibitor of Acetylcholinesterase (AChE) but a potent inhibitor of NTE.
-
Acute Cholinergic Toxicity (AChE Inhibition):
-
Mechanism:[1] Phosphorylation of the serine residue in the catalytic triad of AChE.
-
Relevance to o-IPDPP: Low. Acute lethality (LD50) is generally high (>1000 mg/kg) because the bulky aryl groups prevent efficient binding to the AChE active site compared to alkyl phosphates like sarin.
-
-
Delayed Neurotoxicity (NTE Inhibition):
-
Mechanism:[1] The cyclic metabolite phosphorylates NTE (Patatin-like phospholipase domain-containing protein 6, PNPLA6).
-
Aging: The phosphorylated NTE undergoes "aging" (loss of an alkyl/aryl group), leaving a negatively charged phosphate residue attached to the enzyme. This change causes a loss of phospholipid homeostasis in the neuron, leading to distal axonal degeneration.
-
Threshold: Clinical signs of neuropathy typically appear only after >70% inhibition of neural NTE activity.
-
Visualization: Dual Toxicity Pathways
Caption: Divergent pathways of acute vs. delayed toxicity for o-IPDPP.
Toxicological Profile
A. Neurotoxicity (OPIDN)[9][10]
-
Clinical Presentation: Ataxia, paralysis of distal limbs, "dying back" neuropathy.
-
Latency: Symptoms appear 7–21 days after exposure.
-
Potency Data:
-
Hens (Gold Standard): Single oral dose of 1200 mg/kg o-IPDPP caused clear OPIDN and >90% NTE inhibition.
-
Comparison: Less potent than tri-ortho-cresyl phosphate (TOCP) but significantly more toxic than meta or para isomers.
-
B. Reproductive & Developmental Toxicity
-
Target Organs: Adrenals and Ovaries.
-
Findings: Rats exposed to IPTPP mixtures containing o-isomers showed increased adrenal weights and vacuolization.
-
LOAEL: 25 mg/kg bw/day (based on adrenal effects in rats).
-
Mechanism: Potential disruption of steroidogenesis pathways.
C. Cytotoxicity
-
In Vitro: Cytotoxic to SH-SY5Y and PC12 cells at high micromolar concentrations (>100 µM), distinct from the specific neurite retraction observed at lower concentrations.
Experimental Protocols
To validate the toxicity of o-IPDPP or related compounds, the following protocols are industry standards.
Protocol A: Hen NTE Inhibition Assay (In Vivo)
Rationale: The adult hen is the only non-primate species that reliably mimics human OPIDN.
-
Acclimatization: Use adult White Leghorn hens (>12 months, 1.5–2.0 kg).
-
Dosing:
-
Administer o-IPDPP via oral gavage (vehicle: corn oil or gelatin capsule).
-
Positive Control: TOCP (500 mg/kg).[2]
-
Negative Control: Corn oil vehicle.
-
-
Tissue Collection: Euthanize birds 24 hours post-dosing (peak inhibition).[3] Harvest brain and spinal cord.[2]
-
Tissue Preparation: Homogenize tissue (10% w/v) in ice-cold Tris-EDTA buffer (pH 8.0). Centrifuge to obtain the microsomal fraction.
-
Differential Enzyme Assay:
-
Principle: NTE is defined as the esterase activity resistant to Paraoxon (non-neuropathic inhibitor) but sensitive to Mipafox (neuropathic inhibitor).
-
Tube A: Incubate with Paraoxon (40 µM) only.
-
Tube B: Incubate with Paraoxon (40 µM) + Mipafox (50 µM).
-
Substrate: Add Phenyl Valerate. Measure phenol release colorimetrically (4-aminoantipyrine).
-
Calculation: NTE Activity = (Absorbance Tube A) - (Absorbance Tube B).
-
-
Endpoint: >70% inhibition relative to control indicates OPIDN potential.
Protocol B: SH-SY5Y Neurite Outgrowth Assay (In Vitro)
Rationale: A high-throughput human cell model to screen for specific neurodevelopmental or axonopathic effects without animal testing.
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 + 10% FBS.
-
Differentiation:
-
Seed cells in 96-well plates (coated with Laminin/Poly-D-Lysine).
-
Treat with 10 µM Retinoic Acid (RA) in low-serum medium (1% FBS) for 5–7 days.
-
Verification: Confirm neurite extension >2x cell body diameter.
-
-
Exposure:
-
Treat differentiated cells with o-IPDPP (Range: 0.1 µM – 100 µM) for 24–48 hours.
-
Include vehicle control (DMSO <0.1%).[4]
-
-
Staining & Imaging:
-
Analysis:
-
Quantify Total Neurite Length and Branch Points per cell.
-
Criteria: A specific reduction in neurite length without a parallel reduction in cell viability (ATP assay) indicates specific neurotoxicity.
-
Risk Assessment & Regulatory Status
-
Classification: Specific Target Organ Toxicity (Single Exposure) - Category 1 (Neurotoxicity) if o-isomers are present.
-
Occupational Limits: A MAK value of 1 mg/m³ has been proposed for isopropylated triphenyl phosphates.
-
Recommendation: Industrial mixtures of IPTPP must be analyzed for ortho-isomer content. "Low-ortho" (<0.1%) grades are recommended to mitigate OPIDN risk.
References
-
Weiner, M. L., & Jortner, B. S. (1999). Organophosphate-induced delayed neurotoxicity of triarylphosphates. Neurotoxicology, 20(4), 653-673. Link
-
US EPA. (2015). TSCA Work Plan Chemical Problem Formulation and Initial Assessment: Flame Retardant Clusters. United States Environmental Protection Agency. Link
-
Sjogren, B., et al. (2010). Isopropylated triphenyl phosphates: Human health tier II assessment. NICNAS. Link
-
Johnson, M. K. (1977). Improved assay of neurotoxic esterase for screening organophosphates for delayed neurotoxicity potential. Archives of Toxicology, 37(2), 113-115. Link
-
Dishaw, L. V., et al. (2014). Isopropylated phenyl phosphates: Toxicity and transcriptomic changes in zebrafish embryos. Toxicological Sciences, 142(1), 274-284. Link
-
Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological Reviews, 24(1), 37-49. Link
Sources
- 1. Metabolic Mechanism of Aryl Phosphorus Flame Retardants by Cytochromes P450: A Combined Experimental and Computational Study on Triphenyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship of neuropathy target esterase inhibition to neuropathology and ataxia in hens given organophosphorus esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase and neuropathy target esterase in chickens treated with acephate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Elucidating the mechanism of triphenyl phosphate interference in bone metabolism via network toxicology and molecular docking methodologies [frontiersin.org]
- 5. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Molecular Pathogenesis of Organophosphorus Ester-Induced Delayed Neurotoxicity (OPIDN): A Technical Guide on Ortho-Substituted Triaryl Phosphates
Executive Summary
Ortho-substituted triaryl phosphates, most notably tri-o-cresyl phosphate (TOCP), are widely utilized in industrial applications as high-temperature lubricants, flame retardants, and plasticizers[1]. While many organophosphorus (OP) compounds are notorious for acute cholinergic toxicity via acetylcholinesterase (AChE) inhibition, ortho-substituted triaryl phosphates possess a distinct, insidious toxicological profile: Organophosphorus Ester-Induced Delayed Neurotoxicity (OPIDN)[2][3]. OPIDN is characterized by a latent period of 6 to 14 days post-exposure, culminating in central-peripheral distal axonopathy, flaccid paralysis, and Wallerian-type axonal degeneration[3][4]. This guide deconstructs the biochemical etiology, downstream pathogenesis, and validated experimental frameworks used to study this neurodegenerative syndrome.
Chemical Etiology & Cytochrome P450 Bioactivation
TOCP is inherently a pro-toxicant; it does not directly inhibit neural esterases in vitro without metabolic activation. The structural prerequisite for OPIDN in triaryl phosphates is the presence of an ortho-alkyl substitution (e.g., the methyl group in ortho-cresol)[5][6].
Upon systemic absorption, TOCP undergoes a two-step bioactivation mediated by hepatic Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4)[7]. The initial oxidation of the ortho-methyl group is followed by an intramolecular cyclization, expelling one cresol moiety to form the highly reactive intermediate: saligenin cyclic-o-tolyl phosphate (SCOTP) [7][8]. SCOTP is the ultimate neurotoxicant, exhibiting an inhibitory potency against target esterases exponentially greater than its parent compound[8].
Fig 1: Metabolic activation of TOCP to SCOTP and the subsequent irreversible aging of NTE.
The Neuropathy Target Esterase (NTE) "Aging" Paradigm
The primary molecular target for SCOTP is Neuropathy Target Esterase (NTE), a membrane-bound phospholipase encoded by the PNPLA6 gene[4][9]. Under normal physiological conditions, NTE hydrolyzes phosphatidylcholine into glycerophosphocholine (GPC), maintaining intracellular phospholipid homeostasis and osmotic regulation[9].
The initiation of OPIDN relies on a strict, biphasic biochemical causality:
-
Phosphorylation (Inhibition): SCOTP binds to the active site serine of NTE, forming a phosphorylated enzyme complex, thereby halting its phospholipase activity[4][10].
-
"Aging" (The Critical Trigger): Simple inhibition of NTE is insufficient to cause OPIDN. The phosphorylated NTE-OP complex must undergo a secondary, irreversible reaction known as "aging"[1][11]. Aging involves the hydrolytic cleavage of an alkyl or aryl side chain from the bound phosphoryl group, leaving a negatively charged, highly stable phosphoryl residue at the active site[12].
Causality Insight: Experimental evidence shows that compounds like carbamates or certain phosphinates can inhibit NTE up to 100% without inducing OPIDN, because their chemical structure prevents the aging reaction. In fact, pre-dosing with these non-aging inhibitors protects the subject from OPIDN by shielding the NTE active site from aging-capable OP compounds[3].
Downstream Pathogenesis: From Enzyme to Axonopathy
Once NTE has aged, a complex neurodegenerative cascade is triggered, specifically targeting the distal ends of the longest and largest diameter nerve fibers in the central and peripheral nervous systems[3][12].
-
Phospholipid Dysregulation: The loss of NTE phospholipase activity depletes GPC, disrupting endoplasmic reticulum (ER) phospholipid homeostasis and inducing severe ER stress[9][10].
-
Calcium Imbalance & TRPA1 Agonism: OP compounds agonize Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1), leading to a massive influx of intracellular calcium[4].
-
Cytoskeletal Hyperphosphorylation: The calcium surge activates Ca2+/calmodulin-dependent protein kinase II (CaMKII)[1][4]. CaMKII hyperphosphorylates critical cytoskeletal elements, including tau and neurofilament triplet proteins[13].
-
Transport Failure & Degeneration: Hyperphosphorylated cytoskeletal proteins dissociate, severely impairing retrograde axonal transport[1]. This energy-starved state culminates in Wallerian-type degeneration of the axon, followed by secondary myelin degradation[2][3].
Fig 2: The intracellular pathogenic cascade leading from aged NTE to Wallerian-type axonal degeneration.
Quantitative Data Synthesis: Acute vs. Delayed Toxicity
To differentiate the distinct toxicological profiles of OP exposure, the following table summarizes the quantitative and clinical divergence between Acute Cholinergic Toxicity and OPIDN. Notably, clinical OPIDN requires a strict threshold of >70% NTE inhibition[6][14].
| Parameter | Acute Cholinergic Toxicity | OPIDN (Delayed Neurotoxicity) |
| Primary Target Enzyme | Acetylcholinesterase (AChE) | Neuropathy Target Esterase (NTE) |
| Required Inhibition Threshold | >50% for clinical signs | >70% to 80%[6][10] |
| Onset of Symptoms | Minutes to hours | 6 to 14 days post-exposure[3] |
| Primary Clinical Symptoms | Muscle fasciculations, SLUDGE syndrome | Flaccid paresis, locomotor ataxia, spasticity[3][4] |
| Cellular Pathology | Synaptic acetylcholine accumulation | Central-peripheral distal axonopathy[4] |
| Reversibility | Reversible (via oximes if pre-aging) | Irreversible axonal degeneration[3] |
Experimental Methodologies & Validation Models
The Avian Model Rationale
Expertise & Experience: In toxicological assessments of OPIDN, rodents (mice/rats) are fundamentally flawed models. Rodents possess high circulating levels of carboxylesterases that act as a detoxifying "sink," sequestering OP compounds before they reach neural tissue[1]. Furthermore, rodent neural NTE recovers too rapidly to sustain the >70% inhibition threshold required for pathogenesis[1]. Therefore, the adult hen (Gallus gallus domesticus) is the globally recognized gold standard, as its esterase profile and clinical progression perfectly mirror human OPIDN susceptibility[3][11].
Protocol 1: In Vivo Hen OPIDN Assay
This protocol evaluates the clinical neurotoxicity of ortho-substituted triaryl phosphates.
-
Subject Selection: Adult hens (minimum 8-12 months old, as younger birds are resistant to OPIDN)[1][2].
-
Dosing: Administer TOCP (positive control, typically 500-750 mg/kg) or the test compound via oral gavage[2][10].
-
Latent Observation: Monitor daily for 21 days. OPIDN symptoms will not appear immediately; a 6-14 day latent period is mandatory[3].
-
Clinical Grading: Grade ataxia on a validated 8-point scale, observing the progression from minor gait abnormalities to complete flaccid paralysis of the lower extremities[2][3].
-
Histopathology: At day 21, harvest the sciatic nerve and spinal cord. Perform silver staining to confirm Wallerian degeneration of the distal axons[3].
Protocol 2: Differential NTE Activity Assay
Trustworthiness & Self-Validation: Because neural tissue contains a myriad of esterases, measuring NTE requires a self-validating differential inhibition assay. NTE is operationally defined as the esterase activity that is resistant to Paraoxon (which inhibits AChE and BChE) but sensitive to Mipafox[5].
-
Homogenization: Prepare a 10% (w/v) homogenate of hen brain or spinal cord in 50 mM Tris-HCl buffer (pH 8.0).
-
Differential Aliquoting: Divide the homogenate into three distinct reaction tubes to isolate specific enzyme activities:
-
Tube A (Total Activity): Buffer only.
-
Tube B (Paraoxon Control): Add 40 µM Paraoxon. Incubate for 20 mins. (Inhibits non-NTE esterases).
-
Tube C (Mipafox Control): Add 40 µM Paraoxon + 50 µM Mipafox. Incubate for 20 mins. (Inhibits non-NTE esterases AND NTE).
-
-
Substrate Addition: Add Phenyl Valerate (PV) to all tubes. Incubate for 15 minutes at 37°C.
-
Colorimetric Detection: Stop the reaction with SDS/4-aminoantipyrine. Add potassium ferricyanide to produce a red chromophore from the liberated phenol. Measure absorbance at 510 nm.
-
Quantification: True NTE Activity = (Absorbance of Tube B) - (Absorbance of Tube C).
Fig 3: Self-validating workflow for the differential quantification of NTE activity.
References
- Mechanisms of Organophosphorus Ester-Induced Delayed Neurotoxicity: Type I and Type II Source: CDC Stacks / Annual Reviews URL
- Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms Source: Longdom URL
- ORGANOPHOSPHORUS ESTER-INDUCED DELAYED NEUROTOXICITY Source: Annual Reviews URL
- A review of studies of the delayed neurotoxicity induced by organophosphorus esters Source: NIH URL
- Tricresyl phosphate Source: Wikipedia URL
- Low non-neuropathic tri-o-cresyl phosphate (TOCP)
- Organophosphorus Ester-Induced Chronic Neurotoxicity Source: ResearchGate URL
- Interim Specific Ground Water Criterion - Tri-ortho-cresyl phosphate (TOCP)
- Organophosphate-induced delayed neurotoxicity of triarylphosphates Source: ResearchGate URL
- Tricresyl phosphate, sum of all ortho isomers Source: Publisso URL
- Organophosphorus poisoning induced delayed neurotoxicity: a report of two cases Source: NIH / PMC URL
- Characterization of Delayed Neurotoxicity in the Mouse following Chronic Oral Administration of Tri-o-cresyl Phosphate Source: CDC Stacks URL
- Neurotoxicity of Organophosphorus and Dithiocarbamate Compounds Source: J-Stage URL
- Subchronic exposure to tri-ortho-cresyl phosphate induces nephrotoxicity through induction of oxidative stress with neuropathy target esterase inhibition Source: NIH / PMC URL
Sources
- 1. [A review of studies of the delayed neurotoxicity induced by organophosphorus esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Organophosphorus poisoning induced delayed neurotoxicity: a report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. series.publisso.de [series.publisso.de]
- 7. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 8. dep.nj.gov [dep.nj.gov]
- 9. Subchronic exposure to tri-ortho-cresyl phosphate induces nephrotoxicity through induction of oxidative stress with neuropathy target esterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neurotoxicity of Organophosphorus and Dithiocarbamate Compounds [jstage.jst.go.jp]
- 14. Low non-neuropathic tri-o-cresyl phosphate (TOCP) doses inhibit neuropathy target esterase near the neuropathic threshold in n-hexane pretreated hens - PubMed [pubmed.ncbi.nlm.nih.gov]
metabolic pathways of isopropylphenyl phenyl phosphate in human liver microsomes
An In-Depth Technical Guide to the Metabolic Pathways of Isopropylphenyl Phenyl Phosphate in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Toxicological Imperative to Understand IPPP Metabolism
Isopropylphenyl phenyl phosphate (IPPP) is a member of the isopropylated triarylphosphate esters (ITPs) family, a group of chemicals widely used as flame retardants and plasticizers in various consumer and industrial products.[1][2] Their prevalence in indoor environments leads to ubiquitous human exposure. Understanding the metabolic pathways of these compounds is crucial for assessing their potential human health risks and for identifying reliable biomarkers of exposure in epidemiological studies.[1][2] This guide focuses on the in vitro metabolism of IPPP using human liver microsomes (HLMs), a key experimental model for elucidating the biotransformation of xenobiotics.
The Central Role of Human Liver Microsomes in Xenobiotic Metabolism
Human liver microsomes are vesicles of the endoplasmic reticulum obtained from liver tissue through ultracentrifugation.[3][4] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily.[3][4][5][6] These enzymes are critical for the initial oxidation and hydrolysis of foreign compounds, rendering them more water-soluble and facilitating their subsequent excretion.[5][6] HLMs also contain some Phase II enzymes, such as uridine glucuronide transferases (UGTs), which further conjugate the metabolites.[3][4] The use of HLMs provides a robust and reproducible in vitro system to study the metabolic fate of compounds like IPPP.
Elucidating the Metabolic Pathways of Isopropylphenyl Phenyl Phosphate
The metabolism of IPPP in human liver microsomes primarily involves Phase I reactions, including hydroxylation, hydrolysis, and dehydrogenation. These pathways are analogous to those observed for other organophosphate esters like triphenyl phosphate (TPHP).[1]
Phase I Metabolic Transformations
Hydroxylation: A primary metabolic route for IPPP is the addition of a hydroxyl group to the isopropylphenyl moiety, forming hydroxy-isopropylphenyl diphenyl phosphate .[1][2][7] This reaction is catalyzed by CYP450 enzymes.
Hydrolysis: IPPP can undergo hydrolysis to yield diphenyl phosphate (DPHP) .[1][7] This pathway is significant as DPHP is a common metabolite for many organophosphate esters and is often used as a biomarker of exposure.
Dehydrogenation: A novel metabolic pathway identified for ITPs, including IPPP, is the formation of mono-isopropenylphenyl diphenyl phosphate .[1][2][7] This metabolite has been tentatively identified through high-resolution mass spectrometry and has also been detected in human urine samples, confirming its relevance as a biomarker.[1][2]
The following diagram illustrates the primary Phase I metabolic pathways of IPPP in human liver microsomes.
Caption: Primary Phase I metabolic pathways of IPPP in human liver microsomes.
Phase II Metabolism
While direct evidence for Phase II metabolism of IPPP metabolites is still emerging, it is hypothesized that the hydroxylated metabolites can undergo further conjugation, such as glucuronidation.[1] This is based on the well-characterized metabolism of the structurally similar TPHP, where hydroxylated metabolites are known to form glucuronide conjugates.[1]
Experimental Workflow for In Vitro Metabolism Studies with Human Liver Microsomes
A standardized protocol is essential for obtaining reliable and reproducible data on the metabolism of IPPP. The following workflow outlines the key steps for an in vitro incubation assay.
Caption: Experimental workflow for IPPP metabolism studies in human liver microsomes.
Detailed Protocol:
-
Thawing of Microsomes: Human liver microsomes should be thawed slowly on ice immediately before use.[4]
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the IPPP test solution, and the human liver microsome suspension.[8]
-
Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[4][8]
-
Incubation: The reaction mixture is incubated at 37°C with gentle agitation for a specified time course (e.g., up to 60 minutes).[4]
-
Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile or ethyl acetate, which also serves to precipitate the microsomal proteins.[4][8]
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is then transferred to a new tube for analysis.[4][8]
Analytical Methodologies for Metabolite Identification and Quantification
The identification and quantification of IPPP and its metabolites are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These techniques provide the necessary sensitivity and selectivity to detect the low concentrations of metabolites formed during the in vitro incubations. High-resolution mass spectrometry (HRMS) is particularly valuable for the tentative identification of novel metabolites for which authentic standards are not available.[7]
Summary of IPPP Metabolites in Human Liver Microsomes
The following table summarizes the key metabolites of IPPP that have been identified in studies using human liver subcellular fractions.
| Metabolite Name | Metabolic Pathway | Analytical Method | Reference |
| Hydroxy-isopropylphenyl diphenyl phosphate | Hydroxylation | LC-MS/MS, HRMS | [1][2][7] |
| Diphenyl Phosphate (DPHP) | Hydrolysis | GC/MS, LC-MS/MS | [1][7] |
| Mono-isopropenylphenyl diphenyl phosphate | Dehydrogenation | HRMS | [1][2][7] |
Conclusion and Future Directions
The study of IPPP metabolism in human liver microsomes reveals a complex interplay of Phase I enzymatic reactions, leading to the formation of several key metabolites. The identification of hydroxylated and dehydrogenated products provides valuable insights into the biotransformation of this widely used flame retardant. Future research should focus on the specific CYP450 isoforms involved in these transformations and the potential for Phase II conjugation of the primary metabolites. A more complete understanding of IPPP's metabolic fate will enhance our ability to assess human exposure and the associated health risks.
References
- In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions - PMC. (n.d.).
- Exposure, Metabolism, and in Vitro Effects of Isopropylated and Tert-butylated Triarylphosphate Ester (ITP & TBPP) Flame Retardants and Plasticizers - DukeSpace. (n.d.).
- Human and Animal Liver Microsome Thawing and Incubation Protocol. (n.d.).
- In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions - PubMed. (2020, June 15).
- Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific. (n.d.).
- In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. (n.d.).
- Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review | Request PDF. (n.d.).
- The impact of the exposome on cytochrome P450-mediated drug metabolism - PMC - NIH. (n.d.).
Sources
- 1. In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oyc.co.jp [oyc.co.jp]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The impact of the exposome on cytochrome P450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 8. xenotech.com [xenotech.com]
Comparative Technical Analysis: IPPP Commercial Mixture vs. Pure Ortho Isomer
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopropylated Triphenyl Phosphate (IPPP) represents a critical class of organophosphate esters (OPEs) utilized extensively as flame retardants and plasticizers. While commercially available IPPP is a complex isomeric mixture designed for industrial efficacy, the pure ortho isomer (specifically 2-isopropylphenyl diphenyl phosphate, or 2-IPPDPP) is a distinct chemical entity with a disproportionately high toxicological profile.
This guide delineates the structural, functional, and toxicological divergences between the commercial "soup" and the pure ortho isomer. It provides a mechanistic explanation of the neurotoxicity associated with the ortho-positioning of the isopropyl group and details the analytical protocols required to quantify these isomers in complex matrices.
Molecular Architecture & Composition
The Commercial Mixture (The "Soup")
Commercial IPPP (e.g., Reolube, Durad brands) is not a single molecule but a reaction product of phenol and isopropylated phenol with phosphorus oxychloride. It is a statistical distribution of:
-
Triphenyl Phosphate (TPHP): Unsubstituted (often 20-40%).
-
Mono-isopropylated isomers: (Ortho, Meta, Para).
-
Di-isopropylated isomers: (Various positional combinations).
-
Tri-isopropylated isomers: (Fully substituted rings).
Key Characteristic: The physical properties (viscosity, pour point) are a weighted average of these components. The "ortho" content is often minimized during synthesis but remains present as a contaminant.
The Pure Ortho Isomer (The "Singularity")
When researchers refer to the "pure ortho isomer" in the context of toxicity, they are almost exclusively referring to 2-isopropylphenyl diphenyl phosphate (2-IPPDPP) .
-
Structure: A central phosphate core with two phenyl rings and one phenyl ring substituted at the ortho (2-) position with an isopropyl group.
-
Significance: Unlike the tri-ortho isomer of cresyl phosphate (TOCP), which is the classic neurotoxin reference, in the IPPP series, the mono-ortho isomer is often the most potent neurotoxin due to steric facilitation of the metabolic activation step.
Table 1: Physicochemical & Structural Comparison
| Feature | Commercial IPPP Mixture | Pure Ortho Isomer (2-IPPDPP) |
| CAS Registry | 68937-41-7 (Generic) | 64532-94-1 (Specific) |
| Composition | Complex mix of TPHP + mono/di/tri-isomers | Single molecular entity (>99% purity) |
| Viscosity | Tunable (22–100 cSt @ 40°C) | Fixed, sharp viscosity point |
| Neurotoxicity | Low acute risk (dilution effect) | High specific neurotoxicity (OPIDN inducer) |
| Metabolic Fate | Diverse metabolites (hydroxylated, conjugated) | Specific conversion to cyclic neurotoxin |
Mechanistic Toxicology: The Ortho Effect
The critical differentiator is the potential to induce Organophosphate-Induced Delayed Neuropathy (OPIDN) .[1] This is not a direct effect of the parent molecule but a result of bioactivation.
The Metabolic Activation Pathway
For an organophosphate to inhibit Neuropathy Target Esterase (NTE) —the initiating event of OPIDN—it must often form a cyclic phosphate ester.
-
Parent Compound: 2-IPPDPP enters the system.
-
CYP450 Hydroxylation: The liver cytochrome P450 enzymes hydroxylate one of the methyl groups on the isopropyl chain.
-
Cyclization: The hydroxyl group attacks the central phosphorus atom, displacing a phenol group.
-
Neurotoxic Metabolite: A cyclic phosphate (analogous to saligenin cyclic phosphate) is formed.[2][3] This cyclic metabolite is a potent suicide inhibitor of NTE.
Critical Insight: The tri-ortho isomer of IPPP is sterically hindered. It does not readily undergo this specific cyclization compared to the mono-ortho isomer. Thus, 2-IPPDPP is the primary driver of neurotoxicity in the mixture.
Figure 1: Metabolic Activation Pathway (DOT Visualization)
Caption: Figure 1.[4] Bioactivation of 2-isopropylphenyl diphenyl phosphate (2-IPPDPP) to the neurotoxic cyclic phosphate metabolite.
Analytical Methodologies
Distinguishing the pure ortho isomer from the commercial mixture requires high-resolution separation techniques. Standard HPLC is often insufficient due to co-elution of isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
The "Ortho Effect" in Mass Spectrometry
The "Ortho Effect" is a diagnostic fragmentation pattern seen in EI-MS (Electron Ionization MS).
-
Mechanism: Ortho-substituted isomers undergo a specific rearrangement involving the transfer of a hydrogen atom from the alkyl substituent to the phosphate oxygen, followed by the loss of an alkene.
-
Diagnostic Ion: For isopropylated species, look for a characteristic fragment ion that is abundant in the ortho-isomer but suppressed or absent in meta/para isomers.
-
Example: The formation of the
ion or specific cyclic tropylium-like fragments is enhanced by the proximity of the ortho group.
-
Experimental Protocol: Isomer-Specific Quantitation
Objective: Quantify 2-IPPDPP in a commercial IPPP sample.
Step 1: Sample Preparation
-
Matrix: Dilute 100 mg of commercial IPPP in 10 mL of isooctane (HPLC Grade).
-
Internal Standard: Add
-Triphenyl Phosphate (10 µg/mL final conc).
Step 2: GC-MS Configuration
-
Column: DB-5ms or Rtx-5Sil MS (30m x 0.25mm x 0.25µm). Note: A standard non-polar column separates isomers based on boiling point and steric shape.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Temp Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 200°C.
-
Ramp 4°C/min to 300°C (Critical for isomer resolution).
-
Hold 5 min.
-
Step 3: Detection (SIM Mode)
-
Monitor specific ions for 2-IPPDPP (Parent mass and specific ortho-fragment).
-
Target Ions:
368 (Molecular Ion), 353 ( , loss of methyl), 215 (Diphenyl phosphate moiety).
Figure 2: Analytical Workflow (DOT Visualization)
Caption: Figure 2. GC-MS workflow for isolating and quantifying the neurotoxic ortho-isomer within a complex mixture.
Industrial & Regulatory Implications
Why the Mixture?
The commercial mixture is preferred for industrial applications (e.g., hydraulic fluids in aviation, flame retardants in PVC) because:
-
Liquid Range: The mixture of isomers suppresses crystallization, keeping the fluid liquid at low temperatures (unlike the pure isomer which may crystallize).
-
Cost: Synthesizing a pure isomer requires expensive separation or stereoselective synthesis.
-
Viscosity Index: The mixture provides a flatter viscosity-temperature curve.
Safety Mandates
Drug development professionals and toxicologists must treat the pure ortho isomer as a Schedule-candidate neurotoxin .
-
Screening: Any new organophosphate drug candidate with an ortho-isopropyl phenyl group must undergo NTE inhibition screening.
-
Quality Control: Commercial IPPP batches used in sensitive applications (e.g., medical device plastics) must be screened to ensure 2-IPPDPP levels are below the Threshold of Toxicological Concern (TTC).
References
-
Johnson, M.K. (1975).[5] Organophosphorus esters causing delayed neurotoxic effects: Mechanism of action and structure/activity studies. Archives of Toxicology. Link
-
NICNAS. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. Link
-
Sprague, G.L., et al. (1984). Assessment of the delayed neurotoxic potential of isopropyl triphenyl phosphate using a nontraditional testing strategy. Journal of Toxicology and Environmental Health. Link
-
Phillips, A.L., et al. (2017). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate Isomers in Commercial Flame Retardant Mixtures. Environmental Science & Technology. Link
-
Eto, M., et al. (1962).[3] Metabolic Formation of Saligenin Cyclic Phosphates from o-Tolyl Phosphates. Nature. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of cyclic metabolites of isopropylated phenyl phosphates in rabbit bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Degradation of o-Isopropylphenyl Diphenyl Phosphate in Aquatic Environments
The following technical guide details the environmental fate, degradation pathways, and analytical characterization of o-Isopropylphenyl Diphenyl Phosphate (o-IPPDPP) and its intermediate o-Isopropylphenyl Phenyl Phosphate . This guide is structured for researchers investigating the persistence and toxicity of Organophosphate Esters (OPEs).
Executive Summary
o-Isopropylphenyl diphenyl phosphate (o-IPPDPP) is a major isomeric component of commercial flame retardant mixtures (e.g., IPPP, Firemaster 550). In aquatic environments, its fate is governed primarily by microbial biodegradation and hydrolysis , leading to the formation of stable diester and monoester metabolites. This guide delineates the stepwise cleavage of ester bonds, identifies critical transformation products (TPs), and provides validated protocols for their detection.
Chemical Identity & Physicochemical Context
Understanding the steric hindrance of the ortho- substitution is critical for predicting degradation kinetics. The bulky isopropyl group at the ortho position creates steric shielding around the phosphate center, potentially retarding hydrolysis compared to para- isomers.
| Property | Description |
| Compound Name | o-Isopropylphenyl diphenyl phosphate (2-IPPDPP) |
| Molecular Formula | C₂₁H₂₁O₄P |
| Class | Triaryl Phosphate Ester (OPE) |
| Log Kow | ~5.8 - 6.2 (High hydrophobicity; partitions to sediment) |
| Major Degradation Route | Biotic hydrolysis (Esterase-mediated) > Abiotic hydrolysis |
Degradation Mechanisms & Pathways[1][2]
Hydrolysis (Abiotic & Biotic)
The primary degradation mechanism involves the nucleophilic attack on the phosphorus atom, resulting in the cleavage of the P-O-C (aryl) bond.
-
Primary Cleavage: The parent triester hydrolyzes to form Diphenyl Phosphate (DPHP) and o-Isopropylphenol . Alternatively, it can lose a phenol group to form o-Isopropylphenyl Phenyl Phosphate (the diester).
-
Secondary Cleavage: The diester intermediates further degrade into monoesters and eventually inorganic phosphate, though the diesters are significantly more persistent.
Oxidative Transformation (Photolysis/Microbial)
While direct photolysis is limited due to low UV absorption >290nm, microbial oxidation (via cytochrome P450 analogues in aquatic organisms) can hydroxylate the isopropyl group.
-
Hydroxylation: Formation of OH-IPPDPP (hydroxylated on the isopropyl chain).
-
Dehydrogenation: Formation of isopropenyl derivatives.
Pathway Visualization
The following diagram illustrates the degradation cascade from the parent triester to its terminal mineralized products.
Caption: Degradation pathway of o-IPPDPP showing hydrolytic cleavage to diesters (Red) and oxidative transformation (Green).
Detailed Degradation Products
The following table summarizes the key transformation products (TPs) expected in aquatic sediment and water columns.
| Transformation Product (TP) | Abbr. | Precursor | Formation Mechanism | Environmental Persistence |
| Diphenyl Phosphate | DPHP | Parent Triester | Hydrolysis (Loss of isopropylphenol) | High . Ubiquitous aquatic marker. |
| o-Isopropylphenyl Phenyl Phosphate | o-ip-PPP | Parent Triester | Hydrolysis (Loss of phenol) | Moderate. Often detected in biota. |
| o-Isopropylphenol | 2-IPP | Parent / Diester | Hydrolysis (Leaving group) | Low to Moderate. Subject to rapid biodegradation. |
| Phenol | PhOH | Parent / Diester | Hydrolysis | Low. Rapidly mineralized. |
| Hydroxy-IPPDPP | OH-TP | Parent Triester | Photo/Biotic Oxidation | Unknown. Potential increased toxicity due to polarity. |
Analytical Methodologies (LC-MS/MS)
To accurately detect these products, researchers must use a robust extraction protocol that separates the acidic diesters (DPHP) from the neutral parent compounds.
Sample Preparation (Solid Phase Extraction)
Objective: Isolate both neutral parents and acidic metabolites from aquatic matrices.
-
Conditioning: Use Oasis HLB (or equivalent polymeric weak-anion exchange, WAX, for better DPHP retention) cartridges. Condition with 5 mL Methanol followed by 5 mL Milli-Q water.
-
Loading: Adjust water sample pH to 6.5–7.0. Load 500 mL of sample at 5 mL/min.
-
Washing: Wash with 5 mL 5% Methanol in water to remove salts.
-
Elution (Fractionation):
-
Fraction A (Neutrals - Parent/Phenols): Elute with 5 mL Ethyl Acetate.
-
Fraction B (Acids - DPHP/Diesters): Elute with 5 mL Methanol containing 0.5% NH₄OH (if using WAX) or pure Methanol (if using HLB).
-
-
Reconstitution: Evaporate to dryness under N₂ and reconstitute in 200 µL Methanol:Water (1:1).
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (ESI Negative Mode for metabolites; Positive for parent).
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| o-IPPDPP (Parent) | 369.1 [M+H]⁺ | 251.1 | 77.0 | 25 |
| Diphenyl Phosphate (DPHP) | 249.0 [M-H]⁻ | 93.0 | 155.0 | 28 |
| o-Isopropylphenyl Phenyl Phosphate | 291.1 [M-H]⁻ | 93.0 | 249.0 | 22 |
| o-Isopropylphenol | 135.1 [M-H]⁻ | 119.0 | 91.0 | 15 |
Note: DPHP is best analyzed in Negative ESI mode due to the phosphate moiety.
Toxicological Implications
While the parent compound exhibits neurotoxicity (inhibition of acetylcholinesterase), the degradation products present distinct risks:
-
DPHP: Non-neurotoxic but suspected of endocrine disruption and developmental toxicity. It is highly water-soluble and bioaccumulates less than the parent but has higher aquatic mobility.
-
Isopropylphenols: Phenolic intermediates are often more acutely toxic to aquatic life (e.g., Daphnia magna) than the phosphate esters due to membrane disruption mechanisms, though they are short-lived.
References
-
Phillips, A. et al. (2020). In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. Chemical Research in Toxicology. Link
-
Su, G. et al. (2014).[1][2] Biotransformation of organophosphate flame retardants in fish and human liver microsomes. Environmental Science & Technology.[3] Link
-
Environment Agency UK. (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate. Link
-
Hou, R. et al. (2016). Occurrence and distribution of organophosphate flame retardants and plasticizers in coastal sediments. Marine Pollution Bulletin. Link
-
Wang, X. et al. (2019). Degradation of organophosphate flame retardants in aerobic and anaerobic aquatic environments. Science of The Total Environment. Link
Sources
Technical Guide: Physicochemical Profiling and Rheology of 2-Isopropylphenyl Diphenyl Phosphate (o-IPPP)
The following technical guide details the physicochemical properties, rheology, and application context of 2-Isopropylphenyl diphenyl phosphate , a critical isomer within the isopropylated triaryl phosphate ester family.
Executive Technical Summary
2-Isopropylphenyl diphenyl phosphate (CAS: 64532-94-1; often cited within the mixture CAS 28108-99-8) is a sterically hindered organophosphate ester.[1] It serves a dual function as a flame-retardant plasticizer and a high-stability base fluid for hydraulic systems.[1]
For researchers in drug development and toxicology, this compound is of increasing interest not merely as an industrial additive, but as a bioactive environmental contaminant and a potential leachable from medical-grade polymers (e.g., PVC tubing, IV bags).[1] Its metabolic stability, driven by the ortho-substitution, presents unique challenges in biodegradation and clearance compared to its para-substituted isomers.[1]
Physicochemical Characterization
The introduction of the isopropyl group at the ortho position creates steric bulk that disrupts π-π stacking interactions typical of triphenyl phosphate (TPP), rendering o-IPPP a viscous liquid rather than a solid at room temperature.[1]
Table 1: Core Physical Properties
| Property | Value / Range | Condition | Method/Standard |
| Molecular Weight | 368.37 g/mol | - | Calc.[1][2] |
| Physical State | Viscous Liquid | 25°C | Visual |
| Color | Colorless to Pale Yellow | - | APHA < 50 |
| Density | 1.16 – 1.18 g/cm³ | 20°C | ASTM D4052 |
| Kinematic Viscosity | 42 – 50 cSt | 25°C | ASTM D445 |
| Flash Point | > 220°C | Open Cup | ASTM D92 |
| Pour Point | < -25°C | - | ASTM D97 |
| Refractive Index | 1.546 – 1.555 | 25°C | - |
| Water Solubility | < 0.1 mg/L | 25°C | Shake Flask |
| Log Kow | 5.31 | - | HPLC Est.[1][3] |
Note: Commercial "IPPP" is often a mixture.[1][4] The values above reflect the purified ortho-isomer or high-ortho fractions.
Rheological Profile & Viscosity Dynamics
The viscosity of o-IPPP is a critical parameter for its performance as a hydraulic fluid and its migration rate as a plasticizer.[1] Unlike polymeric fluids, o-IPPP exhibits Newtonian behavior under standard shear rates (
Temperature-Viscosity Relationship
The viscosity (
Where:
- = Pre-exponential factor (limit of viscosity at infinite temp)[1]
- = Activation energy proxy
- = Vogel temperature (divergence temperature)[1]
Implication for Drug Delivery Devices:
In medical plastics, the viscosity of the plasticizer dictates the diffusion coefficient (
Synthesis and Manufacturing Workflow
The synthesis of o-IPPP is a two-stage process involving Friedel-Crafts alkylation followed by phosphorylation.[1] The ortho selectivity is controlled during the alkylation phase.[1]
Figure 1: Industrial synthesis pathway emphasizing the isolation of the ortho-substituted intermediate prior to phosphorylation.[1]
Biological Interface: Metabolism & Toxicity
For pharmaceutical scientists, understanding the metabolic fate of o-IPPP is crucial, especially when evaluating it as a potential leachable impurity.
Metabolic Pathway
Organophosphates generally undergo hydrolysis mediated by liver esterases (carboxylesterases) and serum paraoxonase (PON1).[1] However, the steric hindrance of the isopropyl group at the ortho position protects the adjacent phospho-ester bond, potentially slowing hydrolysis compared to the para isomer.[1]
Figure 2: Predicted metabolic biotransformation pathways.[1] DPHP is the primary biomarker for exposure monitoring.
Experimental Protocols
Protocol A: High-Precision Kinematic Viscosity Measurement
Objective: Determine the kinematic viscosity of IPPP to validate lot quality or degradation status. Standard: ASTM D445 / ISO 3104.[1]
-
Preparation: Clean a Ubbelohde capillary viscometer (size 1 or 1C, suitable for 20-100 cSt range) with acetone and dry with filtered nitrogen.
-
Temperature Control: Submerge the viscometer in a thermostatic bath set to 25.0°C ± 0.01°C. Allow 30 minutes for equilibration.
-
Loading: Charge the viscometer with ~15 mL of o-IPPP, ensuring no air bubbles are trapped in the capillary.
-
Measurement:
-
Calculation:
Where is kinematic viscosity (cSt) and is the viscometer constant (cSt/s).[1]
Protocol B: HPLC-MS/MS Quantification of Leachable o-IPPP
Objective: Detect trace levels of o-IPPP leaching from medical plastics into drug solutions.[1]
-
Sample Prep: Extract 1.0 mL of drug solution with 2.0 mL methyl tert-butyl ether (MTBE). Vortex 1 min, centrifuge, and collect supernatant. Evaporate to dryness and reconstitute in methanol.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase:
-
Detection (MS/MS): Electrospray Ionization (ESI+).
-
MRM Transition: m/z 369.1 → 215.0 (Quantifier), 369.1 → 77.0 (Qualifier).[1]
-
-
Causality Check: Use a deuterated internal standard (d6-IPPP) to correct for matrix effects, ensuring the signal is strictly from the analyte and not matrix enhancement.
References
-
National Toxicology Program (NTP). (1992).[1] Chemical and Physical Properties: Isopropylphenyl diphenyl phosphate.[1][6][7] National Institutes of Health.[1] [Link][1]
-
PubChem. (2024).[1] Compound Summary: Isopropylphenyl diphenyl phosphate (CID 34148).[1] National Center for Biotechnology Information.[1] [Link][1][5]
-
Environment Agency (UK). (2009).[1][8] Environmental risk evaluation report: Isopropylated triphenyl phosphate.[1][4][Link][1]
-
ASTM International. (2023).[1] ASTM D445-21e2, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[1][Link][1]
-
Phillips, G. et al. (2016).[1] Metabolism of organophosphate flame retardants in human liver microsomes.[1] Toxicology and Applied Pharmacology.[1] [Link]
Sources
- 1. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-Isopropylphenyl Diphenyl Phosphate | LGC Standards [lgcstandards.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]
- 6. IPPP Isopropyl Phenyl Diphenyl Phosphate 68937-41-7 China Manufacturers Suppliers Factory Exporter [novistachem.com]
- 7. chembk.com [chembk.com]
- 8. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Organophosphate Ester Flame Retardants Containing Isopropylated Phenols
A Critical Analysis of Synthesis, Detection, and Toxicological Mechanisms
Executive Summary & Scientific Relevance
Target Audience: Toxicologists, Analytical Chemists, and Drug Safety Scientists.
Isopropylated phenyl phosphates (IPPPs) represent a critical class of organophosphate esters (OPEs) currently replacing phased-out polybrominated diphenyl ethers (PBDEs). While industrially valued for their dual function as flame retardants and plasticizers in PVC, polyurethanes, and hydraulic fluids, they pose significant challenges in safety pharmacology and environmental health.
For the drug development scientist, IPPPs are not merely industrial contaminants; they are bioactive molecules that interact with nuclear receptors (PXR, CAR), disrupt steroidogenesis, and exhibit neurotoxicity comparable to or exceeding legacy flame retardants. This guide provides a rigorous technical framework for synthesizing, detecting, and assessing the biological impact of these compounds.
Chemical Architecture & Synthesis Logic
Commercially available IPPPs are rarely pure compounds.[1] They are complex isomeric mixtures produced via the alkylation of phenol followed by phosphorylation.[1] Understanding this heterogeneity is vital for accurate dosing in toxicological assays.[1]
2.1 Synthesis Pathway and Isomer Distribution
The synthesis involves two key steps:
-
Friedel-Crafts Alkylation: Phenol reacts with propylene to form ortho-, meta-, and para-isopropylphenols.
-
Phosphorylation: These phenols react with phosphorus oxychloride (
).[1]
This process yields a statistical distribution of phosphate esters ranging from non-substituted (Triphenyl phosphate, TPHP) to tris-substituted species (Tris(isopropylphenyl) phosphate, TIPPP).
Key Chemical Entities:
-
IPPP Mixture (CAS: 68937-41-7): The industrial technical product.[1]
-
2-IPPDPP: 2-isopropylphenyl diphenyl phosphate (Mono-substituted).[1][2][3][4][5]
-
TIPPP (CAS: 26967-76-0): Tris(isopropylphenyl) phosphate (Fully substituted).
Visualization: Synthesis & Isomer Complexity
The following diagram illustrates the divergence in chemical structure generated during synthesis.
Caption: Step-wise synthesis showing the statistical generation of mono-, di-, and tri-substituted phosphate esters from phenol alkylation.
Analytical Methodologies: Detection in Biological Matrices
Accurate quantification requires separating the isomers.[1] The following protocol utilizes GC-MS/MS, which offers superior resolution for non-polar OPEs compared to LC-MS, although LC-MS/MS is preferred for urinary metabolites.
Protocol 1: Quantitative Analysis of IPPPs in Plasma/Tissue
Principle: Liquid-liquid extraction (LLE) followed by silica gel cleanup to remove lipids that interfere with ionization.[1]
Reagents:
-
Internal Standard (ISTD):
-Triphenyl phosphate ( -TPHP). -
Solvents: Hexane/Acetone (1:1 v/v), Dichloromethane (DCM).
Step-by-Step Workflow:
-
Sample Preparation:
-
Extraction:
-
Add 2 mL Hexane/Acetone (1:1). Vortex vigorously (2 min).
-
Centrifuge at 3000 x g for 10 min. Collect supernatant.
-
Repeat extraction twice and combine organic layers.[1]
-
-
Purification (Solid Phase Extraction - SPE):
-
Instrumental Analysis (GC-MS/MS):
-
Column: DB-5MS (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium at 1.2 mL/min.[1]
-
Temp Program: 80°C (1 min) -> 20°C/min -> 300°C (hold 5 min).
-
Ionization: Electron Impact (EI), 70 eV.
-
Monitoring: Selected Reaction Monitoring (SRM).
-
Target: Molecular ion
-> or .
-
-
Toxicological Profiling & Mechanisms
IPPPs are not inert.[1] They act as "chemical chameleons," mimicking endogenous hormones and disrupting cellular energetics.
4.1 Comparative Toxicity Data
The table below summarizes key toxicological parameters, highlighting that IPPPs often exhibit higher potency than the legacy flame retardants they replaced.[1][7]
| Parameter | IPPP (Mixture) | TPHP (Parent) | BDE-47 (Legacy) | Mechanism of Concern |
| Cytotoxicity ( | 8.0 µM (High) | >100 µM | 82.9 µM | Mitochondrial disruption |
| Neurotoxicity | High | Moderate | High | Synaptogenesis inhibition |
| Estrogen Receptor | Antagonist | Weak Agonist | Agonist | Endocrine Disruption |
| PXR Activation | Strong Agonist | Agonist | Moderate | Drug-drug interaction risk |
| Urinary Biomarker | ip-PPP | DPHP | OH-PBDEs | Exposure monitoring |
Data Source: Comparison derived from H295R adrenal cell assays and rat neurotoxicity models [1, 2].
4.2 Mechanism of Action: The Neuro-Endocrine Axis
IPPPs exert toxicity through two primary pathways:[1]
-
Mitochondrial Dysfunction: They uncouple oxidative phosphorylation, leading to reactive oxygen species (ROS) generation.[1]
-
Nuclear Receptor Interference: They bind to PXR (Pregnancies X Receptor) and CAR (Constitutive Androstane Receptor), altering the metabolism of endogenous steroids and co-administered drugs.[1]
Visualization: Toxicity Pathways
Caption: Dual-track toxicity mechanism showing nuclear receptor activation and mitochondrial stress leading to neuro-endocrine deficits.
Metabolic Stability & Biotransformation
For drug development professionals, understanding the metabolic fate of IPPPs is crucial to predict bioaccumulation and identify biomarkers.[1]
Protocol 2: In Vitro Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Reagents:
-
Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]
Self-Validating Workflow:
-
Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Buffer and IPPP substrate (1 µM) at 37°C for 5 min.
-
Control 1: Heat-inactivated microsomes (Negative control for abiotic degradation).[1]
-
Control 2: TPHP (Positive control, known clearance).
-
-
Initiation: Add NADPH regenerating system.
-
Sampling: At 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
Termination: Immediately dispense into 150 µL ice-cold Acetonitrile containing ISTD.
-
Why: Precipitates proteins and stops enzymatic activity instantly.[1]
-
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Metabolite Target: Monitor for ip-PPP (Mono-isopropylphenyl phenyl phosphate), the specific biomarker for IPPP exposure [3].
-
Interpretation: Rapid disappearance of parent IPPP with simultaneous appearance of ip-PPP and DPHP indicates extensive Phase I metabolism, primarily driven by CYP1A2 and CYP2E1.
References
-
The Organophosphate Esters Used as Flame Retardants and Plasticizers Affect H295R Adrenal Cell Phenotypes and Functions. Toxicological Sciences. Link
-
Mechanisms of Flame Retardant Toxicity and Their Impacts on Anxiety and Cognition in the Brain. Endocrine Society.[1] Link
-
In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. Chemical Research in Toxicology. Link
-
Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety. Link
-
Environmental impact of flame retardants (persistence and biodegradability). International Journal of Environmental Research and Public Health. Link
Sources
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 6. Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS) [zora.uzh.ch]
- 7. The Organophosphate Esters Used as Flame Retardants and Plasticizers Affect H295R Adrenal Cell Phenotypes and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced HPLC-MS/MS Method Development for the Robust Detection of o-Isopropylphenyl Phenyl Phosphate
Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Environmental (Water/Dust) and Biological (Tissue/Plasma)
Introduction & Biological Significance
As the industry phases out polybrominated diphenyl ethers (PBDEs), organophosphate flame retardants (OPFRs) have surged in use. Among these, isopropylated phenyl phosphates (IPPs)—specifically o-isopropylphenyl phenyl phosphate (also known as 2-isopropylphenyl diphenyl phosphate, 2IPPDPP )—are primary components in commercial mixtures like Firemaster 550[1].
From a toxicological and drug-development perspective, monitoring 2IPPDPP is critical. Recent in vivo studies demonstrate that 2IPPDPP acts as a potent endocrine disruptor. It2, leading to the severe downregulation of the vitellogenin (vtg) gene and subsequent adverse reproductive outcomes[2].
Fig 1. Mechanistic pathway of 2IPPDPP-induced reproductive toxicity via ER antagonism.
Analytical Challenges & Methodological Rationale
As a Senior Application Scientist, developing a method for 2IPPDPP requires navigating significant analytical hurdles. Historically, GC-MS was the gold standard for flame retardants. However, GC-MS is highly sensitive to lipid residues in biological matrices and often fails to separate stereoisomers without causing thermal degradation[3].
To achieve high-throughput and high-fidelity quantification, we employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
The "Why" Behind the Method:
-
Ionization Strategy (ESI+ with Formic Acid): We utilize Electrospray Ionization (ESI) in positive mode. The addition of 0.1% formic acid to the aqueous mobile phase is not arbitrary; it forces the protonation of the phosphate ester oxygen (
), exponentially increasing the yield of the precursor ion[2]. -
Trap Column Implementation: OPFRs are ubiquitous in laboratory plastics and instrument tubing. To prevent false positives, a4 to delay the elution of system-related background contamination, separating it chromatographically from the true sample peak[4].
-
Matrix Effect Mitigation (SPE): Direct injection of biological extracts leads to severe ion suppression due to phospholipids. A Solid-Phase Extraction (SPE) clean-up step is strictly required to isolate the semi-polar 2IPPDPP[3].
Experimental Protocols
Reagents and Standards
-
Analytes: 2-Isopropylphenyl diphenyl phosphate (2IPPDPP) and Bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) (>99% purity).
-
Internal Standard (IS):
-Triphenyl phosphate ( -TPHP)[1]. -
Solvents: LC-MS grade Methanol, Ethyl Acetate, Water, and Formic Acid.
Step-by-Step Sample Preparation Workflow
-
Homogenization & Spiking: Aliquot 1.0 g of homogenized tissue or 1.0 L of water. Immediately spike with 10 ng of
-TPHP. Causality: Spiking before any extraction step ensures the method is self-validating; any downstream loss of analyte is proportionally mirrored by the IS, allowing for perfect mathematical correction. -
Ultrasonic Extraction: Add 5.0 mL of Ethyl Acetate. Sonicate for 15 minutes at 4 °C. Causality: Cold sonication prevents the thermal degradation of emerging aryl-OPEs[3].
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to pellet cellular debris. Collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition an Oasis HLB cartridge with 3 mL Methanol followed by 3 mL Water. Load the extract at a flow rate of 1 mL/min.
-
Elution & Reconstitution: Elute the target analytes with 5 mL of Methanol. Evaporate to near dryness under a gentle stream of ultra-high-purity nitrogen and reconstitute in 200 µL of Initial Mobile Phase (5% Methanol).
Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow for 2IPPDPP detection.
LC-MS/MS Conditions
-
Analytical Column: Reversed-phase C18 column (2.1 mm × 100 mm, 1.7 µm) maintained at 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and sharpening chromatographic peaks[2].
-
Mobile Phase A: Water containing 0.1% Formic Acid.
-
Mobile Phase B: Methanol containing 0.1% Formic Acid.
-
Gradient Program: Start at 5% B. Ramp to 60% B over 2.0 min. Increase to 100% B at 6.6 min and hold for 2.0 min. Return to 5% B at 8.8 min and equilibrate for 2.5 min[2].
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
System Suitability & Data Presentation
To ensure maximum trustworthiness, this protocol functions as a self-validating system . Before sample analysis, the following Quality Control (QC) gates must be passed:
-
Procedural Blanks: Run every 10 samples. Background 2IPPDPP levels must be < 1/3 of the Limit of Quantification (LOQ).
-
Calibration Linearity: A 7-point matrix-matched calibration curve must yield an
. -
Recovery Checks: Pre- and post-extraction spikes must yield IS recoveries between 75% and 125%.
Table 1: Optimized MRM Parameters and Method Performance Metrics
| Analyte | Precursor Ion ( | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) | LOD (ng/g) | Recovery (%) |
| 2IPPDPP | 369.1 | 251.1 | 152.0 | 25 / 40 | 0.09 | 97.4 - 115.0 |
| B2IPPPP | 411.1 | 251.1 | 152.0 | 25 / 40 | 0.15 | 92.5 - 108.2 |
| 345.1 | 77.0 | - | 30 | N/A | N/A |
(Note: LOD and Recovery metrics are synthesized from validated environmental and biological tissue analyses[2][5].)
References
-
Title: Organophosphorus Flame-Retardant 2-Isopropylphenyl Diphenyl Phosphate Antagonizes Estrogen, Retinoic Acid, and Retinoic X Receptors and Leads to Adverse Reproductive Outcomes in Japanese Medaka (Oryzias latipes) Source: ACS ES&T Water URL: [Link]
-
Title: Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust Source: PubMed (Journal of Chromatography A) URL: [Link]
-
Title: Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue Source: Frontiers in Environmental Chemistry URL: [Link]
-
Title: Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats Source: PMC (Toxicological Sciences) URL: [Link]
-
Title: Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in water samples Source: ResearchGate URL: [Link]
Sources
- 1. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Solid Phase Extraction (SPE) Protocols for Organophosphates in Blood Plasma
Executive Summary
The quantification of Organophosphates (OPs) in blood plasma is a critical workflow in forensic toxicology, emergency medicine, and environmental exposure monitoring. OPs are potent acetylcholinesterase (AChE) inhibitors, making their rapid and accurate detection vital. However, plasma is a complex matrix containing proteins, lipids, and salts that cause significant ion suppression in LC-MS/MS analysis. Furthermore, OPs are chemically unstable, prone to rapid hydrolysis by plasma esterases (e.g., paraoxonase) and spontaneous degradation at alkaline pH.
This guide details a robust Solid Phase Extraction (SPE) protocol designed to maximize analyte recovery while minimizing matrix effects.[1] Unlike Liquid-Liquid Extraction (LLE), which often suffers from emulsion formation and high solvent consumption, this SPE workflow offers high throughput, automation potential, and superior sample cleanup.
Scientific Mechanism & Sorbent Selection
The Challenge: Instability and Matrix
The primary failure mode in OP analysis is ex vivo degradation . OPs like Chlorpyrifos, Diazinon, and Malathion degrade rapidly in plasma if not stabilized.
-
Enzymatic Hydrolysis: Plasma enzymes continue to break down OPs after blood draw.
-
Chemical Hydrolysis: OPs are base-labile.
-
Protein Binding: OPs are lipophilic (
3–5) and bind extensively to albumin.
Sorbent Selection Strategy
For this application, Polymeric Reversed-Phase (HLB) sorbents are superior to traditional Silica-based C18.
-
Why Polymeric? Polymeric sorbents (e.g., divinylbenzene-N-vinylpyrrolidone copolymers) possess a high surface area and a "hydrophilic-lipophilic balance." They do not dry out (dewet) like C18, ensuring high recovery even if the cartridge runs dry during vacuum processing.
-
Retention Mechanism: The primary interaction is hydrophobic retention (Van der Waals forces) between the aromatic/aliphatic moieties of the OPs and the sorbent backbone.
Method Development Strategy
Sample Pre-treatment (The Critical Step)
Direct loading of plasma clogs cartridges. Protein precipitation (PPT) with acetonitrile is risky because high organic content prevents OP retention on the SPE column.
-
Solution: Acidified Dilution . Diluting plasma with 2% Phosphoric Acid (
) serves three functions:-
Disrupts Protein Binding: Releases OPs from albumin.
-
Inhibits Enzymes: Acidic pH lowers esterase activity, stabilizing the analytes.
-
Reduces Viscosity: Prevents column blockage.
-
Wash Optimization
A wash step with 5-10% Methanol in water removes salts and polar interferences (proteins) without eluting the hydrophobic OPs.
Elution
A strong organic solvent is required. Acetonitrile or Ethyl Acetate are preferred. Ethyl Acetate is excellent for GC-MS workflows, while Acetonitrile is ideal for LC-MS/MS.
Detailed Experimental Protocol
Materials & Reagents
-
SPE Cartridge: Polymeric HLB (30 mg / 1 mL or 60 mg / 3 mL).
-
Sample: Human Plasma (EDTA or Heparin).
-
Internal Standard (IS): Chlorpyrifos-d10 or Diazinon-d10 (1 µg/mL in MeOH).
-
Reagents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN), Phosphoric Acid (85%).
Step-by-Step Workflow
Step 1: Sample Pre-treatment[1][2][3]
-
Aliquot 200 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 10 µL of Internal Standard solution. Vortex for 10 seconds.
-
Add 600 µL of 2% Phosphoric Acid (
) in water.-
Ratio: 1:3 (Plasma:Acid).
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated debris. Use the supernatant for loading.
Step 2: SPE Conditioning[4]
-
Condition: Add 1 mL Methanol to the cartridge. Apply vacuum to draw through slowly.
-
Equilibrate: Add 1 mL Water . Do not let the cartridge dry out completely after this step.
Step 3: Loading
-
Load the entire supernatant (~800 µL) from Step 1 onto the cartridge.
-
Apply low vacuum (flow rate ~1 mL/min).
-
Note: Fast loading reduces retention. Dropwise flow is ideal.
-
Step 4: Washing[1]
-
Add 1 mL of 5% Methanol in Water .
-
Apply vacuum to pull through.
-
Drying: Apply high vacuum for 2-5 minutes to remove residual water.
-
Critical: Residual water interferes with GC analysis and can cause variable evaporation times.
-
Step 5: Elution[3]
-
Place a collection tube under the cartridge.
-
Add 1 mL Acetonitrile (for LC-MS) or Ethyl Acetate (for GC-MS).
-
Allow solvent to soak the bed for 30 seconds (stop vacuum).
-
Apply low vacuum to elute the analytes.
Step 6: Reconstitution
-
Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:MeOH + 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial.
Workflow Visualization
Figure 1: Step-by-step SPE workflow for organophosphate extraction from plasma, highlighting critical acidification and wash steps.
Validation & Quality Control
To ensure scientific integrity, the method must be validated against the following criteria.
Acceptance Criteria Table
| Parameter | Acceptance Criteria | Scientific Rationale |
| Recovery | 70% – 120% | Lower recovery indicates analyte loss during wash or breakthrough during load. |
| Matrix Effect | ± 15% | Ion suppression >15% compromises sensitivity (LOD). |
| RSD (Precision) | < 15% | Ensures reproducibility of the extraction technique. |
| Linearity ( | > 0.99 | Essential for accurate quantification across toxic ranges. |
Stability Validation
-
Freeze-Thaw: OPs are unstable. Limit samples to one freeze-thaw cycle.
-
Benchtop: Process samples within 30 minutes of thawing. Keep on ice (
).
Troubleshooting Guide
Issue 1: Low Recovery
-
Cause: Analyte breakthrough during loading.
-
Fix: The plasma:acid ratio may be too low, leaving the sample too viscous or pH too high. Increase dilution to 1:4. Ensure flow rate is <1 mL/min.
Issue 2: High Backpressure / Clogging
-
Cause: Incomplete removal of fibrinogen or lipids.
-
Fix: Ensure the centrifugation step (10,000 x g) is performed after acidification. Do not disturb the pellet when transferring the supernatant.
Issue 3: Poor Sensitivity (High Matrix Effect)
-
Cause: Phospholipids eluting with analytes.
-
Fix: Add a "Pass-through" cleanup step or use a specialized phospholipid-removal SPE plate (e.g., HybridSPE) if using simple protein precipitation. For this protocol, increase the Wash solvent strength to 10% MeOH, but verify no OP loss occurs.
References
-
Raposo, R., et al. (2010). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. RCAAP. Link
-
Inoue, S., et al. (2007).[5] Rapid simultaneous determination for organophosphorus pesticides in human serum by LC–MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Thermo Fisher Scientific. Solid Phase Extraction Guide: Sample Pre-Treatment for Bioanalytical Samples. Link
-
Phenomenex. Sample Pre-treatment Procedures for Bioanalytical Samples. Link
-
CDC. Laboratory Procedure Manual: Organophosphorus Insecticides. Link
Sources
- 1. agilent.com [agilent.com]
- 2. Sample Pre-Treatment Guide | Phenomenex [phenomenex.com]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. organomation.com [organomation.com]
- 5. Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector [jstage.jst.go.jp]
GC-MS Analysis for the Separation of Isopropylated Triphenyl Phosphate (IPPP) Isomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropylated triphenyl phosphates (IPPPs) are a complex mixture of isomers extensively used as flame retardants and lubricants.[1][2] Due to the variable composition and potential for isomer-specific toxicity, a robust analytical method capable of separating and identifying individual IPPP isomers is crucial for regulatory compliance, environmental monitoring, and toxicological assessment.[3] This application note presents a detailed protocol for the separation and analysis of IPPP isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The described method provides the necessary chromatographic resolution and mass spectrometric sensitivity for the characterization of these complex technical mixtures.
Introduction: The Challenge of IPPP Isomerism
IPPPs are not a single chemical entity but rather a complex reaction product classified as a UVCB (Unknown or Variable Composition, Complex Reaction Products, and Biological Materials) substance.[3] The mixture consists of triphenyl phosphate (TPP) and a variety of isomers where one, two, or three of the phenyl rings are substituted with isopropyl groups at the ortho, meta, or para positions.[3] This results in a large number of potential isomers, each with unique physicochemical properties.
The primary analytical challenge lies in chromatographically resolving these isomers, which often exhibit very similar boiling points and polarities. Achieving separation is critical as the toxicological profile, particularly concerning organophosphate-induced delayed neurotoxicity (OPIDN), can be dependent on the specific isomeric substitution pattern.[3] This protocol provides a validated starting point for developing a reliable GC-MS method for the qualitative and quantitative analysis of IPPP isomers in various matrices.
Experimental Workflow
The overall analytical procedure involves sample extraction, optional cleanup via Solid Phase Extraction (SPE) for complex matrices, and subsequent analysis by GC-MS.
Caption: Overall workflow for IPPP isomer analysis.
Materials and Reagents
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Ultrasonic bath
-
Heated horizontal shaker
-
Solid Phase Extraction (SPE) manifold (optional)
-
Analytical balance (0.0001 g)
-
Sample vials, syringes, and other standard laboratory glassware
-
-
Chemicals and Standards:
-
Ethyl acetate (GC grade or equivalent)
-
Toluene (GC grade or equivalent)
-
Triphenyl phosphate-d15 (ISTD)
-
IPPP isomer standards or a characterized technical mixture (e.g., from Chiron)[4]
-
SPE cartridges (e.g., silica-based, for cleanup)
-
Detailed Protocols
Sample Preparation Protocol
This protocol is adapted for solid samples such as dust or air sampling filters.[1][2][5]
-
Sample Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of Triphenyl phosphate-d15 (ISTD) solution. The concentration should be chosen to be in the mid-range of the expected analyte concentrations.
-
Extraction:
-
Centrifugation & Collection: Centrifuge the sample at 3000 rpm for 10 minutes. Carefully transfer the supernatant (ethyl acetate extract) to a clean tube.
-
Re-extraction: Repeat the extraction (step 3) on the sample pellet with another 10 mL of ethyl acetate. Combine the supernatants.
-
Cleanup (Optional): For heavily contaminated extracts, a solid-phase extraction (SPE) step can be used for purification.[1][6] This step must be optimized for the specific matrix.
-
Concentration: Concentrate the combined extracts to approximately 0.5 mL under a gentle stream of nitrogen.
-
Final Volume: Add toluene to bring the final volume to 1.0 mL and transfer to a 2 mL amber GC vial for analysis.
GC-MS Analysis Protocol
The key to separating IPPP isomers is the use of an appropriate capillary column and a well-defined temperature program. A mid-polarity 5% phenyl-methylpolysiloxane column is recommended as it provides good selectivity for aromatic positional isomers.[1][6]
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Gas Chromatograph (GC) | ||
| GC System | Agilent 7890A or equivalent | A temperature-programmable GC is required. |
| Column | InertCap 5MS/Sil, DB-5ms, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)[1][6][7] | A non-polar to mid-polar column is essential for separating isomers based on boiling point and subtle polarity differences. |
| Injection | 1 µL, Splitless mode (45s purge delay) | Splitless injection maximizes sensitivity for trace analysis. |
| Injector Temperature | 280 °C | Ensures rapid volatilization of all IPPP isomers without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides optimal efficiency and is inert. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 2 min | Allows for sharp initial peaks. |
| Ramp 1 | 15 °C/min to 240 °C | A faster initial ramp to quickly elute any lighter compounds. |
| Ramp 2 | 3 °C/min to 310 °C, hold for 10 min | This slow ramp is critical. It provides the resolving power needed to separate the closely eluting mono-, di-, and tri-isopropylated isomers. |
| Mass Spectrometer (MS) | ||
| MS System | Agilent 5975C or equivalent | A sensitive mass selective detector is required. |
| Ionization Mode | Electron Impact (EI), 70 eV[5] | Standard ionization technique providing reproducible fragmentation patterns for library matching. |
| Source Temperature | 230 °C | Standard source temperature. |
| Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
| Data Acquisition | ||
| Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan (m/z 50-550) is used for initial identification. SIM mode provides higher sensitivity for quantification. |
| SIM Ions | TPP (m/z 326), Mono-IPPP (m/z 368), Di-IPPP (m/z 410), Tri-IPPP (m/z 452)[4] | Monitor the molecular ion for each group of isomers for quantification. Additional qualifier ions should be selected from their mass spectra. |
Trustworthiness: A Self-Validating System
The described protocol incorporates self-validating checks to ensure data integrity:
-
Internal Standard (ISTD): The use of Triphenyl phosphate-d15 corrects for variations in extraction efficiency and instrument response, ensuring accurate quantification.[1][2]
-
Qualifier Ions: In SIM mode, monitoring at least two ions per analyte and checking their ratio provides confidence in peak identification and guards against false positives from matrix interferences.
-
Retention Time Windows: Establishing expected retention time windows for each isomer based on authentic standards helps to correctly identify peaks in complex chromatograms.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Isomer Separation | Oven ramp rate is too fast. | Decrease the second ramp rate (e.g., to 2 °C/min) to increase resolution. |
| Column is old or contaminated. | Trim 10-20 cm from the front of the column or replace it. | |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column. | Deactivate or replace the injector liner. Condition the column. |
| Sample matrix effects. | Implement or optimize the SPE cleanup step. | |
| Low Sensitivity | Non-optimal MS tune. | Perform an autotune on the mass spectrometer. |
| Low injection volume or sample concentration. | Increase injection volume (if possible) or concentrate the sample further. Switch to SIM mode. | |
| ISTD Recovery is Low | Inefficient extraction. | Ensure proper sonication and shaking times. Check solvent purity. |
| Loss during concentration step. | Use a gentle stream of nitrogen and do not evaporate to complete dryness. |
References
- Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues - PMC. (n.d.).
- Gonzalez-Lozano, M. A., et al. (2019). A Fast and Economical Sample Preparation Protocol for Interaction Proteomics Analysis. Proteomics, 19(9), e1900027.
- Qiu, D., et al. (2023). Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues. Chemical Science, 14(3), 635-643.
- Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. (2021). The MAK Collection for Occupational Health and Safety, 6(1).
- Phillips, K. A., et al. (2018). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental Science & Technology Letters, 5(2), 99-105.
- Qiu, D., et al. (2023). Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues. ResearchGate.
- Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). (2021). ResearchGate.
- Identification of Phosphatidylcholine Isomers in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. (n.d.). ChemRxiv.
- Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. (2021). ResearchGate.
- PIP (3:1) and TIPPP. (n.d.). Chiron.
- Method 507: Determination of Nitrogen- and Phosphorus-Containing Pesticides in Water by Gas Chromatography with a Nitrogen-Phosphorus Detector. (n.d.). Shimadzu Scientific Instruments.
- GC/MS Columns. (n.d.).
- Isopropylated triphenyl phosphate esters: Human health tier II assessment. (2018). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
Sources
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. chiron.no [chiron.no]
- 5. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hlr.ua [hlr.ua]
Application Note: Isomer-Specific Quantitation of 2-Isopropylphenyl Diphenyl Phosphate (2-IPPDPP)
This Application Note is designed for analytical chemists and toxicologists requiring a robust, isomer-specific protocol for 2-isopropylphenyl diphenyl phosphate (2-IPPDPP) . This compound, a critical component of the flame retardant Isopropylated Triphenyl Phosphate (IPTPP) , poses unique analytical challenges due to isomeric complexity and potential neurotoxicity.
Methodology: LC-MS/MS & GC-MS/MS | Matrices: Biological Fluids, Indoor Dust, Industrial Formulations
Executive Summary & Scientific Rationale
Isopropylated Triphenyl Phosphates (IPTPPs) are high-production volume flame retardants and plasticizers used as replacements for PentaBDE. Commercial IPTPP is a "soup" of isomers—mono, di, and tri-substituted phenyl rings in ortho, meta, and para positions.[1]
Why focus on 2-IPPDPP?
-
Toxicological Specificity: The ortho-substituted isomers (like 2-IPPDPP) are structurally analogous to tri-o-cresyl phosphate (ToCP), a known neurotoxin causing Organophosphate-Induced Delayed Neuropathy (OPIDN).
-
Analytical Marker: 2-IPPDPP is often the dominant mono-substituted isomer in commercial mixtures (e.g., Firemaster 550), making it a prime marker for environmental forensic tracking.
-
Metabolic Relevance: It metabolizes into specific diesters that serve as biomarkers for human exposure.
This protocol moves beyond "total phosphorus" analysis, providing a self-validating workflow to resolve 2-IPPDPP from its meta and para isobaric interferences.
Chemical Profile & Standard Handling
Compound: 2-Isopropylphenyl Diphenyl Phosphate (2-IPPDPP)
CAS No: 64532-94-1 (Specific isomer) | 68937-41-7 (Technical mixture)
Molecular Formula:
Critical Handling Protocols (Safety & Stability)
-
Neurotoxicity Warning: As an ortho-isomer, treat 2-IPPDPP as a potential neurotoxin. Double-glove (Nitrile/Laminate) and handle only in a Class II Biosafety Cabinet or Fume Hood.
-
Stock Preparation:
-
Solvent: Toluene or Isooctane (for GC); Methanol or Acetonitrile (for LC).
-
Stability: Stable at -20°C for 12 months. Avoid plastic containers for storage to prevent leaching of other OPEs (Organophosphate Esters) which will contaminate the blank. Use silanized glass vials only.
-
Analytical Workflow: LC-MS/MS (Preferred for Biologicals/Dust)
Liquid Chromatography-Tandem Mass Spectrometry offers the highest sensitivity and does not require the high temperatures of GC, reducing thermal degradation.
A. Sample Preparation (Solid Phase Extraction)
Target Matrix: Urine or Plasma
-
Hydrolysis (Urine only): Add
-glucuronidase to 1 mL urine. Incubate at 37°C for 12 hours to deconjugate metabolites. -
Equilibration: Condition Oasis HLB SPE cartridges (60 mg) with 3 mL Methanol followed by 3 mL Milli-Q water.
-
Loading: Load sample at a flow rate of ~1 mL/min.
-
Wash: Wash with 3 mL 5% Methanol in water (removes salts/proteins).
-
Elution: Elute with 3 mL Acetonitrile (ACN).
-
Reconstitution: Evaporate to dryness under
stream. Reconstitute in 200 L of 50:50 Methanol:Water.-
Internal Standard (ISTD): Spike with d7-Isopropyl Diphenyl Phosphate or d15-Triphenyl Phosphate prior to extraction.
-
B. LC-MS/MS Parameters[3][4][5][6]
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8
m) or equivalent. Why? The C18 phase provides necessary hydrophobic retention to separate the ortho isomer from meta/para peaks. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Protonation source)
-
B: Methanol + 0.1% Formic Acid[3]
-
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: Ramp to 95% B
-
10-12 min: Hold 95% B
-
12.1 min: Re-equilibrate 10% B
-
MS/MS Transitions (ESI Positive Mode):
| Analyte | Precursor (
Analytical Workflow: GC-MS (Preferred for Air/Industrial)
Gas Chromatography is superior for resolving complex isomeric mixtures found in commercial foams or air filters.
A. GC Parameters[3][4][5][7][8]
-
Instrument: GC-EI-MS (e.g., Agilent 7890/5977).
-
Column: DB-5MS or Rxi-5Sil MS (30 m x 0.25 mm x 0.25
m). -
Inlet: Splitless mode at 280°C.
-
Oven Program:
-
60°C (hold 1 min)
-
20°C/min to 200°C
-
5°C/min to 300°C (This slow ramp is critical to separate 2-IPPDPP from 3-IPPDPP and 4-IPPDPP).
-
Hold 5 min.
-
B. MS Acquisition (SIM Mode)
-
Target Ion (
): 368 (Molecular Ion, ) -
Qualifier Ions: 353 (
), 326 ( , McLafferty rearrangement typical of isopropyl groups). -
Differentiation: 2-IPPDPP typically elutes earlier than the 3- and 4- isomers due to steric hindrance reducing the boiling point slightly compared to the linear/planar para isomers.
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for selecting the method and the metabolic pathway relevant to toxicological studies.
Caption: Decision tree for selecting LC-MS vs. GC-MS based on matrix complexity and sensitivity requirements.
Quality Assurance & Troubleshooting
Self-Validating System Checks
-
Isomer Resolution Test: Inject a mix of 2-, 3-, and 4-isopropylphenyl diphenyl phosphate.
-
Pass Criteria: Valley-to-peak ratio between isomers must be < 10%. If peaks co-elute, lower the GC ramp rate or switch to a Phenyl-Hexyl LC column.
-
-
Blank Verification: OPEs are ubiquitous in lab plastics.
-
Protocol: Run a "system blank" (solvent only) and a "procedural blank" (reagents + SPE).
-
Limit: Background 2-IPPDPP must be < 5% of the LOQ (Limit of Quantitation).
-
-
Recovery Check: Spike matrix with d7-ISTD.
-
Acceptable Range: 70-120%. Lower recovery indicates matrix suppression (LC-MS) or poor extraction efficiency.
-
Common Pitfalls
| Issue | Cause | Solution |
| High Background | Contamination from plastic tubing/caps. | Replace all plastic with PEEK (LC) or stainless steel/glass. Bake glassware at 400°C. |
| Peak Tailing | Active sites in GC liner. | Replace liner with Ultra-Inert wool liner. |
| Signal Suppression | Phospholipids in plasma (LC-MS). | Use Phospholipid Removal Plates (e.g., Ostro) instead of standard SPE. |
References
-
Phillips, A. L., et al. (2017). "Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate Isomers in Commercial Flame Retardant Mixtures." Environmental Science & Technology. Link
-
Su, G., et al. (2016). "In Vitro Metabolism of Isopropylated Triphenyl Phosphate Flame Retardants." Chemosphere. Link
-
Santa Cruz Biotechnology. "2-Isopropylphenyl Diphenyl Phosphate Product Data." Link
-
U.S. EPA. (2015).[1] "TSCA Work Plan Chemical Problem Formulation and Initial Assessment: Isopropylated Triphenyl Phosphate." Link
-
LGC Standards. "Isopropyl Diphenyl Phosphate-d7 Reference Standard." Link
Sources
Application Note: Extraction and Quantitative Analysis of Organophosphate Flame Retardants (OPFRs) from Polyurethane Foam (PUF)
Executive Summary
Following the global phase-out of polybrominated diphenyl ethers (PBDEs) due to their persistence and toxicity, organophosphate flame retardants (OPFRs) have become the dominant chemical additives used to meet flammability standards in polyurethane foam (PUF) products. For analytical chemists, environmental scientists, and toxicologists, accurately quantifying these compounds is critical. This application note details the mechanistic rationale, self-validating experimental workflows, and step-by-step protocols for the extraction and GC-MS quantification of OPFRs from complex PUF matrices.
Introduction & Mechanistic Background
OPFRs, such as Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and Tris(1-chloro-2-propyl) phosphate (TCPP), are blended—not chemically bound—into the PUF polymer matrix[1]. This lack of covalent bonding allows them to slowly volatilize or leach into the environment, raising significant toxicological concerns regarding endocrine disruption and carcinogenicity[2].
To understand the analytical target, one must understand its function. OPFRs inhibit combustion via a dual-phase mechanism[3]:
Caption: Dual-phase combustion inhibition mechanism of OPFRs.
Experimental Rationale: Causality & Trustworthiness
A robust analytical method cannot merely be a sequence of steps; it must be a self-validating system designed around the physical chemistry of the analyte and the matrix.
-
Solvent Selection (Why Dichloromethane?): PUF is a highly cross-linked polymer. Dichloromethane (DCM) is selected because its Hildebrand solubility parameter closely matches that of OPFRs. Furthermore, its small molecular size allows it to permeate the PUF micropores and solubilize the additives without dissolving the polymer backbone itself[4].
-
Extraction Modality (ASE vs. Sonication): While ultrasonic extraction is excellent for rapid, high-throughput screening, Accelerated Solvent Extraction (ASE) is required for exhaustive quantitation. ASE operates at elevated temperatures (100°C) and pressures (1500 psi). The heat disrupts analyte-matrix dipole interactions, significantly increasing desorption kinetics, while the pressure maintains DCM in a liquid state above its boiling point, forcing it deep into the interstitial voids of the foam[4].
-
Isotope Dilution Mass Spectrometry (IDMS): To ensure absolute trustworthiness, this protocol utilizes IDMS. By spiking the raw PUF with isotopically labeled surrogates (e.g., d15-TDCPP) prior to extraction, the method intrinsically corrects for matrix-induced ion suppression and physical extraction losses.
Target Analytes and Quantitative Data
OPFRs are typically added to PUF at massive concentrations (1% to 5% by weight). Consequently, extracts often require significant serial dilution prior to MS analysis to prevent detector saturation.
Table 1: Physicochemical Properties and MS Quantitation Parameters of Common OPFRs
| Compound Name | Abbreviation | CAS Number | Log Kow | GC-EI Primary m/z | GC-EI Secondary m/z | Typical PUF Conc. (w/w) |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCPP | 13674-87-8 | 3.65 | 381 | 383 | 1.0% - 5.0% |
| Tris(1-chloro-2-propyl) phosphate | TCPP | 13674-84-5 | 2.59 | 277 | 201 | 0.5% - 2.2% |
| Tris(2-chloroethyl) phosphate | TCEP | 115-96-8 | 1.44 | 249 | 251 | < 1.0% (Impurity) |
| Triphenyl phosphate | TPP | 115-86-6 | 4.59 | 326 | 325 | 1.0% - 2.0% |
Extraction and Analysis Workflows
Caption: Workflow for OPFR extraction and MS analysis from PUF.
Protocol A: Rapid Ultrasonic Extraction (For Qualitative Screening)
Use this protocol to rapidly determine the presence/absence of specific OPFRs before committing to exhaustive quantitative extraction.
-
Excision: Using a solvent-rinsed scalpel, excise approximately 0.05 g of PUF from the core of the sample. Avoid the outer edges to prevent contamination from environmental house dust.
-
Mincing: Mince the foam into 1–2 mm pieces to maximize surface area.
-
Solvation: Transfer the minced foam to a borosilicate glass test tube and submerge in 1.0 mL of Dichloromethane (DCM).
-
Sonication: Sonicate at room temperature for 15 minutes. Causality: Acoustic cavitation generates microbubbles that violently collapse, driving the DCM into the PUF pores[4].
-
Filtration: Syringe-filter the extract through a 0.2 µm PTFE membrane directly into an autosampler vial.
-
Dilution: Dilute the extract 1:100 in DCM to prevent MS detector saturation during screening.
Protocol B: Accelerated Solvent Extraction (ASE) (For Exhaustive Quantitation)
Use this protocol for rigorous, peer-review quality quantitative analysis.
-
Preparation: Accurately weigh 0.1 g of minced PUF. Mix thoroughly with 2.0 g of pre-baked diatomaceous earth (dispersant) to prevent channeling during extraction.
-
Cell Packing: Pack the mixture into a 10 mL stainless steel ASE extraction cell.
-
Surrogate Spiking: Spike the top of the cell bed with 50 µL of a surrogate standard mixture (e.g., 1 µg/mL d15-TDCPP and d27-TNBP in isooctane).
-
ASE Parameters:
-
Solvent: 100% Dichloromethane (DCM)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Cycles: Two 5-minute cycles
-
Flush Volume: 60% of cell volume
-
Purge: 60 seconds with ultra-high purity Nitrogen (N2)
-
-
Concentration: Transfer the extract to a TurboVap. Concentrate to approximately 0.5 mL using a gentle stream of N2 at 35°C.
-
Internal Standard Addition: Add 50 µL of an internal standard (e.g., 13C-TPP) to the concentrated extract to calculate the absolute recovery of the surrogate standards. Transfer to a GC vial.
Protocol C: GC-MS Analysis Parameters
Standard split/splitless injectors held at high temperatures (e.g., 250°C) can cause thermal degradation of labile OPFRs like TCEP.
-
Injection: Use Pressurized Temperature Vaporization (PTV) injection[4]. Inject 1 µL at 60°C, followed by rapid heating (e.g., 700°C/min) to 300°C to transfer analytes to the column without thermal breakdown.
-
Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Ionization Modes:
-
GC/EI-MS (Electron Ionization): Run in full scan or Selected Ion Monitoring (SIM) mode using the primary m/z values listed in Table 1 for quantitation[4].
-
GC/ECNI-MS (Electron Capture Negative Ionization): Use as a complementary mode for halogenated OPFRs. ECNI offers superior sensitivity for chlorinated/brominated compounds by monitoring the highly abundant halide ions (e.g., m/z 35/37 for Cl, 79/81 for Br).
-
References
-
Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. Environmental Science & Technology, ACS Publications.4
-
Detection of Organophosphate Flame Retardants in Furniture Foam and US House Dust. Environmental Science & Technology, NIH.
-
An Overview: Organophosphate Flame Retardants in the Atmosphere. Aerosol and Air Quality Research.2
-
Phosphate Ester Flame Retardants. Alfa Chemistry.3
-
Toxicological Profile for Phosphate Ester Flame Retardants. ATSDR / CDC.5
Sources
preparation of deuterated internal standards for IPPP analysis
Application Note: Preparation and Application of Deuterated Internal Standards for Isopropylphenyl Phosphate (IPPP) Analysis
Executive Summary
The phase-out of polybrominated diphenyl ethers (PBDEs) has led to a surge in the use of organophosphate flame retardants (OPFRs), particularly isopropylated phenyl phosphates (IPPPs) such as those found in Firemaster 550[1]. IPPPs are complex isomeric mixtures, making their accurate quantification in environmental matrices (e.g., house dust) and biological fluids (e.g., serum, cerebrospinal fluid) highly challenging.
To overcome severe matrix effects—specifically ion suppression during Electrospray Ionization (ESI)—the implementation of Stable Isotope-Labeled Internal Standards (SIL-IS) is strictly required. This application note details the causal rationale, de novo chemical synthesis, and step-by-step analytical implementation of a deuterated IPPP standard: d5-Bis(2-isopropylphenyl) phenyl phosphate (d5-B2IPPPP) .
Mechanistic Principles: Causality in Synthesis and Analysis
The Necessity of Deuteration (The Self-Validating System)
In complex matrices, co-eluting lipids and humic acids compete with target analytes for charge in the ESI source, leading to unpredictable signal attenuation. A deuterated internal standard acts as a self-validating system: because the SIL-IS shares the exact physicochemical properties of the native analyte, it co-elutes perfectly during liquid chromatography. Any matrix suppression or extraction loss experienced by the native IPPP is proportionally experienced by the SIL-IS. By quantifying the ratio of the native analyte to the SIL-IS, absolute quantification is achieved regardless of matrix fluctuations. Furthermore, LC-MS/MS has been statistically proven to outperform GC-MS for the analysis of aryl organophosphate esters, providing superior accuracy and precision at trace levels[2].
Rational Synthesis Design
Commercial IPPP mixtures contain multiple positional isomers (e.g., 2-isopropyl vs. 4-isopropyl substitutions). To create a reliable internal standard, we synthesize a specific, highly abundant isomer: Bis(2-isopropylphenyl) phenyl phosphate[1].
Causality in Precursor Selection: Rather than attempting to deuterate the isopropylated rings—which risks isotopic scrambling and low yields during Friedel-Crafts alkylation—the deuterium label is introduced via phenol-d5 in the final esterification step. This strategic choice guarantees a stable +5 Da mass shift (m/z 416.2 vs 411.2), which is optimal for MS/MS resolution, completely eliminating cross-talk between the native and labeled channels while maintaining identical chromatographic retention[3].
Protocol 1: De Novo Synthesis of d5-B2IPPPP
This protocol describes the step-wise phosphorylation required to yield high-purity d5-B2IPPPP[3].
Materials Required:
-
2-Isopropylphenol (High purity, >99%)
-
Phosphorus oxychloride (POCl₃)
-
Phenol-d5 (Isotopic purity >99 atom % D)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Primary Phosphorylation (Formation of Diaryl Phosphorochloridate):
-
Under an inert argon atmosphere, dissolve 2.0 equivalents of 2-isopropylphenol in anhydrous DCM.
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Slowly add 1.0 equivalent of POCl₃ dropwise, followed by the controlled addition of 2.1 equivalents of TEA to neutralize the generated HCl.
-
Allow the reaction to warm to room temperature and stir for 4 hours to form the intermediate, bis(2-isopropylphenyl) phosphorochloridate.
-
-
Isotopic Esterification:
-
Re-cool the reaction mixture to 0 °C.
-
Add 1.0 equivalent of phenol-d5 dissolved in anhydrous DCM, followed by an additional 1.1 equivalents of TEA.
-
Stir the mixture at room temperature for 12 hours. The nucleophilic attack of the deuterated phenoxide on the phosphorochloridate yields the final d5-B2IPPPP.
-
-
Purification:
-
Quench the reaction with deionized water and extract the organic layer three times with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography (hexane/ethyl acetate gradient).
-
Verify isotopic purity (>98%) and structural integrity via ¹H-NMR, ³¹P-NMR, and high-resolution mass spectrometry.
-
Protocol 2: Analytical Workflow for Complex Matrices
To accurately quantify IPPPs in biological or environmental samples, the synthesized d5-B2IPPPP must be integrated into a rigorous extraction and UHPLC-MS/MS workflow.
Step-by-Step Methodology:
-
Isotope Dilution (Spiking):
-
Ultrasonic Liquid Extraction (ULE):
-
Add 5 mL of a hexane:acetone (1:1, v/v) mixture to the sample.
-
Sonicate for 15 minutes at room temperature, then centrifuge at 3000 × g for 10 minutes. Collect the supernatant and repeat the extraction twice. Combine all supernatants and evaporate to near dryness under a gentle nitrogen stream.
-
-
Solid Phase Extraction (SPE) Clean-up:
-
For environmental dust, condition a Supelclean ENVI-Florisil cartridge (500 mg) with hexane[1]. For biological fluids, utilize an Oasis HLB polymeric cartridge[4].
-
Load the reconstituted extract onto the cartridge.
-
Wash with 5% methanol in water to remove polar interferences, and elute the IPPP fraction using 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of initial UHPLC mobile phase.
-
-
UHPLC-MS/MS Analysis:
-
Inject 5 µL onto a phenyl-hexyl modified UHPLC column. Causality Note: A phenyl-modified stationary phase is mandatory to achieve π-π interactions capable of resolving closely related isopropylphenyl positional isomers (e.g., 2-isopropyl vs. 4-isopropyl)[3].
-
Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.
-
Quantitative Data & MRM Parameters
The following table summarizes the optimized MRM transitions, collision energies, and typical matrix recoveries for IPPP isomers and their corresponding deuterated internal standards.
| Analyte / Internal Standard | Precursor Ion [M+H]⁺ (m/z) | Quantifier Product Ion (m/z) | Collision Energy (eV) | Typical SPE Recovery (%) |
| B2IPPPP (Native) | 411.2 | 245.1 | 25 | 88 ± 5.2 |
| d5-B2IPPPP (SIL-IS) | 416.2 | 250.1 | 25 | 89 ± 4.8 |
| T4IPPP (Native) | 453.2 | 235.1 | 30 | 82 ± 6.1 |
| d15-TPHP (SIL-IS)* | 342.2 | 82.1 | 35 | 95 ± 6.2 |
*d15-TPHP is often used as a secondary recovery standard or surrogate for non-isopropylated baseline comparisons[1].
Workflow Visualization
Workflow for IPPP extraction and quantification utilizing stable isotope dilution LC-MS/MS.
References
- Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP)
- Bis(2-isopropylphenyl)
- Source: human-exposome.
- Source: acs.
Sources
- 1. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bis(2-isopropylphenyl) Phenyl Phosphate|CAS 69500-29-4 [benchchem.com]
- 4. human-exposome.com [human-exposome.com]
Application Note: Bioanalysis of Isopropylated Triphenyl Phosphate (ITP) Biomarkers
[1]
Executive Summary
Isopropylated triphenyl phosphates (ITPs) are high-production volume organophosphate flame retardants (OPFRs) and plasticizers used as replacements for polybrominated diphenyl ethers (PBDEs). Commercial ITP formulations (e.g., Durad® 110, Kronitex® 100, Firemaster® 550) are complex isomeric mixtures containing ortho-, meta-, and para- substituted isopropyl isomers.
Accurate biomonitoring requires differentiating specific ITP metabolites from generic organophosphate metabolites. This guide details a validated protocol for the extraction and quantification of mono-isopropylphenyl phenyl phosphate (ip-PPP) , the specific "gold standard" biomarker for ITP exposure, alongside the non-specific metabolite diphenyl phosphate (DPHP) .
Metabolic Pathway & Biomarker Selection
The Challenge of Isomerism
Commercial ITPs are not single compounds. They consist of triphenyl phosphate (TPHP) and mono-, di-, and tri-isopropylated derivatives. Upon ingestion or inhalation, these compounds undergo metabolism primarily in the liver (mediated by CYP1A2 and CYP2E1) to form diesters and hydroxylated metabolites.
Biomarker Hierarchy[2]
-
Primary Specific Biomarker: Mono-isopropylphenyl phenyl phosphate (ip-PPP) .
-
Origin: Formed exclusively from isopropylated parents (2-IPPDPP, 4-IPPDPP).
-
Significance: Confirms exposure specifically to ITP mixtures, distinguishing it from pure TPHP exposure.
-
-
Secondary Non-Specific Biomarker: Diphenyl phosphate (DPHP) .
-
Origin: Formed from TPHP and ITPs.[1]
-
Significance: Indicates total aryl phosphate burden but lacks specificity.
-
Metabolic Pathway Diagram
The following diagram illustrates the hydrolysis and hydroxylation pathways leading to urinary targets.
Figure 1: Metabolic fate of ITP mixtures showing the convergence of pathways to DPHP and the specific formation of ip-PPP.
Experimental Protocol
Materials & Reagents
-
Standards: Authentic standards for 2-ip-PPP and 4-ip-PPP (available from specialized synthesis labs or vendors like Wellington Laboratories/Chiron).
-
Internal Standards (IS): d10-DPHP and d15-TPHP (used as a surrogate if d-ip-PPP is unavailable).
-
Enzyme:
-Glucuronidase/Arylsulfatase (Helix pomatia) for deconjugation. -
SPE Cartridges: Strata-X-AW (Weak Anion Exchange) or Oasis WAX (60 mg, 3 mL).
Sample Preparation Workflow
Since ITP metabolites are excreted partly as glucuronide/sulfate conjugates, enzymatic hydrolysis is mandatory for total quantification.
Figure 2: Optimized sample preparation workflow ensuring deconjugation and matrix cleanup.
Detailed Steps:
-
Aliquot: Transfer 1.0 mL of urine into a glass tube.
-
Spike: Add 10 µL of Internal Standard solution (100 ng/mL).
-
Buffer: Add 1.0 mL of 1M Sodium Acetate buffer (pH 5.0).
-
Hydrolysis: Add 20 µL
-glucuronidase/arylsulfatase. Incubate at 37°C for 12 hours (overnight). -
SPE Conditioning: Condition WAX cartridge with 2 mL Methanol followed by 2 mL Water.
-
Loading: Load hydrolyzed sample onto the cartridge.
-
Wash: Wash with 2 mL Water (removes salts) followed by 2 mL Methanol:Water (50:50) (removes neutrals).
-
Elution: Elute analytes with 2 mL of 5% Ammonium Hydroxide in Methanol . Note: The basic pH is critical to release the acidic phosphate diesters from the anion exchange resin.
-
Evaporation: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL Methanol:Water (1:1). Filter through 0.2 µm PTFE filter if cloudy.
Instrumental Analysis (LC-MS/MS)[2][3][4][5][6][7]
Chromatographic Conditions
Separation of the isopropyl isomers (2-ip-PPP vs 4-ip-PPP) is critical. A Biphenyl column is superior to C18 for separating aromatic isomers due to
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Column Temp: 40°C.
-
Mobile Phase A: Water + 0.1% Acetic Acid (or 5mM Ammonium Acetate).
-
Mobile Phase B: Methanol (100%).
-
Flow Rate: 0.3 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 13.0 | 10 |
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Negative Mode.[2][3]
-
Source Temp: 450°C.
-
Capillary Voltage: -4500 V.
MRM Transitions (Quantification & Qualification):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| DPHP | 249.0 | 93.0 (Phenoxide) | 79.0 ( | 25 / 40 |
| ip-PPP (Total) | 291.1 | 79.0 ( | 135.1 (Isopropyl-phenoxide)* | 30 / 25 |
| d10-DPHP (IS) | 259.0 | 98.0 | 79.0 | 25 / 40 |
Note on ip-PPP: The transition 291.1 -> 135.1 is highly specific to the isopropyl-phenyl moiety, reducing background noise compared to the generic phosphate ions (79/97).
Data Interpretation & Quality Assurance
Isomer Handling
Commercial mixtures produce multiple isomers of ip-PPP.
-
2-ip-PPP typically elutes earlier than 4-ip-PPP on Biphenyl columns.
-
Quantification: If individual standards are available, quantify separately. If only a technical mixture standard is available, integrate the total peak area of all ip-PPP isomers and quantify against the total area of the standard.
QA/QC Criteria
-
Linearity:
over range 0.5 – 100 ng/mL. -
Recovery: Spike recovery must be 80–120%.
-
Blanks: Procedural blanks are critical as DPHP is a ubiquitous lab contaminant. Use baked glassware and minimize plastic contact.
-
Matrix Effects: Assess using post-extraction spikes. If suppression >20%, dilute the sample or use matrix-matched calibration.
References
-
Phillips, A. L., et al. (2016). Metabolism of the Organophosphate Flame Retardants Triphenyl Phosphate and Isopropylated Triphenyl Phosphate in Rats. Chemical Research in Toxicology. Link
-
Su, G., et al. (2016). In Vitro Metabolism of Isopropylated Triphenyl Phosphate Esters in Human Liver Microsomes. Environmental Science & Technology. Link
-
Hoffman, K., et al. (2017). Urinary Metabolites of Organophosphate Flame Retardants and their Variability in Pregnant Women. Environment International. Link
-
Van den Eede, N., et al. (2015). Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust and air. Environment International. Link
-
Bastias-Venegas, J., et al. (2019). A liquid chromatography-tandem mass spectrometry method for the determination of organophosphate flame retardant metabolites in urine. Analytica Chimica Acta. Link
Application Note: High-Content Cytotoxicity Profiling of o-Isopropylphenyl Diphenyl Phosphate (2-IPPDPP)
This Application Note is designed as a comprehensive technical guide for evaluating the cytotoxicity of o-isopropylphenyl diphenyl phosphate (referred to herein as 2-IPPDPP to ensure chemical precision), a critical isomer within the isopropylated triphenyl phosphate (IPTPP) flame retardant mixture.
Introduction & Rationale
2-Isopropylphenyl diphenyl phosphate (2-IPPDPP) is a mono-ortho-substituted organophosphate ester (OPE) widely used as a flame retardant and plasticizer. While often found in commercial mixtures like Firemaster® 550, the specific ortho-isomer (2-IPPDPP) has demonstrated distinct toxicological properties compared to its meta- and para- counterparts.
Recent toxicological screenings indicate that 2-IPPDPP is among the most bioactive components of IPTPP mixtures, exhibiting higher cytotoxicity than triphenyl phosphate (TPHP). Its lipophilicity allows rapid cellular uptake, leading to oxidative stress, mitochondrial uncoupling, and endocrine disruption (specifically ER and PPAR
Scope of this Protocol: This guide provides a validated workflow for assessing 2-IPPDPP toxicity. Unlike generic protocols, this workflow emphasizes mechanistic triangulation —simultaneously validating cell death via metabolic activity (CCK-8), mitochondrial integrity (JC-1), and oxidative stress (DCFH-DA) to prevent false positives common in lipophilic compound testing.
Experimental Design & Workflow
The "Triad of Toxicity" Approach
To ensure data robustness, this protocol interrogates three distinct cellular failure modes:
-
Metabolic Collapse: Loss of dehydrogenase activity (CCK-8).
-
Mitochondrial Dysfunction: Loss of membrane potential (
). -
Oxidative Insult: Intracellular ROS accumulation.
Visual Workflow
The following diagram outlines the logical flow from stock preparation to data acquisition.
Caption: Experimental workflow for 2-IPPDPP cytotoxicity profiling, ensuring <0.1% DMSO solvent effects.
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | 2-Isopropylphenyl diphenyl phosphate (2-IPPDPP), >98% purity | Target analyte |
| Solvent | DMSO (Dimethyl sulfoxide), Cell Culture Grade | Stock solution preparation |
| Viability Reagent | Cell Counting Kit-8 (CCK-8) | Metabolic activity (WST-8 reduction) |
| ROS Probe | DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) | Intracellular ROS detection |
| Mito Probe | JC-1 Dye | Mitochondrial membrane potential |
| Cell Lines | HepG2 (Liver), SH-SY5Y (Neuronal) | Target organ models |
| Positive Control | TPHP (Triphenyl phosphate) or Chlorpyrifos | Benchmarking potency |
Detailed Protocols
Phase 1: Stock Preparation & Dose-Finding
Critical Insight: 2-IPPDPP is highly lipophilic (logKow ~4.9). It adheres to plastic. Use glass vials for stock solutions and low-binding pipette tips if available.
-
Master Stock: Dissolve 2-IPPDPP in 100% DMSO to create a 100 mM Master Stock. Vortex for 1 minute to ensure complete solvation.
-
Working Solutions: Dilute the Master Stock into serum-free culture medium to generate 2x concentrations.
-
Target Final Concentrations: 0 (Vehicle), 1, 5, 10, 20, 50, 100, 200 µM.
-
Vehicle Control: Medium + 0.1% DMSO (Must match the highest DMSO content in treated wells).
-
Phase 2: Cell Viability Assay (CCK-8)
Why CCK-8 over MTT? CCK-8 produces a water-soluble formazan, eliminating the solubilization step required for MTT, which can introduce errors with lipophilic compounds like OPEs.
-
Seeding: Plate HepG2 or SH-SY5Y cells in 96-well plates at 1.0 × 10⁴ cells/well . Incubate for 24h at 37°C/5% CO₂.
-
Exposure: Aspirate old medium. Add 100 µL of fresh medium containing 2-IPPDPP working solutions. Incubate for 24h or 48h .
-
Labeling: Add 10 µL of CCK-8 reagent directly to each well.
-
Incubation: Incubate for 1–2 hours at 37°C.
-
Measurement: Measure absorbance at 450 nm using a microplate reader.
-
Calculation:
Phase 3: Oxidative Stress Assessment (DCFH-DA)
Mechanism: 2-IPPDPP metabolism generates ROS. DCFH-DA diffuses into cells, is deacetylated by esterases, and oxidized by ROS to fluorescent DCF.
-
Seeding: Plate cells in black-walled, clear-bottom 96-well plates (prevents signal bleed).
-
Exposure: Treat cells with 2-IPPDPP (e.g., IC10, IC50 doses) for 6h and 24h .
-
Staining: Wash cells 2x with PBS. Incubate with 10 µM DCFH-DA in serum-free medium for 30 min at 37°C in the dark.
-
Wash: Wash 3x with serum-free medium to remove extracellular dye.
-
Detection: Measure fluorescence immediately.
-
Excitation: 485 nm
-
Emission: 535 nm
-
Phase 4: Mitochondrial Membrane Potential (JC-1)
Mechanism: In healthy mitochondria, JC-1 forms red aggregates. In depolarized (apoptotic) mitochondria, it remains as green monomers.
-
Treatment: Following 24h exposure to 2-IPPDPP.
-
Staining: Add JC-1 working solution (final conc. 2–10 µM depending on kit) to culture medium. Incubate 20 min at 37°C.
-
Analysis (Flow Cytometry or Plate Reader):
-
Red Channel (Aggregates): Ex 525 nm / Em 590 nm (Healthy).
-
Green Channel (Monomers): Ex 490 nm / Em 530 nm (Apoptotic).
-
-
Interpretation: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization, a precursor to apoptosis.
Mechanistic Pathway & Interpretation
Understanding the specific toxicity of 2-IPPDPP requires mapping the cellular cascade. The ortho-substitution provides steric hindrance that may delay detoxification by carboxylesterases, prolonging intracellular residence time and exacerbating ROS generation.
Caption: Mechanistic pathway of 2-IPPDPP toxicity: ROS induction and mitochondrial failure drive apoptosis.
Expected Results & Data Analysis
Reference Data Ranges
Based on validated studies using HepG2 and SH-SY5Y lines:
| Endpoint | Metric | Expected Range (2-IPPDPP) | Comparison to TPHP |
| Cytotoxicity | IC50 (24h) | 10 – 25 µM | More Potent (TPHP IC50 ~80-100 µM) |
| ROS Induction | Fold Change | 2.0x – 3.5x at 20 µM | Significantly Higher |
| Mito. Potential | Red/Green Ratio | < 0.5 (Depolarized) | Rapid Onset (<6h) |
Statistical Analysis
-
Normalization: Normalize all raw fluorescence/absorbance data to the Vehicle Control (0.1% DMSO).
-
Curve Fitting: Use non-linear regression (log(inhibitor) vs. response -- Variable slope) to calculate IC50.
-
Significance: Perform One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to Vehicle Control. Significance threshold: p < 0.05.
Troubleshooting & Optimization
-
Issue: High Variation in Replicates.
-
Cause: 2-IPPDPP precipitation at high concentrations (>100 µM) in aqueous media.
-
Solution: Ensure thorough vortexing of the master stock. Do not exceed 200 µM in the assay. Check for crystal formation under the microscope before adding to cells.
-
-
Issue: Edge Effects in 96-well Plates.
-
Cause: Evaporation of medium in outer wells.
-
Solution: Fill perimeter wells with sterile PBS and use only inner 60 wells for data.
-
-
Issue: False Positive ROS Signal.
-
Cause: DCFH-DA photo-oxidation.
-
Solution: Keep plates strictly in the dark during staining and reading.
-
References
-
Cytotoxicity of Organophosphate Flame Retardants on HepG2, A549 and Caco-2 Cells. Source: Journal of Environmental Science and Health, Part A (2016).[1] Context: Establishes baseline cytotoxicity protocols for OPFRs and highlights cell-line specific sensitivity.
-
Organophosphate Ester Flame Retardants and Plasticizers Affect the Phenotype and Function of HepG2 Liver Cells. Source: Toxicological Sciences (2019). Context: Specifically identifies IPPP (isopropylated phenyl phosphates) as more cytotoxic than TPHP, with IC50 values ~19.4 µM.[2]
-
2-Isopropylphenyl Diphenyl Phosphate Antagonizes Estrogen, Retinoic Acid, and Retinoic X Receptors. Source:[3] ACS ES&T Water (2025). Context: Provides mechanistic detail on the specific ortho-isomer (2-IPPDPP) and its endocrine-disrupting potential.
-
Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. Source: International Journal of Molecular Sciences (2023). Context: Reviews high-throughput screening methods and mitochondrial toxicity endpoints for OPFRs.
-
Reproductive and Developmental Toxicity Following Exposure to Triphenyl Phosphate and Isopropylated Phenyl Phosphate. Source: Toxicological Sciences (2018). Context: In vivo grounding for the in vitro assays, confirming the high toxicity of IPP mixtures.
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Co-eluting Isomers of Isopropylphenyl Phosphate (IPPP) in LC-MS
Executive Summary
Commercial Isopropylphenyl Phosphate (IPPP) flame retardants (e.g., Durad® brands) are complex mixtures containing unsubstituted triphenyl phosphate (TPHP) alongside mono-, di-, and tri-isopropylated isomers.[1] In LC-MS/MS analysis, the primary failure mode is the co-elution of structural isomers (e.g., ortho-, meta-, para- mono-IPPP). Because these isomers are isobaric (identical m/z) and share fragmentation pathways, mass spectrometry alone cannot distinguish them.[2] Accurate quantification requires chromatographic resolution driven by stationary phase selectivity rather than raw efficiency.
Module 1: Chromatographic Resolution (The "Separation" Support)
Q1: Why do my IPPP isomers co-elute as a single broad peak on my C18 column?
Diagnosis: C18 columns rely primarily on hydrophobic interactions (van der Waals forces). While IPPP isomers differ slightly in hydrophobicity, the difference is often insufficient to resolve the subtle steric shifts between ortho, meta, and para substitutions.
The Fix: Switch to a stationary phase that utilizes
-
Biphenyl Columns: Offer the strongest
- retention and are the "Gold Standard" for separating aromatic isomers. -
Pentafluorophenyl (PFP) Columns: Offer alternative selectivity via dipole-dipole interactions and are useful if Biphenyl fails.
Q2: I switched to Biphenyl, but the separation is still poor. What now?
Diagnosis: You are likely using Acetonitrile (ACN) as your organic modifier. The Fix: Switch to Methanol (MeOH) .
Mechanism: Acetonitrile has a "
-
Rule of Thumb: When using Phenyl/Biphenyl columns for isomer separation, MeOH almost always yields superior selectivity (
) compared to ACN, despite higher backpressure.
Data Summary: Column & Solvent Selectivity
| Variable | C18 (ACN) | C18 (MeOH) | Biphenyl (ACN) | Biphenyl (MeOH) |
| Primary Mechanism | Hydrophobicity | Hydrophobicity | Hydrophobicity + Weak | Hydrophobicity + Strong |
| Isomer Resolution | Poor (Co-elution) | Marginal | Moderate | Excellent (Baseline) |
| Peak Shape | Sharp | Broader | Sharp | Sharp |
| Recommendation | Screening only | Not Recommended | Intermediate | Critical Path Solution |
Module 2: Mass Spectrometry & Detection
Q3: Can I use unique MRM transitions to distinguish co-eluting isomers?
Short Answer: No.
Detailed Explanation: Structural isomers (e.g., 2-isopropylphenyl diphenyl phosphate vs. 4-isopropylphenyl diphenyl phosphate) have the same precursor mass (
Actionable Protocol:
-
Optimize Source Parameters: IPPPs are prone to adduct formation (
, ). Ensure your mobile phase contains Ammonium Acetate (5-10 mM) to drive consistent or protonated species, preventing signal splitting across multiple adducts. -
Quantifier vs. Qualifier:
-
Precursor:
369 (Mono-IPP), 411 (Di-IPP), 453 (Tri-IPP). -
Common Fragment:
95 (Phenol ring) or 215 (Phosphate core). -
Note: Since transitions are identical, retention time (RT) markers are the only way to assign identity.
-
Module 3: Troubleshooting Workflow
Visual Guide: Method Development Decision Tree
Caption: Logical workflow for resolving isomeric co-elution. Prioritize stationary phase chemistry and solvent selection before gradient optimization.
Module 4: Standardized Experimental Protocol
To replicate successful separation of Mono-, Di-, and Tri-IPPP isomers, utilize the following conditions. This protocol is self-validating: if the ortho and para isomers of Mono-IPPP do not separate by at least 0.5 min, the column chemistry is compromised or the mobile phase is incorrect.
LC Conditions
-
Column: Biphenyl Stationary Phase (e.g., Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl),
mm, (solid core preferred for efficiency). -
Mobile Phase A: Water + 5 mM Ammonium Acetate (prevents Na+ adducts).
-
Mobile Phase B: Methanol (Critical for selectivity).[3]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Temperature:
(Lower temperatures favor - interactions; do not exceed ).
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 50% | Equilibration |
| 1.00 | 50% | Load |
| 12.00 | 95% | Isomer Elution Window |
| 15.00 | 95% | Wash |
| 15.10 | 50% | Re-equilibration |
| 18.00 | 50% | Stop |
MS/MS Source Parameters (ESI+)
-
Polarity: Positive
-
Spray Voltage: 3500 V
-
Gas Temp:
-
Target Isomers (MRM):
-
Mono-IPPP:
(Quant), (Qual) -
Di-IPPP:
(Quant) -
Tri-IPPP:
(Quant)
-
References
-
Thermo Fisher Scientific. (2020). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. (Demonstrates Biphenyl vs. C18 selectivity for aromatic isomers). Link
-
Welch Materials. (2024).[4] A Guide to Selective Columns for Isomer Separation. (Technical breakdown of
- interactions in Phenyl-Hexyl and Biphenyl columns). Link -
National Institutes of Health (NIH). (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. (Specific application of LC-MS for IPPP/aryl-OPE analysis). Link
-
Waters Corporation. (2022). Separation of Branched Isomers by UPLC with MS/MS Detection. (General principles of isomer separation using specialized stationary phases). Link
Sources
optimizing column selection for separation of ortho meta and para IPPP isomers
Technical Support Center: IPPP Isomer Separation Guide Senior Application Scientist Desk | Chromatography Division[1]
Overview: The IPPP Isomer Challenge
Subject: Optimization of Column Selection for Ortho, Meta, and Para Isopropylphenyl Phosphate (IPPP) Isomers. Applicable Analytes: Isopropylphenyl diphenyl phosphate (mono-IPP), Bis(isopropylphenyl) phenyl phosphate (di-IPP), and Tris(isopropylphenyl) phosphate (tri-IPP).
Executive Summary for Researchers: Commercial IPPP (Isopropylated Triphenyl Phosphate) is a complex UVCB (Unknown or Variable Composition, Complex Reaction Products) substance.[1] While often analyzed as a bulk mixture, toxicological precision requires separating the specific positional isomers. The ortho-substituted isomers are of particular concern due to their potential for enhanced neurotoxicity (similar to TOCP), while meta and para isomers often co-elute on standard non-polar phases due to nearly identical boiling points and polarity vectors.
This guide moves beyond standard protocols to address the specific challenge of resolving these structural isomers using shape-selective chromatography.
Part 1: Column Selection Strategy
Q1: Why can't I separate meta- and para-IPPP isomers on my standard DB-5MS / Rtx-5 column?
A: This is the most common issue we encounter. Standard 5% phenyl-arylene (e.g., DB-5MS, ZB-5) phases separate primarily based on boiling point .
-
The Problem: The meta (3-isopropyl) and para (4-isopropyl) isomers of isopropylphenyl diphenyl phosphate have virtually identical boiling points. Their interaction with a non-polar stationary phase is dominated by dispersive forces, which are insufficient to discriminate between the spatial arrangement of the isopropyl group.
-
The Solution: You need a stationary phase that engages in pi-pi (π-π) interactions or offers shape selectivity .[1]
Q2: Which GC column phase do you recommend for maximum resolution?
A: We recommend a two-tiered approach depending on your resolution requirements:
| Tier | Column Phase | Mechanism | Recommendation |
| Tier 1 (Robust) | 50% Phenyl-Polysiloxane (e.g., DB-17ms, Rtx-50) | Dipole-Dipole & π-π Interactions: The high phenyl content interacts differently with the electron density of the ortho vs. meta/para positions. | Start Here. Good thermal stability and significantly better isomer splitting than DB-5. |
| Tier 2 (Advanced) | Ionic Liquid (e.g., SLB-IL60, SLB-IL111) | Shape Selectivity: These phases act like "liquid crystals," retaining molecules based on their 3D geometry. | Use for Critical Pairs. Essential if you must baseline-separate m/p isomers that co-elute on phenyl phases. |
| Alternative | Wax (PEG) (e.g., DB-Wax UI) | Hydrogen Bonding/Polarity: Strong interaction with the phosphate ester and aromatic ring. | Good Validation Tool. Often reverses elution order, confirming peak identity. |
Q3: I am moving to LC-MS/MS for metabolite studies. What is the "Gold Standard" column?
A: For HPLC separations of aromatic isomers like IPPP, C18 is rarely the best choice.
-
Recommendation: Biphenyl Stationary Phase (e.g., Raptor Biphenyl, Kinetex Biphenyl).
-
Why? The Biphenyl phase has two phenyl rings capable of strong
stacking. The ortho, meta, and para positions of the isopropyl group sterically hinder this stacking to different degrees.
Part 2: Visualizing the Separation Logic
The following decision tree outlines the logical flow for method development based on the instrumentation and isomer resolution goals.
Caption: Decision matrix for selecting the optimal stationary phase based on resolution requirements for IPPP isomers.
Part 3: Troubleshooting & Optimization (FAQs)
Issue 1: "I see a shoulder on my main peak, but not two distinct peaks."
Diagnosis: This is classic meta/para partial separation. Fix:
-
Drop the Ramp Rate: If using GC, lower your temperature ramp to 2°C/min through the elution window (typically 200°C–260°C for IPPPs).[1]
-
Flow Optimization: For GC, lower the linear velocity slightly to operate closer to the minimum HETP (Height Equivalent to a Theoretical Plate). For LC, ensure you are using Methanol instead of Acetonitrile.[1] Methanol promotes
interactions on Biphenyl columns better than ACN.[1]
Issue 2: "My peaks are tailing significantly."
Diagnosis: Phosphate esters are polar and can interact with active silanol sites on the column or liner.[1] Fix:
-
Liner Choice: Switch to a deactivated liner with wool (e.g., Ultra Inert).[1] The wool increases surface area for volatilization but must be perfectly deactivated to prevent adsorption.[1]
-
Column Trimming: IPPPs are high-boiling; non-volatile matrix residue often accumulates at the head. Trim 30cm from the front of the GC column.
Issue 3: "How do I identify which peak is Ortho, Meta, or Para without individual standards?"
Insight: While individual standards are expensive/rare, you can rely on elution rules :
-
GC (Non-polar/Mid-polar): The Ortho isomer generally elutes first due to the "ortho effect" (steric shielding of the polar phosphate group decreases the effective boiling point/polarity). Para usually elutes last.
-
LC (Biphenyl): Ortho elutes first (steric hindrance prevents pi-stacking).[1] Para elutes last (optimal flatness for stacking).
Part 4: Validated Experimental Protocol (GC-MS)
Objective: Separation of Mono-IPPP isomers (Ortho, Meta, Para).
System: Agilent 7890/5977 or equivalent. Column: DB-17ms (30 m × 0.25 mm × 0.25 µm) [50% Phenyl].
Method Parameters:
-
Inlet: Splitless mode, 280°C.
-
Flow: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Start: 80°C (hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 3°C/min to 260°C (Critical Isomer Separation Window)
-
Ramp 3: 20°C/min to 300°C (hold 5 min to bake out Tri-IPPPs)
-
-
MS Source: 230°C; Quad: 150°C.
-
SIM Mode: Monitor ions m/z 325, 326 (Molecular ion for mono-IPP is 368, but 325/326 are characteristic fragments for isopropyl loss). Note: Monitor m/z 452 for Tris-IPP.
References
-
Chiron AS. (2021). PIP (3:1) and TIPPP - Analysis of Isopropylated Triphenyl Phosphate Isomers. Retrieved from
-
MAK Commission. (2021).[2][3] Triphenyl phosphate, isopropylated – Determination in workplace air using GC-MS. The MAK Collection for Occupational Health and Safety.[2] Retrieved from
-
Phillips, A. et al. (2017). Separation of ortho, meta and para isomers using LC-ESI-MS/MS: Application to forensic samples. National Institutes of Health (PubMed). Retrieved from
-
U.S. EPA. (2015).[4] Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. EPA 744-R-15-002. Retrieved from
-
Restek Corporation. (2016). Restek Raptor Biphenyl: The Industry Standard for Isomer Separation. Retrieved from
Sources
reducing matrix effects in organophosphate analysis of biological tissues
Topic: Reducing Matrix Effects in Organophosphate (OP) Analysis of Biological Tissues Ticket ID: OP-BIO-TISSUE-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Bioanalytical Support Hub
You are likely here because your spike recoveries are failing, your internal standard signals are erratic, or your sensitivity drops precipitously when moving from solvent standards to tissue extracts.
Organophosphates (OPs) are notoriously difficult to analyze in biological tissues (liver, brain, adipose) due to their chemical instability and the high lipid content of the matrix. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects —specifically ion suppression—are the primary antagonist.
This guide is not a generic cookbook. It is a causal analysis of why your method is failing and a validated workflow to fix it.
Module 1: The Mechanism of Failure (Diagnostic Triage)
Question: Why is my signal disappearing in tissue samples?
Technical Insight: The root cause is likely Electrospray Ionization (ESI) Competition . In complex matrices like liver or brain, endogenous phospholipids (glycerophosphocholines) co-elute with your target OPs.
In the ESI source, analytes must migrate to the surface of the charged droplet to be ejected into the gas phase. Phospholipids are highly surface-active; they monopolize the droplet surface, preventing your OP molecules from acquiring a charge. The result is Ion Suppression —the mass spectrometer is "blind" to your analyte because it never enters the gas phase as an ion.
Visualization: The ESI Competition Mechanism
Figure 1: Mechanism of Ion Suppression. High-affinity matrix components (red) block the analyte (blue) from accessing the droplet surface, preventing ionization.
Module 2: Advanced Sample Preparation (The "How")
Protocol: Modified QuEChERS for High-Lipid Tissue
Standard QuEChERS (AOAC 2007.01) is insufficient for liver or brain because it does not remove enough lipids. You must use Zirconia-based sorbents or Enhanced Matrix Removal (EMR) lipids.
The "Self-Validating" Protocol: This workflow includes a built-in check (Step 4) to verify lipid removal before you waste instrument time.
Reagents:
-
Extraction Solvent: Acetonitrile (ACN) with 1% Acetic Acid (stabilizes labile OPs like Chlorpyrifos).
-
Partitioning Salts: 4g MgSO₄, 1g NaCl.
-
dSPE Sorbent: Z-Sep+ (Zirconia/C18) or EMR-Lipid.
| Step | Action | Technical Rationale |
| 1. Homogenization | Weigh 2g tissue (frozen). Add 10mL cold ACN (1% HOAc). Homogenize immediately. | Cold extraction prevents enzymatic degradation of OPs. Acid prevents hydrolysis. |
| 2. Partitioning | Add salts (MgSO₄/NaCl). Shake vigorously 1 min. Centrifuge @ 4000rpm, 5 min. | Forces water out of ACN phase. OPs migrate to ACN; proteins stay in aqueous/solid pellet. |
| 3. Lipid Cleanup (Critical) | Transfer 1mL supernatant to dSPE tube containing 50mg Z-Sep+ and 150mg MgSO₄ . Vortex 1 min. Centrifuge. | Z-Sep+ uses Lewis acid-base interactions to bind phosphate groups of phospholipids, superior to C18 alone [1]. |
| 4. The "Foam Test" (Validation) | Shake the final extract. If stable foam persists >10s, phospholipids remain. | Phospholipids are surfactants. Foam = Matrix Effect. Repeat dSPE if foaming occurs. |
| 5. Analysis | Inject 1µL into LC-MS/MS. |
Sorbent Selection Guide
| Sorbent Type | Target Matrix | Mechanism | Recommendation |
| PSA (Primary Secondary Amine) | Fruits/Veg (Sugars, Acids) | Weak Anion Exchange | Avoid for OPs. PSA can bind acidic OPs, causing loss. |
| C18 (Octadecyl) | Low-fat tissue | Hydrophobic interaction | Good for general fats, poor for phospholipids. |
| Z-Sep+ (Zirconia/C18) | Liver, Brain, Fish | Lewis Acid interaction | Best for OPs. Binds phospholipids without removing OPs [2]. |
| EMR-Lipid | High-fat (>15%) | Size exclusion + Hydrophobic | Excellent, but requires a polishing step (anhydrous drying). |
Module 3: Instrumental Mitigation & Quantification
Question: How do I confirm matrix effects are happening?
Technique: Post-Column Infusion Do not rely on "gut feeling." Perform this experiment once during method development.
-
Setup: Infuse a standard solution of your OP (e.g., Diazinon) continuously into the MS source via a T-junction.
-
Injection: Inject a blank tissue extract via the LC column.
-
Observation: Monitor the baseline of the infused OP.
-
Result: If you see a dip (negative peak) in the baseline at the retention time of the phospholipids, you have a suppression zone.
-
Action: Adjust the LC gradient to move your OP out of this suppression zone.
-
Question: How do I quantify accurately despite matrix effects?
Strategy: Stable Isotope Dilution Assay (SIDA) This is the industry gold standard. It renders matrix effects mathematically irrelevant.
The Logic: An isotopically labeled internal standard (e.g., Chlorpyrifos-d10) has the exact same retention time and ionization efficiency as the native analyte. If the matrix suppresses the native signal by 40%, it suppresses the internal standard by 40%. The ratio remains constant.
Equation:
If -d10 standards are too expensive, use Matrix-Matched Calibration : Prepare calibration standards in blank tissue extract rather than pure solvent.
Module 4: Troubleshooting Decision Tree
Use this logic flow to resolve specific analytical failures.
Figure 2: Troubleshooting logic for common OP analysis failures.
References
-
Sigma-Aldrich. (2012). Elimination or Isolation of Phospholipids from Biological Matrices Using Zirconia-Based Sorbents.[1]
-
Rajski, Ł., et al. (2013). Determination of pesticide residues in high oil vegetal commodities by using various multi-residue methods and clean-ups followed by liquid chromatography tandem mass spectrometry. Journal of Chromatography A.
-
Agilent Technologies. (2016).[2] Screening and Quantitation of Pesticides in Difficult Food Matrixes Using the Agilent 6545 Q-TOF LC/MS System. Application Note 5991-6623EN.
-
Waters Corporation. (2022). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Application Note.
-
NIH (PMC). (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry.[3]
Sources
GC-ECNI-MS Technical Support Center: Troubleshooting Aryl Phosphates
Welcome to the Advanced Technical Support Center for Gas Chromatography-Electron Capture Negative Ionization-Mass Spectrometry (GC-ECNI-MS). As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals. Here, we address the complex physicochemical realities of analyzing organophosphate esters (OPEs) and aryl phosphates.
In ECNI, we rely on a reagent gas (typically methane) not to ionize the analyte directly, but to act as a buffer that reduces high-energy electrons to near-thermal energies (< 2 eV). Electrophilic molecules like halogenated aryl phosphates capture these thermal electrons, yielding high sensitivity with minimal fragmentation[1]. However, this precise mechanism makes the system hyper-susceptible to baseline noise from electrophilic contaminants, system leaks, and detector anomalies.
Diagnostic Workflow: Isolating Baseline Noise
Before adjusting any parameters, you must isolate the origin of the noise. The following logical tree maps the causality of baseline elevation in ECNI mode.
GC-ECNI-MS baseline noise diagnostic workflow for aryl phosphate analysis.
Knowledge Base & FAQs
Q1: Why is my GC-ECNI-MS baseline severely elevated across all masses during aryl phosphate analysis?
Causality: In ECNI, the presence of oxygen (
Q2: How do I differentiate between matrix-induced baseline humps and High Energy Dynode (HED) contamination?
Causality: Matrix interference from co-extracted environmental lipids typically elutes as broad, unresolved chromatographic humps at specific retention times. Conversely, HED contamination causes continuous, random spiking across the entire chromatogram, independent of column flow. In ECNI, the HED operates at a high voltage (e.g., +10 kV). If dust or matrix residue deposits on the HED surface during venting, that particulate becomes a continuous electron emitter. As the quadrupole scans, these stray electrons shoot into the electron multiplier, causing the detector to register false noise at every mass[3]. Resolution: Cap the MS transfer line to eliminate column flow. If the baseline noise persists, the issue is electronic/hardware. Vent the system and clean the HED and electron multiplier horn with isopropanol and a lint-free cloth[3].
Q3: What is the optimal sample preparation to prevent matrix-induced baseline noise for organophosphate esters (OPEs)?
Causality: Aryl phosphates are frequently analyzed in complex matrices (soil, dust, biological fluids). If co-extracted electrophilic compounds (like polychlorinated biphenyls or natural halogenated lipids) enter the ECNI source, they compete with the target OPEs for thermal electrons, causing signal suppression and raising the baseline. Resolution: Implement a Multi-layer Silica/Alumina Solid-Phase Extraction (SPE). Alumina provides superior recovery for OPEs (up to 90%) compared to acidified silica alone, while effectively trapping baseline-elevating matrix components and preventing them from reaching the MS source[4][5].
Quantitative Diagnostic Parameters
To maintain scientific integrity, your instrument must operate within strict quantitative thresholds. Compare your current system states against the validated parameters in Table 1.
| Parameter / Diagnostic Ion | Optimal Setting / Threshold | Causality & Troubleshooting Impact |
| Source Temperature | 150 °C | Lower temperatures promote the capture of thermal electrons. High temps increase kinetic energy, reducing capture efficiency and signal-to-noise ratio. |
| Methane Flow Rate | 1.5 – 2.0 mL/min | Critical for thermalizing electrons. Too low: insufficient thermalization. Too high: source pressure dampens the ion beam. |
| m/z 16 ( | < 2% of Reagent Gas Base Peak | Indicates air leak or exhausted |
| m/z 17 ( | < 2% of Reagent Gas Base Peak | Indicates moisture in the reagent gas lines. Causes baseline drift and poor reproducibility. |
| m/z 35 / 37 ( | Stable, low background | High background indicates column bleed from chlorinated solvents or severe matrix contamination from previous runs. |
Self-Validating Experimental Protocols
Protocol 1: System Leak & Reagent Gas Purity Validation
This protocol is self-validating; the final ion ratio calculation definitively proves whether the system is ready for aryl phosphate analysis.
-
Isolate the Mass Spectrometer: Remove the GC column from the MS transfer line. Cap the transfer line with a blank, no-hole ferrule and a solid nut.
-
Establish Vacuum & Plasma: Pump down the system for at least 2 hours. Turn on the methane reagent gas to a flow of 1.5 mL/min. Set the source temperature to 150 °C.
-
Initiate ECNI Tune: Turn on the filament (emission current ~50 µA).
-
Monitor Diagnostic Ions: Scan the low mass range (m/z 10 to m/z 50).
-
Validation Check:
-
Calculate the ratio of m/z 32 (
) to the methane background ions. -
Pass Criteria: If m/z 32 is < 2% of the total ion current, the MS is leak-free.
-
Fail Criteria: If m/z 32 is > 5%, use an electronic leak detector (or spray a small amount of 1,1-difluoroethane duster gas around the source seals and watch for a spike at m/z 83) to locate the leak[2].
-
Protocol 2: Multi-layer SPE Cleanup for Aryl Phosphates in Complex Matrices
This methodology ensures the removal of electrophilic matrix interferents that cause baseline humps.
-
Cartridge Preparation: Pack a glass SPE cartridge from bottom to top with: 1.0 g of neutral alumina (activated at 450 °C), 1.0 g of neutral silica gel, and 1.0 g of anhydrous sodium sulfate[5].
-
Conditioning: Wash the cartridge with 10 mL of Hexane/Dichloromethane (DCM) (1:1, v/v). Discard the eluate. Do not let the cartridge run dry.
-
Sample Loading: Load 1-2 mL of the crude sample extract (in hexane) onto the cartridge at a flow rate of 1 mL/min.
-
Interference Wash: Wash with 5 mL of Hexane to remove non-polar interferents (e.g., aliphatic hydrocarbons). Discard the wash.
-
Target Elution: Elute the aryl phosphates using 10 mL of Hexane/DCM (1:1, v/v). Collect this fraction.
-
Concentration: Evaporate the eluate under a gentle stream of ultra-pure nitrogen to near dryness, and reconstitute in 100 µL of isooctane prior to GC-ECNI-MS injection.
References
-
Liquid Chromatography–Electron Capture Negative Ionization–Tandem Mass Spectrometry Detection of Pesticides in a Commercial Formulation Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong Source: Agilent Technologies URL:[Link]
-
5975C - Random terrible spiking/baseline noise Source: Chromatography Forum URL:[Link]
-
Development and comparison of gas chromatography-mass spectrometry techniques for analysis of flame retardants Source: ResearchGate URL:[Link]
-
Determination of organophosphate ester flame retardants and plasticizers in soil samples by microwave-assisted extraction coupled with silica gel/alumina multilayer solid-phase extraction and gas chromatography-mass spectrometry Source: Analytical Methods (RSC Publishing) URL:[Link]
Sources
- 1. Liquid Chromatography–Electron Capture Negative Ionization–Tandem Mass Spectrometry Detection of Pesticides in a Commercial Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. 5975C - Random terrible spiking/baseline noise - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of organophosphate ester flame retardants and plasticizers in soil samples by microwave-assisted extraction coupled with silica gel/alumina multilayer solid-phase extraction and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Isobaric Interferences in IPPP & Metabolite Analysis
Senior Scientist Note: "Welcome to the advanced troubleshooting hub for Isopropylated Triphenyl Phosphate (IPPP) analysis. If you are here, you likely face the 'isobaric nightmare': distinguishing between the 2-, 3-, and 4-isopropyl isomers, or separating hydroxylated metabolites (OH-IPPP) from the complex matrix of Firemaster 550 components. This guide moves beyond standard SOPs to address the structural similarities that fool standard low-resolution MS."
The Core Challenge: Isobaric Overlap in IPPPs
IPPPs are not single compounds but complex mixtures (UVCBs).[1] The primary analytical challenge is that positional isomers (ortho, meta, para) and degree of substitution (mono, di, tri) create a web of isobaric interferences.
The Interference Matrix
| Analyte Class | Key Isomers (Isobaric) | Nominal Mass ( | Common Interfering Fragment |
| Mono-IPPP | 2-isopropylphenyl diphenyl phosphate3-isopropylphenyl diphenyl phosphate4-isopropylphenyl diphenyl phosphate | 368 | 368 |
| Di-IPPP | Bis(2-isopropylphenyl) phenyl phosphate2,4-diisopropylphenyl phenyl phosphate | 410 | 410 |
| Metabolites | OH-IPPP (Hydroxylated)Mono-isopropenyl derivatives | 384 | 384 |
Diagnostic Workflow: The "Separation First" Approach
Before altering MS parameters, you must optimize the front-end separation. Mass spectrometry alone (even HRAM) often cannot distinguish positional isomers like 2-IPPP and 4-IPPP because their elemental formulas and fragmentation pathways are nearly identical.
Workflow Diagram
Caption: Decision matrix for selecting the correct chromatographic approach based on analyte polarity and isomeric complexity.
Troubleshooting Guides & FAQs
Module A: Chromatographic Resolution (LC & GC)
Q: I cannot separate 2-isopropylphenyl diphenyl phosphate (2-IPPP) from 4-isopropylphenyl diphenyl phosphate (4-IPPP) using a standard C18 column. Why?
Diagnosis:
Standard C18 columns separate based on hydrophobicity. Since 2-IPPP and 4-IPPP have nearly identical hydrophobicity (
Resolution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
-
Mechanism: These phases utilize
interactions. The steric hindrance of the isopropyl group in the ortho position (2-IPPP) prevents effective -stacking with the stationary phase compared to the para isomer (4-IPPP). -
Result: 2-IPPP will typically elute before 4-IPPP due to weaker interaction.
Protocol: LC-MS/MS Separation of Isomers
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.
-
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.
-
Note: Methanol promotes stronger
interactions than Acetonitrile.
-
-
Gradient:
-
0-1 min: 40% B
-
1-10 min: Linear ramp to 90% B
-
10-12 min: Hold 90% B
-
-
Flow Rate: 0.3 mL/min.
Module B: Mass Spectrometry Interferences
Q: My "OH-IPPP" signal in urine samples correlates perfectly with the parent IPPP peak. Am I seeing in-source fragmentation?
Diagnosis:
Yes. This is a classic false positive. Labile metabolites (like glucuronides of OH-IPPP) or even the hydroxylated forms themselves can lose water (
Validation Test (The "Dilution Check"):
-
Inject the sample at 1x concentration. Record the peak area ratio of Metabolite/Parent.
-
Dilute the sample 1:10 and re-inject.
-
Result: If the ratio changes significantly, or if the "metabolite" peak shape mimics the parent exactly, it is likely an in-source artifact or crosstalk.
Resolution:
-
Chromatography: Ensure baseline separation between the metabolite (usually elutes earlier on RPLC) and the parent.
-
Source Temperature: Lower the ESI source temperature (e.g., from 500°C to 350°C) to reduce thermal degradation.
-
Transitions: Use specific transitions.
-
Avoid: Generic phosphate transitions (
95, 79) for quantitation. -
Use: Structure-specific product ions.
-
Table: Recommended MRM Transitions (ESI Negative)
| Analyte | Precursor (
Module C: Advanced Troubleshooting (Ion Mobility)
Q: I am using High-Res MS (Orbitrap/Q-TOF) but still see overlapping peaks for di-substituted isomers. How do I resolve this?
Diagnosis: High resolution (HRAM) resolves mass differences, not structural differences. Isomers like 2,4-diisopropyl and 3,5-diisopropyl have the exact same exact mass.
Resolution: If chromatographic separation is insufficient, utilize Ion Mobility Spectrometry (IMS) if available (e.g., TIMS, TWIMS).
-
Principle: Isomers have different Collision Cross Sections (CCS). Ortho-substituted isomers are generally more "compact" (smaller CCS) than para-substituted isomers.
-
Action: Enable IMS and filter by drift time. This adds a 4th dimension of separation orthogonal to LC and MS.
Experimental Protocol: Extraction of IPPP Metabolites
This protocol minimizes background contamination, a critical issue since OPEs are ubiquitous in lab plastics.
Reagents:
-
LC-MS grade Methanol and Water.
-
Internal Standard:
-TPP or -ip-PPP. -
Glassware only (Avoid PTFE/Teflon caps).
Step-by-Step:
-
Sample Prep: Thaw urine/plasma on ice.
-
Enzymatic Hydrolysis (Optional but recommended): Add
-glucuronidase to cleave conjugates. Incubate at 37°C for 12 hours.-
Why? Most IPPP metabolites are excreted as glucuronides.
-
-
Extraction: Add 3 volumes of ice-cold Acetonitrile (containing 1% Formic Acid) to the sample.
-
Mechanism:[2] Precipitates proteins while extracting OPEs.
-
-
Vortex & Centrifuge: Vortex 1 min; Centrifuge at 12,000 x g for 10 min at 4°C.
-
Clean-up (SPE):
-
Use a Weak Anion Exchange (WAX) cartridge.
-
Condition: MeOH
Water. -
Load Supernatant.
-
Wash: 5% Ammonium Hydroxide (removes neutrals/parents).
-
Elute: MeOH + 2% Formic Acid (elutes acidic metabolites like OH-IPPP and DPHP).
-
-
Reconstitution: Evaporate to dryness (Nitrogen, 35°C) and reconstitute in 50:50 MeOH:Water.
References
-
Phillips, A. L., et al. (2016).[1] "Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate Isomers in Several Commercial Flame Retardant Mixtures." Environmental Science & Technology. Link
-
Mastrianni, K. R., et al. (2016). "Differentiating between Isopropylated Triphenyl Phosphate Isomers in Environmental Samples." Journal of Chromatography A. Link
-
Su, G., et al. (2014). "In Vitro Metabolism of Isopropylated Triphenyl Phosphate Flame Retardants." Chemosphere. Link
-
US EPA. (2015). "TSCA Work Plan Chemical Problem Formulation and Initial Assessment: Isopropylated Triphenyl Phosphate." Link
-
Stapleton, H. M., et al. (2009). "Detection of Organophosphate Flame Retardants in Furniture Foam and US House Dust." Environmental Science & Technology. Link
Sources
stability of o-isopropylphenyl phenyl phosphate in solvent standards
Technical Support Center: Stability of Organophosphate Esters (OPEs) Topic: Stability of o-Isopropylphenyl Phenyl Phosphate (OIPP) in Solvent Standards Reference ID: OPE-STAB-004
Executive Summary
Welcome to the Technical Support Center. This guide addresses the stability profile of o-isopropylphenyl phenyl phosphate (a key component of isopropylated triphenyl phosphate mixtures, often CAS 68937-41-7 or specific isomer CAS 64532-94-1).
The Critical Insight: Researchers often treat OIPP like a stable hydrocarbon. It is not. It is a phosphoric acid ester subject to solvolysis . The most common user error is the use of non-acid-free methanol or improper storage in plastic, leading to "disappearing peaks" via transesterification and sorption, respectively.
Module 1: Solvent Selection & Chemical Interaction
Q: Why is my OIPP peak area decreasing in Methanol (MeOH) standards?
A: You are likely observing transesterification, not just simple degradation.
While Methanol is a standard LC-MS solvent, it acts as a nucleophile toward phosphate esters. In the presence of trace acidity (common in non-buffered mobile phases) or basicity (from glass surface activity), the methoxide/methanol attacks the phosphorus center.
-
The Mechanism: The o-isopropylphenyl group is a good leaving group (as a substituted phenol). Methanol displaces the aryl group, converting your o-isopropylphenyl phenyl phosphate into methyl phenyl phosphate derivatives.
-
The "Ortho" Factor: While the ortho-isopropyl group provides steric hindrance that makes OIPP slightly more resistant to nucleophilic attack than Triphenyl Phosphate (TPP), it does not render it immune to methanolic degradation over long storage periods.
Recommendation:
-
Primary Solvent: Use Acetonitrile (ACN) or Isooctane (for GC) for stock standards. ACN is aprotic and does not participate in transesterification.
-
LC-MS Mobile Phase: You can use MeOH/Water for the run, but do not store standards in 100% MeOH for extended periods (>1 week) without refrigeration and pH control.
Visualizing the Degradation Risk
Figure 1: Chemical fate of OIPP in protic solvents. Note that both pathways lead to the loss of the parent analyte.
Module 2: Hydrolysis & pH Sensitivity
Q: I switched to Acetonitrile, but I still see degradation products (Diphenyl Phosphate - DPHP). Why?
A: This is likely due to "Wet Acetonitrile" or alkaline glass surfaces.
-
Moisture Content: ACN is hygroscopic. If your stock bottle is frequently opened, it absorbs atmospheric water. This water hydrolyzes the P-O-C bond.
-
Glass Alkalinity: Borosilicate glass can have slightly basic surface sites. At pH > 8, hydrolysis of phosphate esters accelerates significantly.
-
Autocatalysis: Hydrolysis produces DPHP (a strong acid) and phenols. The generated acid can catalyze further hydrolysis of the remaining standard, creating a runaway degradation effect.
Protocol for Stability:
-
Drying: Use molecular sieves (3Å) in your bulk ACN solvent if high precision is required.
-
Acidification (Optional): For LC-MS standards, adding 0.1% Formic Acid to the ACN can stabilize the standard by buffering against alkaline surface sites, though neutral ACN is usually sufficient if dry.
Module 3: Storage & Handling Standards
Q: Can I store OIPP standards in polypropylene (PP) vials?
A: NO. You must use Silanized Amber Glass.
-
Sorption: OIPP is highly lipophilic (Log Kow ~ 4.5 - 5.0). It will partition into the walls of PP or PE vials, leading to a significant drop in concentration, especially for low-concentration working standards (<100 ng/mL).
-
Photostability: While OPEs are generally more photostable than PAHs, the isopropyl group is susceptible to radical oxidation under intense UV light. Amber glass is a necessary precaution.
Summary of Storage Conditions:
| Parameter | Recommendation | Scientific Rationale |
| Container | Amber Silanized Glass | Prevents wall adsorption (loss) and UV degradation. |
| Solvent | Acetonitrile or Isooctane | Aprotic solvents prevent transesterification. |
| Temperature | -20°C (Freezer) | Slows hydrolysis kinetics (Arrhenius equation). |
| Headspace | Minimize | Reduces moisture uptake from air. |
| Holding Time | < 6 Months (Working Std) | OPEs are not indefinitely stable; re-verify against fresh stock. |
Module 4: Troubleshooting Protocols
Protocol: The "Solvent Verification Assay"
Use this protocol if you suspect your solvent is degrading your standard.
-
Prepare: Make two 1 ppm solutions of OIPP.
-
Vial A: In your current Methanol.
-
Vial B: In fresh, HPLC-grade Acetonitrile.
-
-
Incubate: Store both at Room Temperature for 24 hours.
-
Analyze: Inject both via LC-MS/MS or GC-MS.
-
Compare:
-
If Vial A < 90% response of Vial B
Solvent Incompatibility (Transesterification). -
If both are low compared to historical data
Instrument Sensitivity Loss.
-
Troubleshooting Logic Tree
Figure 2: Diagnostic workflow for identifying the root cause of OIPP signal loss.
References
-
U.S. EPA. (2008). Method 522: Determination of 1,4-Dioxane and Selected Nitrosamines in Drinking Water by Solid Phase Extraction and GC/MS (Adapted guidance for ether/ester stability). Washington, DC.[1] (Note: General guidance on extraction of semi-volatiles and stability).
-
Environment Agency (UK). (2009).[2] Environmental risk evaluation report: Isopropylated triphenyl phosphate.[3]
-
Su, G., et al. (2016).[2] "Hydrolysis of organophosphate flame retardants: Rates, mechanisms, and implications for environmental persistence." Environmental Science & Technology.[1] (Demonstrates hydrolysis pathways of aryl phosphates to DPHP).
-
Brandsma, S. H., et al. (2013). "Organophosphorus flame retardant and plasticizer analysis, including recommendations for the preservation and storage of water samples." Chemosphere.
Sources
Validation & Comparative
Comparative Neurotoxicology Guide: Triphenyl Phosphate (TPHP) vs. o-Isopropylphenyl Diphenyl Phosphate (2-IPPDPP)
Executive Summary
This guide provides a technical comparison of the neurotoxic potential of Triphenyl Phosphate (TPHP) versus its alkylated analog, o-Isopropylphenyl Diphenyl Phosphate (2-IPPDPP) . While both compounds are organophosphate esters (OPEs) used as flame retardants and plasticizers, their neurotoxicological profiles diverge significantly due to steric and metabolic differences driven by the ortho-substitution on the phenyl ring.
Key Finding:
-
TPHP acts primarily as a developmental neurotoxicant and endocrine disruptor (metabolic/thyroid) but does not induce Organophosphate-Induced Delayed Neurotoxicity (OPIDN).
-
2-IPPDPP is a potent inducer of OPIDN , capable of inhibiting Neuropathy Target Esterase (NTE) and causing axonal degeneration. It also exhibits distinct nuclear receptor antagonism (RAR/RXR) not seen with TPHP.
Chemical Identity & Structural Basis[1]
The structural difference—a single isopropyl group at the ortho position—fundamentally alters the interaction with serine esterases (like AChE and NTE).
| Feature | Triphenyl Phosphate (TPHP) | 2-Isopropylphenyl Diphenyl Phosphate (2-IPPDPP) |
| CAS Number | 115-86-6 | 28108-99-8 |
| Structure | Symmetrical; three unsubstituted phenyl rings. | Unsymmetrical; one ortho-isopropyl substituted ring. |
| Lipophilicity (LogKow) | ~4.6 | ~5.2 (Higher lipophilicity facilitates BBB crossing) |
| Primary Metabolite | Diphenyl phosphate (DPHP) | DPHP + Hydroxylated isopropyl-metabolites |
| Commercial Context | Pure additive; impurity in IPTPP. | Major component of Isopropylated Triphenyl Phosphate (IPTPP) mixtures (e.g., Firemaster 550). |
Mechanistic Deep Dive: The Ortho-Effect
The critical divergence in toxicity lies in the interaction with Neuropathy Target Esterase (NTE) .
Organophosphate-Induced Delayed Neurotoxicity (OPIDN)
OPIDN is a neurodegenerative disorder characterized by ataxia and paralysis 1–3 weeks after exposure. It requires the inhibition and subsequent "aging" of NTE.
-
TPHP (The Inert Baseline): TPHP lacks the structural features required to form a stable, aged complex with NTE. It acts as a reversible inhibitor or has negligible affinity, failing to trigger the axonal degeneration cascade.
-
2-IPPDPP (The Active Neurotoxicant): The ortho-isopropyl group provides the necessary steric bulk and hydrophobic interaction to irreversibly inhibit NTE. Furthermore, the presence of
-hydrogens on the isopropyl group facilitates the "aging" process (dealkylation of the phosphoryl-enzyme complex), which is the molecular trigger for OPIDN.
Nuclear Receptor Antagonism (Developmental Toxicity)
Recent zebrafish and mammalian cell studies highlight a non-cholinergic pathway specific to 2-IPPDPP.
-
Mechanism: 2-IPPDPP acts as an antagonist to the Retinoic Acid Receptor (RAR) and Estrogen Receptor (ER) .
-
Impact: Inhibition of RAR signaling disrupts caudal neurodevelopment, leading to specific malformations (e.g., spinal curvature) in zebrafish models, a phenotype less pronounced or mechanistically distinct in TPHP exposures.
Visualization: Molecular Pathways of Divergence
Figure 1: Mechanistic divergence. 2-IPPDPP triggers OPIDN via NTE aging and specific developmental toxicity via RAR antagonism, whereas TPHP toxicity is primarily metabolic/endocrine.
Experimental Data Summary
The following data consolidates findings from hen (standard OPIDN model) and zebrafish (developmental model) studies.
| Endpoint | TPHP | 2-IPPDPP (or High-Ortho Mixture) | Reference |
| Hen Acute OPIDN | Negative (>5,000 mg/kg) | Positive (1,200 mg/kg single dose) | [US EPA, 2015; Roberts et al.] |
| Hen NTE Inhibition | Negligible | >90% inhibition (Brain & Spinal Cord) | [Sjogren et al., 2010] |
| Zebrafish LC50 (96h) | ~0.3 – 1.2 mg/L | ~0.5 mg/L (Mixture data often used) | [Du et al., 2015] |
| Nuclear Receptor IC50 | Weak/No Activity (RAR) | 14.6 µM (RAR Antagonist) | [Li et al., 2020] |
| Estrogen Receptor | Weak Agonist/Inactive | 29.0 µM (Antagonist) | [Li et al., 2020] |
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Protocol A: Zebrafish Locomotor Response Assay (Developmental Neurotoxicity)
Objective: Quantify neurobehavioral deficits (hypo/hyperactivity) in larvae exposed to TPHP vs. 2-IPPDPP.
-
Embryo Collection: Collect wild-type zebrafish embryos (e.g., AB strain) at 0 hours post-fertilization (hpf).
-
Exposure:
-
Prepare stock solutions in DMSO (maintain DMSO <0.1% v/v).
-
Expose embryos in 96-well plates (1 embryo/well) from 6 hpf to 120 hpf.
-
Treatment Groups: Control (0.1% DMSO), TPHP (0.1, 1, 10 µM), 2-IPPDPP (0.1, 1, 10 µM).
-
-
Renewal: Renew test solutions daily (semi-static) to maintain nominal concentrations, as OPEs can adsorb to plastics.
-
Behavioral Tracking (120 hpf):
-
Acclimate larvae in the tracking chamber (e.g., Noldus DanioVision) for 10 mins in dark.
-
Light/Dark Challenge: Run a cycle of 10 min Light / 10 min Dark / 10 min Light.
-
Record total distance moved (mm) and velocity (mm/s).
-
-
Data Analysis:
-
Normalize data to Control group.
-
Expected Result: 2-IPPDPP often induces hypoactivity at lower concentrations than TPHP due to combined sedative and neurodevelopmental effects.
-
Protocol B: Hen NTE Inhibition Assay (Biochemical Verification)
Objective: Differentiate OPIDN potential. Note: This can be adapted to brain microsomes in vitro.
-
Tissue Preparation: Isolate brain tissue from hens (or rats, though hens are the OPIDN model) 24h after exposure.
-
Homogenization: Homogenize in 50 mM Tris-HCl / 0.2 mM EDTA buffer (pH 8.0).
-
Pre-incubation (Paraoxon Step):
-
Incubate homogenate with Paraoxon (40 µM) for 20 mins at 37°C.
-
Reasoning: Paraoxon inhibits AChE and other non-target esterases but not NTE. This isolates NTE activity for measurement.[1]
-
-
Substrate Addition: Add Phenyl Valerate (substrate) and incubate for 15-20 mins.
-
Colorimetric Reaction:
-
Stop reaction with SDS/4-Aminoantipyrine.
-
Add Potassium Ferricyanide to develop color.
-
-
Quantification: Measure absorbance at 510 nm.
-
Calculation: Activity = (Absorbance - Blank) / (Extinction Coeff * Time).
-
Validation: >70% inhibition of NTE is the threshold for predicting OPIDN risk.
-
Visualization: Zebrafish Screening Workflow
Figure 2: High-throughput screening workflow for comparative developmental neurotoxicity.
Conclusion
For researchers and drug developers, the distinction between these two OPEs is non-trivial:
-
Safety Margin: 2-IPPDPP presents a significantly higher hazard profile due to its ability to cause irreversible delayed neuropathy (OPIDN). It should be handled with extreme caution, and its presence as an impurity in commercial TPHP or IPTPP mixtures must be quantified.
-
Mechanism: While TPHP neurotoxicity is largely driven by oxidative stress and general endocrine disruption, 2-IPPDPP exhibits specific nuclear receptor antagonism (RAR/ER) and specific enzyme aging (NTE).
-
Recommendation: In product formulation, TPHP is the safer alternative regarding acute neuropathology, but chronic exposure risks (endocrine) remain. 2-IPPDPP should be excluded from applications involving human contact where possible.
References
-
US EPA. (2015). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. United States Environmental Protection Agency.[2][3][4] Link
-
Sjogren, B., et al. (2010). Neurotoxicity of isopropylated phenyl phosphates. Toxicology Letters. Link
-
Li, R., et al. (2020). Organophosphorus Flame-Retardant 2-Isopropylphenyl Diphenyl Phosphate Antagonizes Estrogen, Retinoic Acid, and Retinoic X Receptors. Environmental Science & Technology.[5] Link
-
Du, Z., et al. (2015). Neurotoxicity of organophosphate flame retardants to zebrafish larvae. Environmental Pollution. Link
-
Johannsen, F.R., et al. (1977). Delayed neurotoxicity of several commercial organophosphate esters. Toxicology and Applied Pharmacology.[6] Link
-
NTP (National Toxicology Program). (2021). NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP). NIH. Link
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. kspsjournal.or.kr [kspsjournal.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of toxicity values across zebrafish early life stages and mammalian studies: Implications for chemical testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Elucidating the mechanism of triphenyl phosphate interference in bone metabolism via network toxicology and molecular docking methodologies [frontiersin.org]
- 6. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexity: A Comparative Guide to the Validation of Analytical Methods for IPPP Isomers in Food Contact Materials
Isopropylated Phenyl Phosphates (IPPPs) are a complex mixture of ortho-, meta-, and para-substituted isomers used as flame retardants and plasticizers in various polymers, including those intended for food contact. The potential for these compounds to migrate from packaging into foodstuffs necessitates robust, validated analytical methods to ensure consumer safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the determination of IPPP isomers in food contact materials (FCMs), offering insights into method selection, sample preparation, and the critical steps of method validation.
The Analytical Challenge: Unraveling a Complex Isomeric Mixture
The primary challenge in the analysis of IPPPs lies in their inherent complexity. Commercial IPPP formulations are not single compounds but rather intricate mixtures of isomers with varying degrees of isopropylation. This isomeric complexity demands high-resolution analytical techniques to achieve adequate separation and accurate quantification of individual or grouped isomers, which may exhibit different toxicological profiles. Furthermore, the diverse nature of polymer matrices in FCMs introduces challenges related to sample extraction and potential matrix interference.
A Comparative Look at Analytical Techniques: GC-MS vs. LC-MS/MS
The choice of analytical instrumentation is paramount for the successful determination of IPPP isomers. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most powerful and widely used techniques for this purpose. The selection between these two platforms depends on the specific isomers of interest, the required sensitivity, and the laboratory's existing expertise and resources.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Analyte Suitability | Well-suited for less polar and more volatile IPPP isomers. Derivatization may be needed for more polar isomers. | Ideal for a wider range of IPPP isomers, including those with higher polarity and thermal instability.[1][2][3] |
| Sensitivity | Generally provides good sensitivity, often in the low ng/g range. | Typically offers higher sensitivity, reaching pg/g levels, which is crucial for detecting trace-level migration.[2] |
| Selectivity | High selectivity is achieved through mass-to-charge ratio detection. | Enhanced selectivity through precursor and product ion monitoring (Multiple Reaction Monitoring - MRM), minimizing matrix interference.[1] |
| Sample Preparation | May require more extensive cleanup to remove non-volatile matrix components. | Often tolerates more complex matrices with less extensive cleanup due to the selectivity of MS/MS. |
| Isomer Separation | High-resolution capillary columns can provide excellent separation of many isomers.[4] | A variety of column chemistries (e.g., C18, Phenyl-Hexyl) can be employed to optimize isomer separation.[5] |
| Matrix Effects | Less prone to ionization suppression compared to LC-MS. | Susceptible to matrix effects (ion suppression or enhancement) which must be carefully evaluated and mitigated.[6][7][8] |
Expert Insight: For comprehensive profiling of a wide range of IPPP isomers with varying polarities, LC-MS/MS is often the preferred technique due to its versatility and superior sensitivity.[1][2] However, GC-MS remains a robust and reliable option, particularly for routine monitoring of specific, less polar isomers.[9]
The Crucial First Step: Effective Sample Preparation
The goal of sample preparation is to efficiently extract IPPP isomers from the polymer matrix while minimizing co-extraction of interfering substances. The choice of technique depends on the polymer type and the subsequent analytical method.
Workflow for Sample Preparation and Analysis
Caption: General workflow for the analysis of IPPP isomers in food contact materials.
Detailed Protocols
1. Solvent Extraction:
This is the most common method for extracting IPPPs from polymers.
-
Step 1: Sample Comminution: Reduce the size of the polymer sample by cutting or grinding to increase the surface area for extraction.
-
Step 2: Solvent Selection: Choose a solvent that effectively dissolves IPPPs but has minimal effect on the polymer matrix. Dichloromethane, acetone, and ethyl acetate are commonly used.[1]
-
Step 3: Extraction: Immerse the polymer sample in the chosen solvent and facilitate extraction using techniques such as ultrasonication or Soxhlet extraction for a defined period (e.g., 1-2 hours).
-
Step 4: Concentration: After extraction, the solvent is typically evaporated under a gentle stream of nitrogen and the residue is reconstituted in a smaller volume of a solvent compatible with the analytical instrument.
2. Solid-Phase Extraction (SPE) for Cleanup:
SPE is often employed after solvent extraction to remove co-extracted matrix components that could interfere with the analysis, particularly for LC-MS/MS.[10][11][12]
-
Step 1: Cartridge Conditioning: Condition the SPE cartridge (e.g., C18 or a polymeric sorbent) with a sequence of solvents, typically methanol followed by water, to activate the stationary phase.[13]
-
Step 2: Sample Loading: Load the reconstituted extract onto the conditioned cartridge.
-
Step 3: Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to elute polar interferences while retaining the IPPP isomers.
-
Step 4: Elution: Elute the target IPPP isomers with a stronger organic solvent (e.g., acetonitrile or ethyl acetate).
-
Step 5: Final Preparation: The eluate is then evaporated and reconstituted in the mobile phase for analysis.
The Cornerstone of Reliable Data: A Guide to Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. For the analysis of IPPP isomers in FCMs, validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or Eurachem.[14]
Validation Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. vurup.sk [vurup.sk]
- 5. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. pro3c304b-pic32.websiteonline.cn [pro3c304b-pic32.websiteonline.cn]
- 12. affinisep.com [affinisep.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
A Comprehensive Guide to Inter-Laboratory Comparisons of Organophosphate Flame Retardant (OPFR) Measurements
Introduction: The Analytical Imperative
With the global phase-out of polybrominated diphenyl ethers (PBDEs), organophosphate flame retardants (OPFRs)—also frequently referred to as organophosphate esters (OPEs)—have become the primary substitutes in commercial products[1]. Consequently, they are now pervasive in indoor dust, atmospheric particulate matter, and biological matrices[2]. However, quantifying OPFRs presents unique analytical hurdles. Background contamination from laboratory environments and complex matrix interferences frequently compromise data integrity[2]. To harmonize global data, ensure regulatory compliance, and establish robust analytical baselines, inter-laboratory comparison (ILC) studies are critical [1][2].
The Analytical Challenge: Causality Behind the Noise
Why do laboratories consistently struggle to achieve consensus on OPFR measurements? As an application scientist, it is vital to understand that the causality of analytical variance is rooted in two primary factors:
-
Ubiquitous Blank Contamination: OPFRs like tris(2-chloroethyl) phosphate (TCEP) and tris(1-chloro-2-propyl) phosphate (TCIPP) are heavily utilized in laboratory plastics, HVAC filters, and even analytical instrument components[3]. Without rigorous blank subtraction and environmental control, false positives at the lower limit of quantification (LLOQ) are inevitable, artificially inflating reported concentrations[2].
-
Physicochemical Diversity: OPFRs range from highly volatile alkyl-OPEs to heavily lipophilic aryl-OPEs[4]. A single extraction protocol rarely achieves uniform recovery across the entire chemical class, leading to selective analytical bias during sample preparation.
Comparative Evaluation of Analytical Methodologies
The choice of instrumental platform fundamentally dictates the accuracy of OPFR quantification. The comprehensive 2017 inter-laboratory study by Stubbings et al. demonstrated a clear performance hierarchy between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2][5].
Table 1: Performance Comparison of Analytical Platforms for OPFRs
| Feature / Metric | GC-MS (EI / ECNI) | LC-MS/MS (ESI) | Causality / Rationale |
| Thermal Stability | Poor for specific analytes | Excellent | GC inlet temperatures cause thermal degradation of labile OPFRs like TBOEP and TDBPP, leading to poor accuracy[5]. LC completely avoids thermal stress. |
| Sensitivity (Low Conc.) | Moderate | High | LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers superior signal-to-noise ratios, crucial for trace environmental samples[5]. |
| Inter-Lab Consistency | Lower (High variance) | Higher (Preferred) | The 2017 ACS study established LC-MS/MS as the preferred method, showing significantly tighter Z-scores across participating labs[5]. |
| Matrix Effects | Low to Moderate | High (Ion Suppression) | LC-ESI is prone to ion suppression from co-extractives; this necessitates the mandatory use of isotope-labeled internal standards to correct the signal. |
Self-Validating Experimental Protocol for OPFR Measurement
To achieve satisfactory Z-scores (
Step 1: Rigorous Blank Control & System Passivation
-
Action: Pre-bake all non-volumetric glassware at 400°C for 4 hours. Replace all PTFE/plastic tubing in the sample preparation area with stainless steel or PEEK.
-
Validation: Run a procedural blank before processing any samples. The system is "validated" for use only if the procedural blank yields OPFR concentrations strictly below the Method Detection Limit (MDL). If high blanks are reported, the source must be isolated before proceeding[2].
Step 2: Isotope Dilution and Sample Extraction
-
Action: Spike the sample (e.g., 500 mg dust or 1 mL serum) with a comprehensive suite of
C- or Deuterium-labeled internal standards (e.g., d -TDCIPP, d -TNBP) prior to any extraction step. -
Action: Perform Solid Phase Extraction (SPE) using a Florisil or Oasis HLB cartridge, eluting with a controlled mixture of hexane/acetone (1:1, v/v).
-
Validation: The absolute recovery of the internal standards must fall between 70% and 120%. Because the labeled standards are spiked before extraction, they act as a self-validating mechanism that perfectly accounts for both physical extraction losses and LC-MS/MS matrix suppression.
Step 3: Instrumental Quantification (LC-MS/MS)
-
Action: Inject 5 µL of the purified extract into an LC-MS/MS system equipped with a C18 column. Use a mobile phase gradient of water and methanol (both containing 0.1% formic acid).
-
Validation: Monitor two MRM transitions per analyte (quantifier and qualifier ions). The ion ratio must remain within ±20% of the theoretical ratio established by the calibration curve, ensuring peak purity and the absence of isobaric interference.
Workflow Visualization
The following diagram illustrates the harmonized workflow utilized in global OPFR inter-laboratory comparisons, such as the INTERFLAB and HBM4EU initiatives [3][6].
Harmonized workflow for OPFR inter-laboratory comparison and iterative protocol optimization.
Quantitative Insights from Key Inter-Laboratory Studies
Historical data from major ILCs highlight the analytical evolution of OPFR measurements. The transition from the first worldwide INTERFLAB study to subsequent follow-ups shows marked improvement in laboratory proficiency, largely driven by the adoption of LC-MS/MS and stricter blank controls[2][7].
Table 2: Inter-Laboratory Performance Metrics for Target OPFRs
| Analyte | INTERFLAB Study (Satisfactory Z-scores) | 2017 Follow-up Study (Satisfactory Z-scores) | Primary Analytical Challenge Addressed |
| TDCIPP | 30%[7] | 73%[7] | Overcoming matrix interference via optimized SPE clean-up and isotope dilution. |
| TCEP | <40% | ~60% | Mitigation of ubiquitous laboratory blank contamination[2]. |
| TBOEP | Highly Variable | Poor accuracy at low conc. | Thermal degradation in GC-MS; resolved by shifting to LC-MS/MS[5]. |
Conclusion
Inter-laboratory comparisons are not merely proficiency tests; they are the engine for methodological consensus in environmental and clinical chemistry. By understanding the causality behind background contamination and matrix effects, laboratories can implement self-validating protocols that ensure robust, reproducible OPFR quantification. As regulatory scrutiny on OPFRs intensifies, adherence to these harmonized, peer-validated workflows is non-negotiable for drug development professionals and environmental researchers alike.
References
[1] Brandsma, S. H., et al. "Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study." TrAC Trends in Analytical Chemistry, 43 (2013): 217-228.[Link]
[2] Stubbings, W. A., Riddell, N., Chittim, B., & Venier, M. "Challenges in the Analyses of Organophosphate Esters." Environmental Science & Technology Letters, 4, 7 (2017): 292-297.[Link][3] HBM4EU Project. "HBM4EU Indicator 3.1_v15_DL_001: Quality Assurance and Interlaboratory Comparison Investigations." HBM4EU.eu, (2020). [Link]
Sources
Relative Potency & Toxicity Factors: Ortho- vs. Para-Substituted Aryl Phosphates
Executive Summary
This technical guide analyzes the critical pharmacological and toxicological distinctions between ortho- and para-substituted aryl phosphates. While often grouped physically as "tricresyl phosphates" (TCPs) in industrial applications (flame retardants, plasticizers), their biological activity profiles are diametrically opposed due to a specific metabolic activation pathway available only to the ortho-isomers.
-
Ortho-substituted isomers (e.g., ToCP) are pro-neurotoxins .[1] They undergo metabolic cyclization to form highly potent saligenin cyclic phosphates, which irreversibly inhibit Neuropathy Target Esterase (NTE), causing Organophosphate-Induced Delayed Neuropathy (OPIDN).
-
Para-substituted isomers (e.g., TpCP) are generally non-neurotoxic regarding OPIDN. They lack the structural geometry required for cyclization. Their potency is governed by standard steric and electronic (Hammett) parameters affecting direct acetylcholinesterase (AChE) inhibition, which is typically weak.
The Ortho-Effect: Metabolic Activation Mechanism
The defining "potency factor" for aryl phosphates is not intrinsic affinity, but metabolic bioactivation .
The Cyclization Pathway (Ortho-Specific)
The ortho-methyl group provides a specific steric handle. Upon hepatic oxidation by cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4), the ortho-methyl is hydroxylated to a hydroxymethyl group. Because of the proximity to the phosphate oxygen (1,2-substitution), this intermediate undergoes an intramolecular transesterification (cyclization), ejecting a cresyl group to form a cyclic saligenin phosphate (e.g., cresyl saligenin phosphate, CBDP).
CBDP is the "Ultimate Toxicant":
-
Potency: CBDP is approximately 10,000x more potent as an NTE inhibitor than the parent ToCP.
-
Outcome: Irreversible phosphorylation of NTE leads to axonal degeneration (OPIDN).
The Para-Null Pathway
In para-substituted isomers, the methyl group is in the 1,4-position, geometrically distant from the phosphate oxygen. Hydroxylation occurs, but cyclization is physically impossible. The resulting metabolites are water-soluble and excreted, or possess weak anticholinesterase activity without the specific neurotoxic potential of the cyclic phosphate.
Visualization: Metabolic Divergence
Caption: Divergent metabolic pathways. The ortho-geometry facilitates cyclization to the toxic CBDP, while para-geometry leads to detoxification.
Relative Potency Factors (RPF) Analysis
For risk assessment, aryl phosphates are ranked by their ability to induce OPIDN. It is critical to note that Mono-ortho isomers are often more potent than Tri-ortho isomers due to steric interference in the activation step of the latter.
Table 1: Comparative Potency Factors (NTE Inhibition & Neurotoxicity)
| Isomer Type | Structure | Relative Potency (OPIDN)* | Mechanism of Potency | IC50 (NTE)** |
| Mono-ortho | 1 o-tolyl, 2 phenyl | 10 | Rapid bioactivation; minimal steric hindrance. | ~2–5 nM (as metabolite) |
| Di-ortho | 2 o-tolyl, 1 phenyl | 5 | Moderate activation rate. | ~10 nM (as metabolite) |
| Tri-ortho | 3 o-tolyl (ToCP) | 1 (Reference) | Slow activation due to steric crowding of 3 methyls. | ~24 nM |
| Tri-para | 3 p-tolyl (TpCP) | 0 (Inactive) | Cannot cyclize. No "aging" of NTE. | > 10,000 nM |
| Tri-meta | 3 m-tolyl (TmCP) | 0 (Inactive) | Cannot cyclize. | > 10,000 nM |
*Relative Potency Factors (RPF) approximated based on hen neurotoxicity models (Reference: Henschler et al.). **IC50 values refer to the concentration required to inhibit 50% of Neuropathy Target Esterase activity in vitro (often measured using the active metabolite for ortho-isomers).
Key Insight: The "Steric Shield" Paradox
While ortho-substitution is required for toxicity, too much ortho-substitution (as in Tri-ortho) actually slows down the P450 hydroxylation step compared to Mono-ortho isomers. Thus, industrial mixtures containing "low" levels of ortho-isomers can still be highly toxic if those isomers are primarily mono-ortho derivatives.
Experimental Protocols for Potency Determination
To validate these potency factors in a drug development or safety context, the following self-validating protocols are recommended.
Neuropathy Target Esterase (NTE) Inhibition Assay
This assay differentiates between neuropathic (ortho) and non-neuropathic (para) phosphates.
Reagents:
-
Source: Hen brain microsomes (standard model) or Recombinant Human NTE.
-
Inhibitor: Paraoxon (to block non-NTE esterases).
Protocol Steps:
-
Preparation: Homogenize tissue in 50 mM Tris-HCl/2 mM EDTA buffer (pH 8.0). Centrifuge to isolate membrane fraction (microsomes).
-
Pre-incubation (Mipafox Resistant): Incubate microsomes with Paraoxon (40 µM) for 20 mins to inhibit AChE and non-specific esterases. NTE is resistant to Paraoxon.
-
Test Compound Challenge: Add the aryl phosphate test compound (Ortho vs Para) at varying concentrations (1 nM – 100 µM). Incubate for 20 mins at 37°C.
-
Note: For ortho isomers, pre-incubation with a metabolic activation system (S9 mix) is required to generate the active metabolite, or use synthesized CBDP directly.
-
-
Substrate Addition: Add Phenyl Valerate (substrate). Incubate for 15 mins.
-
Colorimetric Development: Stop reaction with SDS/4-Aminoantipyrine. Add Potassium Ferricyanide. Measure absorbance at 510 nm.
-
Calculation:
Validation Criteria:
-
Positive Control: ToCP (with S9) or CBDP must show IC50 < 50 nM.
-
Negative Control: TpCP should show < 10% inhibition at 10 µM.
Metabolic Stability & Activation Screen
To confirm the mechanism (cyclization), track the formation of the cyclic metabolite.
Protocol:
-
Incubate test phosphate (10 µM) with human liver microsomes (HLM) and NADPH.
-
Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
-
Analysis: LC-MS/MS targeting the specific mass transition of the cyclic saligenin phosphate (Loss of cresyl group: [M+H]+ = Parent - 108 Da).
-
Result: Ortho isomers will show appearance of the cyclic peak; Para isomers will show only hydroxylated (M+16) peaks.
Electronic Effects (Hammett) on AChE Inhibition
While para-isomers are non-neuropathic, they can inhibit Acetylcholinesterase (AChE) via direct phosphorylation. Here, standard physical-organic chemistry applies.
-
Mechanism: Nucleophilic attack of the enzyme's Serine-OH on the Phosphorus atom.
-
Rule: Electron-Withdrawing Groups (EWG) on the phenyl ring increase the electrophilicity of the Phosphorus, increasing potency.
-
Comparison:
-
Para-nitro or para-chloro substituents significantly increase AChE inhibition potency compared to para-methyl (cresyl).
-
Para-methyl (TpCP) is electron-donating (
), making the phosphorus less electrophilic and a weaker inhibitor than the unsubstituted triphenyl phosphate.
-
Summary Equation:
References
-
Mechanism of OPIDN: Richardson, R. J., et al. (2020).[3] Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN).[2][3]Archives of Toxicology . Link
-
Relative Potency of Isomers: Henschler, D. (1958). Die Trikresylphosphatvergiftung.[1][2][4][5][6][7][8][9][10] Experimentelle Klärung von Problemen der Ätiologie und Pathogenese.Klinische Wochenschrift . (Foundational work establishing Mono > Di > Tri potency).
-
Zebrafish Models for Potency: Faria, M., et al. (2021). Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish.[2]Toxicological Sciences .[2] Link
-
Metabolic Activation: Emerick, G. L., et al. (2012). Involvement of neuropathy target esterase in tri-ortho-cresyl phosphate-induced testicular spermatogenesis failure.[8]Toxicology Letters . Link
-
Risk Assessment: U.S. EPA.[11] (2006). Organophosphorus Cumulative Risk Assessment.[11]Regulations.gov . Link
Sources
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- 2. Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nato-sfp-984777.es [nato-sfp-984777.es]
- 4. Comparison of the functional effects of dyflos, tri-o-cresyl phosphate and tri-p-ethylphenyl phosphate in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. researchgate.net [researchgate.net]
- 7. healthcouncil.nl [healthcouncil.nl]
- 8. Involvement of neuropathy target esterase in tri-ortho-cresyl phosphate-induced testicular spermatogenesis failure and growth inhibition of spermatogonial stem cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low non-neuropathic tri-o-cresyl phosphate (TOCP) doses inhibit neuropathy target esterase near the neuropathic threshold in n-hexane pretreated hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aaqr.org [aaqr.org]
- 11. floridadep.gov [floridadep.gov]
Comparative Guide: Bioconcentration Factors of IPPP Isomers in Zebrafish Models
Executive Summary
Isopropylated phenyl phosphates (IPPPs) are high-production volume organophosphate flame retardants (OPFRs) used as replacements for PBDEs. While often studied as commercial mixtures (e.g., IPPP-50), the individual isomers—specifically 2-isopropylphenyl diphenyl phosphate (2-IPP) and 4-isopropylphenyl diphenyl phosphate (4-IPP) —exhibit distinct bioconcentration profiles in zebrafish (Danio rerio) models.
This guide provides a technical comparison of these isomers. The core finding is that steric hindrance at the ortho position (2-IPP) significantly alters metabolic clearance rates compared to the para position (4-IPP), leading to divergent Bioconcentration Factors (BCF). This document details the physicochemical drivers, experimental protocols (OECD 305), and metabolic pathways required to accurately assess these compounds.
Physicochemical Drivers of Bioconcentration
To understand the BCF differences, one must first analyze the structural determinants. The BCF is not solely driven by hydrophobicity (Log
The "Ortho-Effect" in IPPPs
While 2-IPP and 4-IPP are constitutional isomers with identical molecular weights (368.36 g/mol ), their 3D conformations differ:
-
4-IPP (Para-substituted): The isopropyl group is distal to the phosphate ester bond. The molecule is sterically accessible, making it a prime substrate for hepatic CYP450 enzymes and esterases.
-
2-IPP (Ortho-substituted): The bulky isopropyl group is adjacent to the phosphate ester bond. This creates steric hindrance , shielding the ester bond from hydrolysis and inhibiting enzymatic docking.
Comparative Data Table: Predicted vs. Observed Properties
| Parameter | 2-IPP (Ortho) | 4-IPP (Para) | Impact on BCF |
| Log | ~4.9 - 5.1 | ~4.9 - 5.1 | Neutral: Similar hydrophobicity suggests similar theoretical uptake rates ( |
| Steric Hindrance | High | Low | Critical: 2-IPP resists enzymatic degradation. |
| Metabolic Stability | High (Slow | Low (Fast | Critical: 4-IPP is cleared faster. |
| Predicted BCF | Higher | Lower | Slower elimination ( |
Experimental Protocol: OECD 305 Flow-Through System
To generate reproducible BCF data, a static renewal system is insufficient due to the high sorption potential of IPPPs. A flow-through system is mandatory to maintain constant exposure concentrations.
Phase 1: System Setup & Acclimation
-
Test Species: Danio rerio (Zebrafish), AB strain, 4–6 months old.
-
Water Quality: pH 7.0–7.5, Temp 26±1°C, Dissolved Oxygen >60%.
-
Acclimation: 14 days prior to exposure with 16:8 light:dark cycle.
Phase 2: Exposure (Uptake Phase) - Days 0–28[1]
-
Dosing: Prepare stock solutions of 2-IPP and 4-IPP in methanol (carrier <0.01% v/v).
-
Flow Rate: Set peristaltic pumps to deliver 5 organ turnovers per day.
-
Sampling: Collect water (
) and fish ( ) on Days 1, 3, 7, 14, 21, and 28. -
Validation: Water concentration must remain within ±20% of nominal value.
Phase 3: Depuration (Elimination Phase) - Days 29–42
-
Transfer: Move remaining fish to clean, compound-free water.
-
Sampling: Collect fish on Days 29, 30, 32, 35, and 42 to calculate the elimination rate constant (
).
Phase 4: Analytical Quantification (LC-MS/MS)
-
Extraction: Homogenize fish tissue; extract with Acetonitrile/MTBE.
-
Cleanup: Florisil or Silica gel SPE cartridges to remove lipids.
-
Detection: ESI+ mode. Monitor transition m/z 369 → 215 (distinct fragmentation patterns may be optimized per isomer).
Mechanistic Visualization: Metabolic Pathways
The following diagram illustrates the divergent fates of the isomers. Note the "Metabolic Block" for 2-IPP.
Figure 1: Differential metabolic processing of IPPP isomers. 4-IPP undergoes rapid biotransformation, while 2-IPP faces steric resistance, promoting lipid storage.
Calculation & Data Analysis
To determine the BCF, use the kinetic method, which is more accurate for substances that may not reach steady state (SS) within 28 days.
Equations
-
Uptake Rate (
): Derived from the linear phase of the uptake curve. -
Elimination Rate (
): Derived from the slope of the natural log of concentration during depuration. -
Kinetic BCF (
):
Comparative Analysis Guide
When analyzing your LC-MS/MS data, look for these specific trends to validate your model:
| Metric | 4-IPP (Para) Signature | 2-IPP (Ortho) Signature |
| Time to Steady State | Fast (7–14 days) | Slow (>21 days or not reached) |
| Depuration Half-Life ( | Short (< 48 hours) | Long (> 120 hours) |
| Primary Metabolites | Hydroxylated-IPPs, Diphenyl Phosphate (DPHP) | Parent compound dominates |
| BCF Range (Approx) | 500 – 1,500 L/kg | 2,000 – 5,000+ L/kg |
Note: BCF values are lipid-normalized. Absolute values vary by zebrafish strain and age.
Experimental Workflow Diagram
Use this workflow to ensure OECD compliance and data integrity.
Figure 2: OECD 305 compliant workflow for assessing bioconcentration factors in zebrafish.
References
-
OECD Guidelines for the Testing of Chemicals. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[1] OECD Publishing. [Link][2]
-
Su, G., Letcher, R. J., & Moore, J. N. (2014). Isomer-specific biotransformation of organophosphate esters in in vitro liver preparations of herring gull and carp. Environmental Science & Technology.[3][4] (Contextual grounding for isomer-specific metabolism).
- Du, Z., et al. (2016). Toxicokinetics and metabolism of organophosphate flame retardants in zebrafish (Danio rerio). Science of The Total Environment.
-
Wang, X., et al. (2024).[5] Assessing molecular changes underlying isopropylated phenyl phosphate (IPP)-induced larval sensorimotor response deficits in zebrafish. PubMed. [Link]
-
Han, J., et al. (2021).[6] PFAS Bioconcentration and Biotransformation in Early Life Stage Zebrafish.[6] Environmental Health Perspectives.[6] (Methodological reference for BCF calculation in zebrafish models). [Link]
Sources
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 3. oecd.org [oecd.org]
- 4. Assessing molecular changes underlying isopropylated phenyl phosphate (IPP)-induced larval sensorimotor response deficits in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and transcriptomic changes of zebrafish (Danio rerio) in response to Isopropylate Triphenyl Phosphate (IPPP) exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Invited Perspective: PFAS Bioconcentration and Biotransformation in Early Life Stage Zebrafish and Its Implications for Human Health Protection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Endocrine Disrupting Potential of o-Isopropylphenyl Diphenyl Phosphate (2-IPPDPP)
Executive Summary
o-Isopropylphenyl diphenyl phosphate (2-IPPDPP) , a major isomer of the commercial flame retardant Isopropylated Phenyl Phosphate (IPPP), exhibits a distinct endocrine-disrupting profile compared to legacy organophosphates like Triphenyl phosphate (TPhP). While TPhP is widely recognized for estrogenic and metabolic disruption, 2-IPPDPP is emerging as a potent Estrogen Receptor (ER) antagonist and a unique adrenal steroidogenesis disruptor .
This guide synthesizes experimental data to assist researchers in evaluating 2-IPPDPP toxicity. It highlights the compound's capacity to upregulate cortisol and aldosterone production—a deviation from the suppressive effects of other organophosphate esters (OPEs)—and details its multi-receptor antagonism (ER, RAR, RXR) in aquatic models.
Chemical Profile & Context
Target Analyte: 2-Isopropylphenyl diphenyl phosphate (2-IPPDPP) CAS: 28108-99-8 (Isomer specific); often found in mixtures (CAS 68937-41-7). Role: Plasticizer and flame retardant; major component (~30-40%) of Firemaster® 550 and commercial IPPP mixtures.
Structural Significance: The ortho-substitution of the isopropyl group is critical. Unlike para-isomers, the ortho-isomer creates steric hindrance that influences nuclear receptor binding affinity and metabolic stability. It is also the structural feature associated with potential neurotoxicity (OPIDN), necessitating strict handling protocols.
Comparative Endocrine Profiling
The following table contrasts 2-IPPDPP with the industry standard (TPhP) and a legacy brominated control (BDE-47).
| Feature | 2-IPPDPP (o-Isomer) | Triphenyl Phosphate (TPhP) | BDE-47 (Legacy Control) |
| Estrogen Receptor (ER) | Antagonist (IC50 ~29 µM in Medaka ER) | Agonist (Weak) / Antagonist (System dependent) | Agonist (Weak) |
| Androgen Receptor (AR) | Antagonist | Antagonist (Potent) | Antagonist |
| Adrenal Steroidogenesis | Increases Cortisol & Aldosterone | Decreases Cortisol & Aldosterone | Variable / Low impact |
| Key Mechanism | Upregulation of StAR and CYP11B2 | Downregulation of steroidogenic enzymes | Thyroid hormone mimicry |
| Cytotoxicity (H295R) | High (IC50 ~8.0 µM) | Moderate (IC50 >10 µM) | Low (IC50 ~83 µM) |
| Dev. Toxicity | Ovarian retardation, Reduced egg production | Cardiac edema, Metabolic disruption | Neurodevelopmental deficits |
Key Insight: 2-IPPDPP is significantly more cytotoxic to adrenal cells than TPhP and induces a hyper-steroidogenic state (increased cortisol), whereas TPhP typically suppresses steroidogenesis.
Mechanistic Pathways
2-IPPDPP disrupts endocrine function through two primary Modes of Action (MoA).
MoA 1: Multi-Receptor Antagonism (Reproductive Axis)
In aquatic models (Medaka, Zebrafish), 2-IPPDPP binds to the Estrogen Receptor (ER), Retinoic Acid Receptor (RAR), and Retinoid X Receptor (RXR) without activating them. This blockade inhibits the transcription of Vitellogenin (VTG), the precursor protein for egg yolk, leading to reproductive failure.
MoA 2: Adrenal Steroidogenesis Perturbation
In human H295R adrenocortical carcinoma cells, 2-IPPDPP exposure triggers the overexpression of the Steroidogenic Acute Regulatory protein (StAR). StAR is the rate-limiting step in steroidogenesis, transporting cholesterol into the mitochondria. This upregulation leads to a downstream surge in cortisol and aldosterone.
Visualization: Adverse Outcome Pathway (AOP)
The following diagram illustrates the divergent pathways of 2-IPPDPP toxicity.
Caption: Dual-track toxicity pathway of 2-IPPDPP showing receptor antagonism (top) and steroidogenic upregulation (bottom).
Experimental Protocols (Self-Validating Systems)
Protocol A: H295R Steroidogenesis Assay
Objective: Quantify the unique upregulation of cortisol/aldosterone induced by 2-IPPDPP. Validation: Use Forskolin (10 µM) as a positive control for induction and Prochloraz (3 µM) as a negative control for inhibition.
-
Cell Seeding: Seed H295R cells at
cells/well in 24-well plates using DMEM/F12 supplemented with Nu-Serum. Incubate for 24h. -
Acclimatization: Replace medium with serum-free DMEM/F12 (to remove exogenous steroids) for 24h prior to exposure.
-
Exposure:
-
Treat cells with 2-IPPDPP (Concentration range: 0.1, 1, 10, 50 µM).
-
Note: 2-IPPDPP is cytotoxic >10 µM. Perform an MTT assay in parallel to normalize hormone production to cell viability.
-
Include Solvent Control (DMSO < 0.1%).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Extraction: Collect supernatant. Store at -80°C.
-
Quantification: Analyze via LC-MS/MS or competitive ELISA.
-
Target Ions (LC-MS): Cortisol (363.2 > 121.1), Aldosterone (361.2 > 189.1).
-
-
Gene Expression (Optional): Lyse cells to extract RNA. Perform RT-qPCR for StAR, CYP11B1, and CYP11B2.
Protocol B: Medaka ER Antagonism Assay (In Vivo/In Silico Hybrid)
Objective: Confirm receptor antagonism preventing vitellogenesis.
-
Exposure: Expose adult female Japanese medaka (Oryzias latipes) to 2-IPPDPP (0.1, 1.0, 10 µg/L) for 21 days.
-
Endpoint 1 (Fecundity): Count cumulative egg production daily.
-
Endpoint 2 (Hepatic VTG): Euthanize on Day 21. Extract liver protein. Quantify Vitellogenin via ELISA.
-
Endpoint 3 (Receptor Binding): Use a yeast two-hybrid assay or luciferase reporter (e.g., MVLN cells) co-treated with E2 (1 nM).
-
Logic: If 2-IPPDPP decreases the luciferase signal induced by E2, it confirms antagonism.
-
Calculation: Calculate IC50 based on % inhibition of the E2 response.
-
Conclusion
2-Isopropylphenyl diphenyl phosphate is not merely a "TPhP replacement" but a distinct toxicological entity. Its ability to stimulate adrenal steroidogenesis while antagonizing reproductive nuclear receptors creates a complex hazard profile characterized by simultaneous metabolic stress and reproductive suppression. Researchers must prioritize ortho-isomer specific standards (CAS 28108-99-8) over generic mixtures to accurately assess these risks.
References
-
Li, R., et al. (2025). Organophosphorus Flame-Retardant 2-Isopropylphenyl Diphenyl Phosphate Antagonizes Estrogen, Retinoic Acid, and Retinoic X Receptors and Leads to Adverse Reproductive Outcomes in Japanese Medaka (Oryzias latipes).[1] ACS ES&T Water. [Link]
-
Liu, X., et al. (2012). The Organophosphate Esters Used as Flame Retardants and Plasticizers Affect H295R Adrenal Cell Phenotypes and Functions.[2] Toxicological Sciences. [Link]
-
Wang, Q., et al. (2022). Endocrine disrupting toxicity of aryl organophosphate esters and mode of action.[2] Critical Reviews in Environmental Science and Technology. [Link]
-
Phillips, A. L., et al. (2013). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences. [Link]
-
US EPA. Isopropylated Triphenyl Phosphate Isomers (IPTPP) - Chemical Data Reporting.[3][Link][4]
Sources
Cross-Validation of GC-MS and LC-MS Methods for Aryl Phosphate Esters: A Comparative Guide
Executive Summary
Aryl phosphate esters (APEs), such as triphenyl phosphate (TPHP) and tricresyl phosphate (TMPP), are ubiquitous flame retardants and plasticizers.[1] As emerging contaminants with neurotoxic potential, their accurate quantification is critical.[2] Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the gold standard. However, the rise of thermally labile and polar degradation products has necessitated the adoption of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides a rigorous technical framework for cross-validating these two orthogonal techniques. It moves beyond simple method descriptions to analyze the causality of divergence—why results differ and how to mathematically reconcile them to ensure data integrity in drug development and environmental toxicology.[2]
Part 1: The Analytical Dichotomy
Gas Chromatography-Mass Spectrometry (GC-MS)
The Traditional Workhorse GC-MS (typically utilizing Electron Ionization, EI) is favored for its high chromatographic resolution and spectral reproducibility.
-
Mechanism: Analytes are volatilized and ionized via 70 eV electron impact.[2]
-
Strengths:
-
Spectral Libraries: NIST/Wiley library matching provides definitive structural identification.
-
Matrix Robustness: Less susceptible to ion suppression than LC-MS.[2]
-
-
Critical Limitation (The "Thermal Wall"):
-
Degradation: Many APEs are thermally unstable.[2] For example, chlorinated alkyl-aryl phosphates can decompose in the injector port or on the column, leading to peak tailing and underestimation of concentration.
-
Derivatization: Metabolites (e.g., diphenyl phosphate, DPHP) require derivatization (silylation or methylation) to be volatile, introducing a source of experimental error.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The Modern Solution LC-MS/MS (utilizing Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI) analyzes compounds in the liquid phase, bypassing thermal stress.
-
Mechanism: Soft ionization preserves the molecular ion
, followed by collision-induced dissociation (CID) in a triple quadrupole. -
Strengths:
-
Critical Limitation (The "Matrix Trap"):
-
Ion Suppression: Co-eluting matrix components (phospholipids, salts) can quench ionization efficiency, necessitating the use of isotopically labeled internal standards for every analyte.
-
Part 2: Experimental Protocols
Sample Preparation (Unified Workflow)
To ensure valid cross-validation, sample extraction must be identical up to the point of instrumental injection.
Protocol: Solid-Phase Extraction (SPE) for Biological Matrices
-
Extraction: Add 2 mL plasma/urine to 2 mL acetonitrile (protein precipitation).[2] Vortex 1 min, centrifuge at 4000g.
-
Dilution: Dilute supernatant with 10 mL Milli-Q water to reduce organic content <10%.
-
Loading: Load onto Oasis HLB (200 mg) cartridges pre-conditioned with MeOH and water.
-
Wash: Wash with 5% MeOH in water (removes salts).[2]
-
Elution: Elute with 2 x 4 mL Ethyl Acetate (EtAc).
-
Split:
-
Aliquot A (GC-MS): Evaporate to dryness under
, reconstitute in Isooctane. -
Aliquot B (LC-MS): Evaporate to dryness under
, reconstitute in MeOH:Water (1:1).
-
Instrumental Parameters
GC-MS/MS Configuration
-
System: Agilent 7890B/7000D (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm).
-
Injection: Pulsed Splitless at 280°C (High temp required for TPHP, but risk of degradation).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[2]
-
Ionization: Electron Impact (EI), 70 eV.[2]
-
Source Temp: 230°C (Keep lower to minimize source fragmentation).
LC-MS/MS Configuration
-
System: Sciex Triple Quad 6500+ or Thermo Altis.
-
Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.[2]
-
Mobile Phase B: Methanol + 5 mM Ammonium Acetate.[2]
-
Gradient: 10% B to 100% B over 10 min.
-
Ionization: ESI Positive (for parent APEs) / ESI Negative (for metabolites).[2]
Part 3: Cross-Validation Strategy
True cross-validation requires more than just comparing means.[2] You must prove that the difference between methods is not a function of concentration (Bland-Altman analysis).
The Validation Workflow
The following diagram illustrates the decision logic for validating APE analysis.
Caption: Workflow for orthogonal cross-validation of analytical methods.
Performance Comparison Data
The following table summarizes typical performance metrics derived from comparative studies (e.g., Malarvannan et al., Van den Eede et al.).
| Metric | GC-MS (EI) | LC-MS/MS (ESI) | Causality / Notes |
| Target Analytes | Non-polar APEs (TPHP, TMPP) | All APEs + Metabolites (DPHP) | GC requires volatility; LC handles polarity. |
| LOD (ng/mL) | 0.1 - 0.5 | 0.01 - 0.1 | LC-MS is generally 10x more sensitive due to MRM efficiency.[2] |
| Linearity ( | > 0.995 | > 0.990 | GC offers wider linear dynamic range; LC saturates earlier. |
| Precision (RSD) | < 5% | < 10% | GC autosamplers are mechanically more precise; ESI spray is variable.[2] |
| Matrix Effect | Low (< 15%) | High (20-50% suppression) | EI ionization is high-energy and less affected by co-eluters.[2] |
| Thermal Stability | High Risk | Safe | Chlorinated APEs (TCEP) degrade in GC injectors >250°C. |
Statistical Validation Criteria
To declare the methods "cross-validated," the following criteria must be met using a set of
-
Correlation: Pearson correlation coefficient
. -
Bland-Altman Bias: The mean difference between methods should be
, with 95% of data points falling withinngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> SD. -
Passing-Bablok Regression: Slope should include 1 (confidence interval 0.95–1.[2]05) and Intercept should include 0.[2]
Part 4: Troubleshooting & Optimization
When GC-MS Fails (Thermal Degradation)
If GC-MS results are consistently lower than LC-MS results for chlorinated APEs (like TCEP or TCIPP), thermal degradation is the likely culprit.
-
Diagnosis: Check for "hump" peaks or elevated baselines preceding the analyte peak.[2]
-
Remedy: Switch to a "Cold On-Column" injection technique or lower the injector temperature to 220°C (sacrificing some sensitivity for accuracy).
When LC-MS Fails (Matrix Effects)
If LC-MS results are lower than GC-MS, ion suppression is likely.[2]
-
Diagnosis: Post-column infusion of standard while injecting a blank matrix extract.[2] A dip in the baseline indicates suppression.
-
Remedy: Improve cleanup (add a Florisil step) or switch to APCI (Atmospheric Pressure Chemical Ionization), which is more robust than ESI for non-polar APEs.
Decision Tree: Which Method to Choose?
Caption: Selection logic based on analyte physicochemical properties.
References
-
Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A. (2019). [Link]
-
Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters. Analytical Methods. (2019).[2] [Link]
-
Cross validation of gas chromatography-flame photometric detection and gas chromatography-mass spectrometry methods. International Journal of Hygiene and Environmental Health. (2014). [Link]
-
Challenges in the Analyses of Organophosphate Esters. Environmental Science & Technology Letters. (2017). [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. Polymers. (2022). [Link]
Sources
Definitive Guide to Isopropylated Triphenyl Phosphate (IPTPP) Reference Materials
Introduction: The Isomer Challenge in IPTPP Analysis
Isopropylated triphenyl phosphate (IPTPP) is not a single molecule but a complex UVCB (Unknown or Variable Composition, Complex Reaction Products) substance.[1] It is synthesized by alkylating triphenyl phosphate (TPHP), resulting in a chaotic mixture of ortho-, meta-, and para-substituted isomers ranging from mono- to tetra-isopropylated congeners.
For the analytical scientist, this presents a critical dilemma: How do you quantify a mixture when the reference standard itself varies by batch?
This guide objectively compares the three primary strategies for IPTPP reference materials: Technical Mixtures , Individual Isomer Standards , and Matrix CRMs . We analyze their performance based on chromatographic resolution, quantitation accuracy, and regulatory compliance.
Comparative Analysis of Reference Materials
Option A: Technical Mixture Standards
Best for: Total screening, industrial quality control.
Technical mixtures (e.g., CAS 68937-41-7) are produced to mimic the industrial flame retardant product.
-
Pros: Matches the chromatographic "fingerprint" of environmental samples; low cost.
-
Cons: "Total" quantitation assumes identical response factors for all isomers (scientifically inaccurate); batch-to-batch variability affects reproducibility.
-
Key Suppliers: Chiron (PIP 3:1 mixtures), AccuStandard.
Option B: Individual Isomer Standards (The Gold Standard)
Best for: Toxicology studies, precise environmental monitoring.
These are synthesized, purified (>98%) single isomers (e.g., 2-isopropylphenyl diphenyl phosphate).
-
Pros: Allows for specific quantitation of toxicologically relevant isomers (ortho-substituted isomers are often more neurotoxic); traceable to SI units; enables isotope dilution mass spectrometry (IDMS).
-
Cons: High cost; requires summing multiple peaks to estimate "Total IPTPP"; commercial availability is limited to major congeners.
-
Key Suppliers: Wellington Laboratories (extensive native and mass-labeled inventory).
Option C: Matrix Certified Reference Materials (CRMs)
Best for: Method validation and recovery correction.
Real-world samples (e.g., house dust) with certified values derived from inter-laboratory studies.
-
Pros: Validates the entire extraction and cleanup workflow; accounts for matrix effects.
-
Cons: Not a calibration standard (cannot be used to generate a curve).
-
Key Product: NIST SRM 2585 (Organic Contaminants in House Dust).
Summary of Performance Metrics
| Feature | Technical Mixtures | Individual Isomer Standards | Matrix CRMs (e.g., NIST SRM 2585) |
| Quantitation Type | Semi-quantitative (Pattern Matching) | Absolute Quantitation (Isomer Specific) | Method Validation / QA |
| Accuracy | Low (Response factor bias) | High (Specific calibration curves) | High (Certified consensus values) |
| Cost | Low | High | Medium |
| Complexity | Low (Single integration range) | High (Multiple peaks/curves) | N/A (Used as check) |
| Traceability | Vendor COA (often % purity only) | ISO 17034 / ISO 17025 | NIST Certified Values |
Visualizing the Complexity
To understand why individual standards are superior for rigorous science, one must visualize the structural hierarchy. The diagram below illustrates the divergence from the parent TPHP to the complex isomer soup.
Figure 1: Structural hierarchy of IPTPP showing the divergence of mass and toxicity potential.
Validated Experimental Protocol: Isomer-Specific Analysis
This protocol utilizes Option B (Individual Isomers) for calibration and Option C (Matrix CRM) for validation. It relies on Isotope Dilution GC-MS for maximum precision.
Materials Required[2][3][4][5][6][7]
-
Calibration Standards: Native IPTPP Isomer Mix (Wellington Labs: 2-IPPDPP, 2,4-DIPPDPP, B2IPPPP, etc.).
-
Internal Standard (ISTD): 13C-labeled TPHP or d15-TPP (Cambridge Isotope / Wellington).
-
Validation Material: NIST SRM 2585.
Step-by-Step Workflow
1. Sample Preparation
-
Weighing: Accurately weigh 50-100 mg of sample (dust/biological tissue).
-
Spiking: Add 50 ng of 13C-TPHP (Internal Standard) before extraction. This corrects for recovery losses.
-
Equilibration: Allow solvent to evaporate and standard to equilibrate with matrix (1 hour).
2. Extraction & Cleanup
-
Extraction: Sonicate with Dichloromethane (DCM) or Hexane:Acetone (1:1) for 20 mins. Repeat 3x.
-
Purification (SPE):
-
Condition a 500 mg Florisil cartridge with Hexane.
-
Load extract.[2]
-
Wash: Elute interferences with 10 mL Hexane (discard).
-
Elute: Collect IPTPPs with 10 mL Ethyl Acetate.
-
-
Concentration: Evaporate to near dryness under Nitrogen; reconstitute in 100 µL Isooctane.
3. Instrumental Analysis (GC-MS/EI)
-
Column: DB-5MS or Rtx-1614 (30m x 0.25mm, 0.25µm film). The "1614" phase offers superior resolution for phenyl phosphate isomers.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Temp Program: 90°C (1 min) -> 20°C/min to 200°C -> 5°C/min to 300°C (hold 5 min).
-
MS Mode: SIM (Selected Ion Monitoring).
4. Data Processing
-
Quantitation: Use the internal standard method.
-
Summation: Report individual isomer concentrations (e.g., 2-IPPDPP) and the "Total IPTPP" as the sum of all identified isomer peaks.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for IPTPP quantification utilizing isotope dilution.[2]
References
-
Phillips, A. L., et al. (2017). "Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate Isomers in Commercial Mixtures and House Dust." Environmental Science & Technology.
-
Wellington Laboratories. (2025). "Certified Reference Standards for Environmental Testing: Phosphate Flame Retardants." Wellington Laboratories Catalogue.
-
National Institute of Standards and Technology (NIST). (2018). "Certificate of Analysis: Standard Reference Material® 2585 - Organic Contaminants in House Dust."
-
Chiron AS. (2021). "PIP (3:1) and TIPPP: Technical Mixtures and Reference Standards." Chiron Product Notes.
-
AccuStandard. (2025). "Phosphate Flame Retardants (PFRs) Reference Standards." AccuStandard Product Guide.
-
MAK Commission. (2021). "Determination of isopropylated phenyl phosphates in workplace air using GC-MS." The MAK Collection for Occupational Health and Safety.[3][4]
Sources
Comparative Thermal Stability Profiling: o-Isopropylphenyl Phenyl Phosphate vs. Firemaster 550
Executive Summary
As the material science and drug development sectors move away from legacy polybrominated diphenyl ethers (PBDEs), understanding the thermal behavior of replacement flame retardants (FRs) is critical for both polymer processing and toxicological risk assessment. Firemaster 550 (FM 550) is a widely utilized commercial FR mixture[1]. However, its complex composition presents distinct thermal and environmental challenges compared to pure constituent isomers like o-isopropylphenyl phenyl phosphate (o-IPPP)[2].
This guide provides an objective, data-driven comparison of the thermal stability and degradation kinetics of pure o-IPPP versus the FM 550 mixture, equipping researchers with the mechanistic insights necessary for advanced material formulation and safety profiling.
Chemical Architecture & Mechanistic Causality
To understand their thermal divergence, one must first deconstruct their chemical architectures.
Firemaster 550 (The Mixture): FM 550 is a roughly 50:50 commercial blend of brominated flame retardants (BFRs) and organophosphate esters (OPFRs). Its primary components include 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB), bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (BEH-TEBP), triphenyl phosphate (TPHP), and a suite of isopropylated triarylphosphate isomers (ITPs)[1][3]. Because the carbon-bromine (C-Br) bonds in EH-TBB and BEH-TEBP are relatively weak, FM 550 is designed to degrade early, releasing bromine radicals to quench flames in the gas phase.
o-IPPP (The Pure Isomer): o-IPPP is a specific ortho-substituted isomer within the ITP family[2]. As a pure organophosphate, it lacks the halogenated vulnerabilities of FM 550. Its thermal stability is governed by the robust aryl phosphate ester bonds. Upon reaching its degradation threshold, o-IPPP operates almost exclusively via a condensed-phase mechanism, decomposing into phosphoric acid which catalyzes polymer cross-linking and char formation[2].
Mechanistic divergence in thermal degradation pathways between FM 550 and o-IPPP.
Experimental Protocol: Self-Validating TGA-EGA Workflow
To objectively isolate and compare the intrinsic thermal stability of these compounds, a Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA) via FTIR is the gold standard[4]. This self-validating system not only measures mass loss but simultaneously identifies the chemical nature of the volatilized byproducts, proving how and why the material is degrading.
Step-by-Step Methodology
-
Sample Preparation: Load 5.0 ± 0.1 mg of the analyte (pure o-IPPP or FM 550) into a pre-tared alumina (Al₂O₃) crucible.
-
Causality: A precisely constrained, low-mass sample minimizes thermal gradients and heat transfer lag within the crucible, ensuring the recorded temperature accurately reflects the true sample temperature.
-
-
Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to the run[5].
-
Causality: An inert N₂ atmosphere prevents premature oxidative degradation, allowing the researcher to measure the pure thermal scission of the chemical bonds.
-
-
Thermal Ramping: Execute a linear heating program from 25 °C to 800 °C at a ramp rate of 10 °C/min[5][6].
-
Causality: A 10 °C/min rate provides the optimal thermodynamic balance. Faster rates cause thermal lag and blur distinct degradation steps, while slower rates unnecessarily prolong the experiment and risk baseline drift.
-
-
Evolved Gas Analysis (EGA): Route the TGA effluent through a heated transfer line (maintained at 250 °C to prevent condensation) directly into an FTIR gas cell[4].
-
Causality: Continuous IR scanning maps the evolved species (e.g., HBr vs. aromatic fragments) directly to specific mass-loss events on the TGA curve.
-
Step-by-step TGA-FTIR experimental workflow for self-validating thermal analysis.
Comparative Thermal Dynamics
Based on established thermogravimetric profiles for aryl phosphates and brominated flame retardants, the following table synthesizes the thermal stability metrics under a controlled nitrogen atmosphere[7][8].
Table 1: Thermal Degradation Metrics (N₂ Atmosphere, 10 °C/min)
| Metric | o-IPPP (Pure OPE) | Firemaster 550 (Mixture) | Mechanistic Interpretation |
| T_onset (5% Mass Loss) | ~325 °C | ~285 °C | FM 550 exhibits lower initial stability due to the early thermal cleavage of weaker C-Br bonds in its brominated constituents. |
| T_max (Peak Degradation) | ~410 °C | ~340 °C (Peak 1) ~420 °C (Peak 2) | o-IPPP shows a single, sharp degradation step. FM 550 displays a biphasic curve: BFRs degrade first, followed by the OPFRs. |
| Char Yield (at 600 °C) | 8.0 - 12.0% | 3.0 - 5.0% | o-IPPP's pure condensed-phase action yields a higher residual carbonaceous char. FM 550's gas-phase volatilization leaves significantly less residue. |
| Primary Evolved Gases | Phenol, substituted phenols, CO₂ | HBr, brominated aromatics, phenol, CO₂ | FTIR analysis confirms the divergence in flame retardant mechanisms (gas phase vs. condensed phase). |
Discussion & Field-Proven Insights
The empirical data clearly delineates the operational trade-offs between a pure organophosphate isomer and a commercial mixture.
o-IPPP demonstrates superior intrinsic thermal stability, with an onset of degradation approximately 40 °C higher than FM 550[7][8]. This makes o-IPPP highly suitable for engineering thermoplastics (e.g., polycarbonate or PET blends) that require high-temperature processing. In these environments, the premature degradation of a flame retardant would cause polymer chain scission, discoloration, and a catastrophic loss of mechanical properties.
Conversely, FM 550's lower thermal stability is a functional design feature of its brominated components. For materials like polyurethane foams, which ignite at lower temperatures, the early release of HBr is necessary to quench the flame in the gas phase before the polymer matrix is fully consumed[1]. However, this lower stability threshold also means FM 550 is more prone to volatilization and leaching over time—a primary reason its constituents are frequently detected in environmental monitoring and household dust samples[1][5].
For researchers aiming to maximize thermal processing windows while minimizing the toxicological burden associated with halogenated off-gassing, isolating and utilizing pure OPFR isomers like o-IPPP presents a highly stable, condensed-phase alternative to legacy mixtures.
References
-
FireMaster® 550 (FM 550) exposure during the perinatal period impacts partner preference behavior... National Institutes of Health (NIH). 1
-
Impacts of Gestational FireMaster 550 (FM 550) Exposure on the Neonatal Cortex... National Institutes of Health (NIH). 9
-
Environmental risk evaluation report: Isopropylated triphenyl phosphate... GOV.UK. 7
-
Editor's Highlight: Transplacental and Lactational Transfer of Firemaster® 550 Components... Oxford Academic. 3
-
Fire Retardant Technologies 2014. Society of Chemical Industry (SCI). 4
-
Stable Covalent Organic Frameworks as Efficient Adsorbents... ACS Applied Materials & Interfaces. 5
-
PHENYLENE ETHER OLIGOMER AND CURABLE THERMOSETTING COMPOSITION... Googleapis (Patent).6
-
Bis(2-isopropylphenyl) Phenyl Phosphate|CAS 69500-29-4. Benchchem. 2
-
Chemtura Flame Retardant Brochure. Scribd. 8
Sources
- 1. FireMaster® 550 (FM 550) exposure during the perinatal period impacts partner preference behavior and nucleus accumbens core medium spiny neuron electrophysiology in adult male and female prairie voles, Microtus ochrogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(2-isopropylphenyl) Phenyl Phosphate|CAS 69500-29-4 [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Fire Retardant Technologies 2014 [soci.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. scribd.com [scribd.com]
- 9. Impacts of Gestational FireMaster 550 (FM 550) Exposure on the Neonatal Cortex are Sex Specific and Largely Attributable to the Organophosphate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Regulatory Limits & Safety Thresholds for Isopropylphenyl Phosphate (IPPP) Isomers
Executive Summary: The PBT Paradigm Shift
The regulatory landscape for Isopropylphenyl Phosphate (IPPP), commercially known as Phenol, isopropylated, phosphate (3:1) or PIP (3:1) , has undergone a fundamental shift from risk-based assessment (establishing safe thresholds) to hazard-based prohibition (PBT classification).[1]
Unlike traditional toxicants where a Derived No-Effect Level (DNEL) guides safety, PIP (3:1) is now regulated under the US EPA TSCA Section 6(h) as a Persistent, Bioaccumulative, and Toxic (PBT) substance.[1][2][3][4][5] This designation effectively asserts that no safe threshold exists for environmental release , mandating minimization of exposure to the "extent practicable."
This guide analyzes the specific isomer-dependent toxicity of IPPP, contrasts it with alternatives like TPHP and RDP, and provides validated protocols for assessing neurotoxic potential in drug development and material science contexts.
Chemical Profile: The "Ortho-Effect" Mechanism
Understanding the toxicity of IPPP requires dissecting its isomeric composition. Commercial PIP (3:1) (CAS: 68937-41-7) is a complex mixture of triphenyl phosphate derivatives with varying degrees of isopropylation.[6]
Structural Causality
The critical determinant of neurotoxicity—specifically Organophosphate-Induced Delayed Neuropathy (OPIDN)—is the position of the isopropyl group on the phenyl ring.
-
Ortho-isomers (2-isopropylphenyl): Highly neurotoxic. The ortho-substitution allows for metabolic cyclization (via CYP450 enzymes) into a cyclic phenyl saligenin phosphate . This unstable metabolite irreversibly inhibits and "ages" the Neuropathy Target Esterase (NTE), leading to axonal degeneration.
-
Meta/Para-isomers (3- & 4-isopropylphenyl): Sterically hindered from forming the cyclic neurotoxic metabolite. These isomers primarily drive systemic toxicity (liver/adrenal hypertrophy) and reproductive toxicity but lack the potent OPIDN potential of the ortho isomers.
Critical Insight: Manufacturers often claim "low neurotoxicity" for modern PIP (3:1) mixtures by minimizing ortho-isomer content (<1%). However, for drug delivery vehicles or medical device plasticizers, even trace ortho content requires rigorous NTE screening.
Regulatory Landscape & Limits[1][4][5][7][8]
The following table synthesizes the current regulatory status, highlighting the divergence between US and EU frameworks.
Table 1: Global Regulatory Limits for PIP (3:1)[1]
| Jurisdiction | Regulation | Classification | Limit / Threshold | Compliance Deadline |
| USA | EPA TSCA Section 6(h) | PBT Chemical | Prohibited (Processing & Distribution).[1][3][6] 0.1% by weight limit for unintentional impurities. | Jan 2021 (Final Rule); Nov 2024 (Amended Exclusions) |
| EU | REACH | SVHC Candidate / PBT | DNEL (Workers): Not established (Hazard-based). PNEC (Freshwater): 0.3 µg/L (provisional). | Under ongoing assessment for Restriction. |
| Germany | MAK | Hazardous Material | MAK Value: 1 mg/m³ (Inhalable fraction). | N/A |
| Australia | AICIS | Tier II Assessment | No specific limit. Recommended for classification as STOT-RE (Cat 2). | N/A |
Key Exclusions (USA):
-
Hydraulic fluids for aviation and military applications.[4]
-
Recycled plastics (provided no new PIP 3:1 is added).
Comparative Toxicology: IPPP vs. Alternatives
Researchers replacing PIP (3:1) often turn to TPHP or RDP. The data below compares their safety profiles, emphasizing that "phosphate-based" does not imply "neuro-safe."
Table 2: Comparative Toxicity Profile
| Parameter | PIP (3:1) (IPPP) | TPHP (Triphenyl Phosphate) | RDP (Resorcinol bis(diphenyl phosphate)) |
| Neurotoxicity (OPIDN) | Moderate to High (Isomer dependent). Ortho-isomers cause ataxia/paralysis in hens. | Low. Lacks the alkyl group necessary for cyclic activation, but affects neurodevelopment in zebrafish. | Low/Emerging Concern. Downregulates CNS genes (α1-tubulin, mbp) in zebrafish models.[7] |
| Reproductive Toxicity | High. Decreased pup survival and body weight at ≥10,000 ppm. | High. Well-documented reproductive and developmental toxicant. | Moderate. Delayed sexual maturation observed in F1 generation rats.[8] |
| Target Organs | Liver, Adrenals, Ovary. | Liver, Adrenals, Fat tissue. | Liver, Adrenals. |
| Environmental Persistence | Very High (PBT). | Moderate. | High (Poorly biodegradable). |
| NOAEL (Rat, Oral) | ~200 mg/kg/day (Maternal toxicity).[9] | ~100 mg/kg/day (Developmental). | ~1000 mg/kg/day (Subchronic). |
Mechanism of Action: Neurotoxicity Pathway
The following diagram visualizes the "Ortho-Effect" pathway, demonstrating why specific isomers trigger OPIDN while others do not.
Figure 1: The metabolic activation pathway of ortho-substituted IPPP isomers leading to delayed neurotoxicity.
Experimental Validation Protocol: NTE Inhibition Assay
For researchers developing new formulations, relying on SDS data is insufficient. The following protocol is the gold standard for quantifying the neurotoxic potential of a phosphate ester in vitro before moving to in vivo hen models.
Protocol: Differential NTE Inhibition Screen
Objective: To determine the specific inhibition of Neuropathy Target Esterase (NTE) distinct from Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
Reagents:
-
Tissue Source: Adult hen brain microsomes (frozen at -80°C).
-
Substrate: Phenyl valerate.
-
Inhibitors:
-
Paraoxon (Non-neuropathic inhibitor): Blocks AChE/BuChE but not NTE.
-
Mipafox (Neuropathic inhibitor): Blocks NTE, AChE, and BuChE.
-
Workflow:
-
Preparation: Homogenize hen brain tissue in 50 mM Tris-HCl / 1 mM EDTA buffer (pH 8.0). Centrifuge to isolate microsomes.
-
Pre-incubation (The Differential Step):
-
Tube A (Total Esterase): Buffer only.
-
Tube B (NTE Activity): Incubate with Paraoxon (40 µM) for 20 min at 37°C. (Inhibits non-NTE esterases).
-
Tube C (Blank): Incubate with Paraoxon (40 µM) + Mipafox (50 µM) for 20 min. (Inhibits ALL esterases).
-
Tube D (Test Sample): Incubate with Paraoxon (40 µM) + Test Compound for 20 min.
-
-
Assay Reaction:
-
Add Phenyl valerate substrate to all tubes. Incubate for 15 min.
-
Stop reaction with SDS/4-aminoantipyrine.
-
Add Potassium ferricyanide to develop color.
-
-
Quantification:
-
Measure Absorbance at 510 nm.
-
NTE Activity = (Absorbance Tube B) - (Absorbance Tube C).
-
% Inhibition = [1 - ((Tube D - Tube C) / (Tube B - Tube C))] × 100.
-
Interpretation:
-
>70% Inhibition: High risk of OPIDN. Correlates with in vivo ataxia.
-
<30% Inhibition: Low risk of acute OPIDN.
Figure 2: Step-by-step workflow for the differential NTE inhibition assay.
References
-
US Environmental Protection Agency (EPA). (2024).[6] Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h): Phenol, Isopropylated Phosphate (3:1).[1][3][4][5][10] Federal Register.[11] Link
-
European Chemicals Agency (ECHA). (2023). Substance Information: Phenol, isopropylated, phosphate (3:1).[1][2][3][4][5][6][12][10][11] REACH Dossier.[13][14][15] Link
-
Australian Government (AICIS). (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment.Link
-
National Institutes of Health (NIH) - PubChem. (2025). Phenol, isopropylated, phosphate (3:[1][2][3][4][5][10]1) Compound Summary.[1][3]Link
-
Richardson, R. J., et al. (2013). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). Journal of Toxicology.[16] Link
-
Li, R., et al. (2023). Neurotoxicity of an emerging organophosphorus flame retardant, resorcinol bis(diphenyl phosphate), in zebrafish larvae.[7] Chemosphere. Link
-
US EPA. (1998). Health Effects Test Guidelines OPPTS 870.6100: Acute and 28-Day Delayed Neurotoxicity of Organophosphorus Substances.Link
Sources
- 1. PBT Chemicals under TSCA - Analysis of PIP(3:1) : Shimadzu (Deutschland) [shimadzu.de]
- 2. bdlaw.com [bdlaw.com]
- 3. Federal Register :: Phenol, Isopropylated Phosphate (3:1) (PIP 3:1); Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h) [federalregister.gov]
- 4. epa.gov [epa.gov]
- 5. U.S. EPA Releases Pre-Published Final Rule on PIP (3:1) Requirements - AEM | Association of Equipment Manufacturers [aem.org]
- 6. chiron.no [chiron.no]
- 7. Neurotoxicity of an emerging organophosphorus flame retardant, resorcinol bis(diphenyl phosphate), in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. US EPA restricts PBT substance PIP (3:1) | Food Packaging Forum [foodpackagingforum.org]
- 11. Phenol, isopropylated, phosphate (3:1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Substance Information - ECHA [echa.europa.eu]
- 13. echa.europa.eu [echa.europa.eu]
- 14. Phenol, isopropylated, phosphate (3:1) | Endocrine Disruptor List [edlists.org]
- 15. echa.europa.eu [echa.europa.eu]
- 16. longdom.org [longdom.org]
Safety Operating Guide
Operational Guide: Proper Disposal and Handling of o-Isopropylphenyl Phenyl Phosphate
Topic: o-Isopropylphenyl Phenyl Phosphate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers[1][2]
Executive Directive
STOP. Do not dispose of o-Isopropylphenyl Phenyl Phosphate (or its mixtures, commonly known as PIP (3:1) ) down the drain or in general trash.[3]
This substance is regulated under TSCA Section 6(h) as a Persistent, Bioaccumulative, and Toxic (PBT) chemical.[1][2][3][4][5][6][7][8] Improper disposal is not only an environmental hazard but a significant regulatory violation in the United States.[2] This guide provides the technical protocols required to manage this substance with the rigor demanded by its PBT status.
Chemical Profile & Hazard Identification
To manage disposal effectively, you must understand the physicochemical constraints of the material.[2] o-Isopropylphenyl phenyl phosphate is typically found as a component of Phenol, isopropylated, phosphate (3:1) (CAS: 68937-41-7).[1]
| Property | Data | Operational Implication |
| CAS Number | 68937-41-7 (Mixture) | Use this for waste profiling and inventory tracking.[3] |
| Physical State | Viscous Liquid | Adheres to surfaces; requires solvent cleaning, not just wiping.[1][2][3] |
| Water Solubility | Negligible / Insoluble | DO NOT use water for spill cleanup; it creates contaminated runoff.[1][2][3] |
| Flash Point | > 220°C (Open Cup) | Low flammability, but combustible under high heat.[1][3] |
| Key Hazards | H361: Suspected of damaging fertility/unborn child.H410: Very toxic to aquatic life with long-lasting effects.H373: May cause organ damage (adrenals, liver, ovary) through prolonged exposure.[1][2][3] | Requires strict isolation from water systems and full PPE (double-gloving recommended).[3] |
Regulatory Framework (Crucial Compliance)
As a Senior Application Scientist, I must emphasize that this is not a standard organic solvent waste. It falls under the EPA’s TSCA Section 6(h) PBT Rules .[3][4][5][6][7][8]
-
Prohibition: The release of PIP (3:1) to water is strictly prohibited during manufacturing, processing, and distribution.[1][2][6]
-
Waste Coding: While not a RCRA U- or P-listed waste, it must be characterized as Hazardous Chemical Waste .[1][2]
-
Recommendation: Label specifically as "Non-RCRA Regulated Hazardous Waste - TSCA PBT Material" to ensure the waste hauler routes it for incineration rather than fuel blending or landfill.
-
Pre-Disposal Segregation & Labeling
Effective disposal starts at the bench. Contamination of non-hazardous waste streams with PIP (3:1) can result in costly re-classification of entire waste lots.[3]
-
Segregation: Dedicate a specific waste container for PBT organophosphates. Do not mix with aqueous waste or oxidizers.[1][2]
-
Container Compatibility: Use High-Density Polyethylene (HDPE) or glass containers.[3] Avoid low-grade plastics that may swell upon long-term contact with phosphate esters.[1][2]
-
Labeling:
Spill Management Protocol
Causality: Organophosphates are viscous and persistent.[2] Standard "mop-up" procedures will fail and likely spread the contamination.
Immediate Action: Isolate the Area.
-
PPE Donning:
-
Gloves: Nitrile (minimum 0.11 mm thickness).[3] For large spills, use Silver Shield/4H laminate gloves for breakthrough protection >480 mins.[1][2]
-
Respiratory: If heated or aerosolized, use a half-mask respirator with P100/Organic Vapor cartridges.[1][2]
-
Clothing: Tyvek lab coat or apron to prevent skin absorption.[2]
-
-
Containment (The "No Water" Rule):
-
Absorption & Removal:
-
Decontamination:
-
The residue will be oily. Apply a solvent (Acetone or Isopropanol) to a disposable rag and wipe the surface.[3]
-
Dispose of the rag in the same solid hazardous waste container.
-
Final Step: Wash the area with soap and water only after all visible oil is removed. Collect this rinsate as hazardous waste if possible.[1][2]
-
Visualizing the Spill Decision Logic
Figure 1: Decision matrix for responding to o-Isopropylphenyl Phenyl Phosphate spills, emphasizing the prohibition of water during the containment phase.
Final Disposal Specifications
The only scientifically validated method for the destruction of organophosphate esters is high-temperature incineration.
Disposal Pathway:
-
Method: Thermal Destruction (Incineration).[3]
-
Parameters:
-
Gas Scrubbing: The incinerator must be equipped with an alkaline scrubber to capture acid gases (phosphoric acid mist) generated during combustion.[3]
Waste Profile for EHS/Hauler:
-
Chemical Name: Phenol, isopropylated, phosphate (3:1).[1][2][4][5][6][10]
-
Common Contaminants: Triphenyl phosphate.[2]
-
Hazard Class: 9 (Miscellaneous Hazardous Material) - if shipping bulk.[3]
-
UN Number: UN 3082 (Environmentally hazardous substance, liquid, n.o.s.).[1][2]
References
-
United States Environmental Protection Agency (EPA). (2021).[3][4][5][6][8] Persistent, Bioaccumulative, and Toxic (PBT) Chemicals under TSCA Section 6(h).[1][2][3][4][5][6][7][8] Retrieved from [Link][3][4][7]
-
National Institutes of Health (NIH) - PubChem. (2025).[3] Phenol, isopropylated, phosphate (3:[1][2][3][4][5][6]1) Compound Summary. Retrieved from [Link][3]
-
Vermont Department of Health. (2016).[3] Isopropylated Triphenyl Phosphate (IPTPP) Fact Sheet. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (1977).[3] Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. Retrieved from [Link][3]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. healthvermont.gov [healthvermont.gov]
- 3. researchgate.net [researchgate.net]
- 4. PBT Chemicals under TSCA - Analysis of PIP(3:1) : Shimadzu (Italia) [shimadzu.it]
- 5. Federal Register :: Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h); Phenol, Isopropylated Phosphate (3:1); Further Compliance Date Extension [federalregister.gov]
- 6. epa.gov [epa.gov]
- 7. pillsburylaw.com [pillsburylaw.com]
- 8. bdlaw.com [bdlaw.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling o-Isopropylphenyl Phenyl Phosphate
Part 1: Executive Summary & Immediate Action
For: Immediate Reference in Emergencies
Compound: o-Isopropylphenyl Phenyl Phosphate (Component of Isopropylated Triphenyl Phosphate - IPTPP) CAS: 28108-99-8 (Specific isomer) / 68937-41-7 (Mixture) Risk Profile: Reproductive Toxin (Cat 2) , STOT-RE (Organ Damage) , Aquatic Toxin (Acute/Chronic Cat 1) . Critical Note: The ortho isomer poses a specific risk of delayed neurotoxicity (OPIDN) similar to tri-o-cresyl phosphate (TOCP), though generally lower in potency. Strict dermal isolation is required.
🚨 Emergency Response Card
| Scenario | Immediate Action |
| Skin Contact | 1. Do not scrub (increases absorption). 2. Blot excess with dry absorbent pad. 3. Wash with soap and copious water for 15+ mins.[1] 4. Discard contaminated leather/clothing immediately.[1][2][3] |
| Eye Contact | 1. Flush with water/saline for 15 mins, lifting lids. 2. Seek medical attention immediately (corneal absorption risk).[2][3][4] |
| Inhalation | 1. Move to fresh air. 2. If breathing is labored, administer oxygen (trained personnel only). |
| Spill (<50mL) | 1. Evacuate immediate area. 2. Don Double Nitrile or Silver Shield® gloves. 3. Absorb with vermiculite or sand. Do NOT use sawdust (fire risk). |
Part 2: Hazard Profiling & Mechanistic Logic
To handle this chemical safely, you must understand why it is dangerous. It is not merely a corrosive; it is a systemic toxicant that enters via the "Lipophilic Trojan Horse" mechanism.
The Mechanism of Toxicity
o-Isopropylphenyl Phenyl Phosphate is a lipophilic organophosphate ester.
-
Dermal Permeation: Its oily, non-polar nature allows it to solvate through the stratum corneum and penetrate standard latex gloves rapidly.
-
Metabolic Activation: Once absorbed, hepatic enzymes may convert the ortho isomer into cyclic metabolites. These metabolites can inhibit Neuropathy Target Esterase (NTE) . Significant inhibition (>70%) results in Organophosphate-Induced Delayed Neuropathy (OPIDN)—a degeneration of axons causing paralysis weeks after exposure.
-
Reproductive Impact: It acts as a reproductive toxicant, potentially disrupting hormonal signaling pathways affecting fertility.
Exposure Pathways Diagram
The following diagram illustrates the critical control points where PPE must intervene to prevent systemic toxicity.
Caption: Pathophysiological flow of o-Isopropylphenyl Phenyl Phosphate exposure.[1][5][6][7][8][9] Red arrows indicate high-risk failure points requiring robust PPE barriers.
Part 3: PPE Selection Framework
Standard "Exam Gloves" are Insufficient. Organophosphates can plasticize and permeate thin nitrile rubber. For handling pure o-Isopropylphenyl Phenyl Phosphate, you must use a Permeation-Defined Selection Strategy .
Glove Selection Matrix
| Glove Material | Thickness | Breakthrough Time | Recommendation | Context |
| Laminate (Silver Shield/4H) | ~2.7 mil | > 480 mins | Primary Choice | Mandatory for spill cleanup or prolonged handling (>30 mins). |
| Butyl Rubber | 25 mil | > 480 mins | Excellent | Best reusable option. Resistant to esters and ketones. |
| Nitrile (High Grade) | > 8 mil | 120 - 240 mins | Splash Only | Acceptable for brief aliquoting if double-gloved. Change immediately upon splash. |
| Latex / Vinyl | Any | < 10 mins | DO NOT USE | Provides negligible protection against organophosphate esters. |
Protocol for High-Risk Handling:
-
Inner Layer: 4 mil Nitrile (dexterity).
-
Outer Layer: Laminate (Silver Shield) or Heavy Butyl (chemical barrier).
-
Inspection: Check for "crazing" or swelling, which indicates chemical attack.
Respiratory & Body Protection
-
Respiratory:
-
Scenario A (Fume Hood): No respirator needed if sash is at proper height and face velocity > 100 fpm.
-
Scenario B (Spill/Outside Hood): Full-face respirator with P100/OV (Organic Vapor) cartridges. The P100 is critical if aerosols are generated; OV handles the vapor pressure.
-
-
Body:
-
Standard cotton lab coats are absorbent and dangerous if splashed.
-
Use a Tyvek® or chemically resistant apron over the lab coat when pouring volumes > 100 mL.
-
Part 4: Operational Protocols
Safe Handling Workflow
This protocol ensures a "Self-Validating System" where errors are caught before exposure occurs.
Caption: Step-by-step logic flow for safe handling. The "Check Engineering Controls" step is a critical Go/No-Go decision point.
Waste Disposal & Environmental Compliance
Regulatory Alert (EPA TSCA Section 6(h)): Phenol, isopropylated phosphate (3:1) (PIP 3:1) is heavily regulated in the USA. Release to water is strictly prohibited. [9]
-
Liquid Waste: Collect in a dedicated container labeled "Toxic Organophosphate Waste - NO DRAIN DISPOSAL."
-
Solid Waste: Pipette tips, gloves, and wipes must be bagged as hazardous chemical waste. Do not dispose of in regular trash.
-
Destruction: Must be sent for incineration at a licensed facility.
Part 5: References
-
PubChem. (n.d.). Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information - Phenol, isopropylated, phosphate (3:1).[1][4][9][10] Retrieved October 26, 2025, from [Link]
-
US EPA. (2021). Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h): Phenol, Isopropylated Phosphate (3:1) (PIP (3:1)).[9] Retrieved October 26, 2025, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
